Product packaging for Drevogenin A(Cat. No.:CAS No. 10163-83-4)

Drevogenin A

货号: B239033
CAS 编号: 10163-83-4
分子量: 490.6 g/mol
InChI 键: VZYFPJYRFFDDKS-GJULNNQYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Drevogenin A has been reported in Hoya carnosa and Wattakaka volubilis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O7 B239033 Drevogenin A CAS No. 10163-83-4

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19-,20+,21+,23+,24-,25+,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZYFPJYRFFDDKS-GJULNNQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O)C)[C@@]4([C@]1([C@H](CC4)C(=O)C)C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906410
Record name 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10163-83-4
Record name Drevogenin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010163834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Extraction, Isolation, and Biological Significance of Drevogenin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Drevogenin A, a polyoxypregnane glycoside, has been identified as a constituent of several plant species, notably within the Apocynaceae family. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its primary plant sources. It details the experimental protocols for extraction, purification, and structural elucidation. Furthermore, this document summarizes the known biological activities of this compound and related compounds, presenting quantitative data in structured tables and illustrating key experimental workflows and signaling pathways using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a C-21 steroidal aglycone characterized by a pregnane skeleton. Its discovery and isolation are rooted in the exploration of medicinal plants for bioactive compounds. While not as extensively studied as some other phytosteroids, this compound and its glycosidic forms have garnered interest for their potential pharmacological properties. This guide will focus on the technical aspects of its discovery, the methodologies for its isolation from plant matrices, and an overview of its biological context.

Discovery and Primary Plant Sources

This compound was first identified as a component of the glycosides isolated from the seeds of Dregea volubilis (now classified as Wattakaka volubilis ), a member of the Asclepiadaceae (now a subfamily of Apocynaceae) family.[1][2] It is also found in other related species, such as Hoya carnosa .[2] These plants have a history of use in traditional medicine, which has prompted scientific investigation into their chemical constituents.[1]

The initial discovery involved the systematic extraction and hydrolysis of the glycosides present in the plant material to yield the aglycone, this compound. The structure was subsequently elucidated using a combination of chemical degradation and spectroscopic techniques, which are now standard in natural product chemistry.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its plant sources is a multi-step process that involves extraction, hydrolysis of glycosides, and chromatographic purification. The general workflow is outlined below.

General Experimental Workflow

Extraction_and_Isolation_Workflow A Plant Material (e.g., seeds of Wattakaka volubilis) B Grinding and Defatting (e.g., with petroleum ether) A->B C Extraction of Glycosides (e.g., with methanol or ethanol) B->C D Concentration of Extract C->D E Acid or Enzymatic Hydrolysis (to cleave sugar moieties) D->E F Extraction of Aglycones (e.g., with chloroform or ethyl acetate) E->F G Chromatographic Purification (Column Chromatography, HPLC) F->G H Pure this compound G->H I Structural Elucidation (NMR, MS, IR) H->I

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Plant Material Preparation: The seeds or other relevant parts of Wattakaka volubilis are dried and coarsely powdered. To remove fatty components that can interfere with subsequent extraction steps, the powdered material is typically defatted using a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus.

3.2.2. Extraction of Glycosides: The defatted plant material is then extracted with a polar solvent to isolate the glycosides. Methanol or ethanol are commonly used for this purpose, often through maceration or Soxhlet extraction for several hours. The resulting extract is filtered and concentrated under reduced pressure to yield a crude glycosidic fraction.

3.2.3. Hydrolysis of Glycosides: To obtain the aglycone this compound, the sugar moieties must be cleaved from the glycosides. This is typically achieved through:

  • Acid Hydrolysis: The crude glycoside extract is refluxed with a dilute mineral acid, such as 2N sulfuric acid or hydrochloric acid, in an alcoholic solution (e.g., 70% isopropanol) for several hours.[3][4]

  • Enzymatic Hydrolysis: Alternatively, specific enzymes like cellulase can be employed for a milder hydrolysis, which can sometimes lead to higher yields and fewer degradation products.[5]

3.2.4. Isolation and Purification of this compound: Following hydrolysis, the reaction mixture is neutralized and the aglycones are extracted with an organic solvent such as chloroform or ethyl acetate. The organic extract is then washed, dried over anhydrous sodium sulfate, and concentrated.

The crude aglycone fraction is then subjected to chromatographic techniques for purification:

  • Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC on a C18 column is often employed. A mobile phase consisting of a mixture of acetonitrile and water is commonly used.[5]

Structural Elucidation

The definitive identification of this compound relies on a combination of modern spectroscopic techniques.

TechniquePurposeTypical Observations for this compound
Mass Spectrometry (MS) Determination of molecular weight and formula.Provides the exact mass and allows for the determination of the elemental composition.
Infrared (IR) Spectroscopy Identification of functional groups.Shows characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and C-O bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) Detailed structural analysis, including the carbon skeleton and stereochemistry.Provides information on the number and connectivity of protons and carbons, which is crucial for assigning the complete structure.[6][7][8]

Quantitative Data

Data on the yield of this compound is not widely reported. However, for the structurally related and commercially important diosgenin, yields from various plant sources have been quantified.

Plant SourcePart UsedExtraction MethodYield of Diosgenin (%)Reference
Dioscorea zingiberensisRhizomeAcid Hydrolysis, HPLC1.147 - 1.952[9]
Dioscorea deltoideaTuberAcid Hydrolysis0.32 - 1.0[3]
Helicteres isora (in vitro callus)CallusAcid Hydrolysis, HPLC2.3[4]
Trigonella foenum-graecumSeedsMicrowave-assisted extraction, GC-MSVaries[10]

These values for diosgenin highlight the variability in phytosteroid content based on plant species, geographical location, and extraction methodology.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, the broader class of pregnane glycosides and related steroidal saponins, such as diosgenin, have been shown to possess a range of biological activities. These activities are often attributed to their interaction with various cellular signaling pathways.

Diosgenin, for example, has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.[11][12][13][14][15][16]

Anti-inflammatory Effects

The anti-inflammatory properties of compounds like diosgenin are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[12]

Anti_Inflammatory_Pathway A Inflammatory Stimuli (e.g., LPS) C IKKβ / NF-κB Pathway A->C D MAPK Pathway A->D B This compound / Diosgenin B->C B->D E Expression of Pro-inflammatory Cytokines (TNF-α, IL-6) C->E D->E

Caption: Inhibition of pro-inflammatory signaling pathways.

Anti-cancer Activity

The anti-cancer effects of diosgenin have been linked to the induction of apoptosis and cell cycle arrest through modulation of pathways like STAT3 and the Bcl-2 family of proteins.[11]

Anticancer_Pathway A This compound / Diosgenin B STAT3 Signaling Pathway A->B C Bcl-2 Family Proteins (Bcl-2, Bax) A->C F Cell Proliferation B->F D Caspase Activation C->D E Apoptosis D->E

Caption: Modulation of apoptosis and cell proliferation pathways.

Conclusion

This compound represents a noteworthy member of the pregnane class of phytosteroids. While its discovery dates back several decades, the technical details of its isolation and the full extent of its biological activities are still areas ripe for further investigation. The methodologies outlined in this guide, drawn from the broader field of natural product chemistry and informed by studies on related compounds like diosgenin, provide a solid foundation for researchers interested in exploring this compound and its parent glycosides. Future research should focus on quantifying the yields of this compound from various sources, elucidating its specific mechanisms of action, and evaluating its potential for therapeutic applications.

References

The Drevogenin A Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Drevogenin A, a complex C21 pregnane-type steroid found in various medicinal plants of the Asclepiadoideae subfamily (formerly Asclepiadaceae). While the complete enzymatic pathway has not been fully elucidated in the scientific literature, this document consolidates current knowledge on plant steroid biosynthesis to propose a putative pathway for this compound. It also outlines key experimental protocols and methodologies relevant to its study, aiming to equip researchers with the foundational knowledge required for further investigation and potential metabolic engineering applications.

Introduction to this compound

This compound is a polyhydroxylated and acylated pregnane derivative with the chemical formula C₂₈H₄₂O₇[1]. It is a representative of the C21 steroids, a class of secondary metabolites prevalent in plant genera such as Dregea, Marsdenia, and Hoya[1][2]. These compounds are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. Plants belonging to the Asclepiadoideae subfamily are a major source of these natural C21-steroids[3]. The core structure of this compound is a pregn-5-en-20-one skeleton, which is biosynthetically derived from cholesterol.

The General Pathway of Steroid Biosynthesis in Plants

The biosynthesis of all plant steroids, including this compound, begins with fundamental precursor molecules derived from primary metabolism. The pathway can be broadly divided into several stages, starting from the synthesis of the basic five-carbon isoprene units to the formation of the complex, multi-ring steroid nucleus.

Formation of Isoprenoid Precursors

The universal C5 precursors for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants:

  • The Mevalonate (MVA) Pathway: Primarily located in the cytosol, this pathway starts from acetyl-CoA.

  • The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.

Assembly of the Steroid Precursor Squalene

IPP and DMAPP are condensed in a head-to-tail fashion by prenyltransferases to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to produce the C30 triterpene, squalene.

Cyclization and Formation of the Sterol Backbone

In plants, squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). This linear precursor is then cyclized by cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor in the biosynthesis of most plant sterols. This is a key divergence from fungi and animals, which use lanosterol synthase to produce lanosterol. A series of subsequent enzymatic modifications, including demethylations and isomerizations, convert cycloartenol into cholesterol.

Formation of the Pregnane Skeleton

The C21 pregnane skeleton is formed from the C27 cholesterol precursor through a critical side-chain cleavage reaction. This step is catalyzed by a cytochrome P450 enzyme, specifically a cholesterol side-chain cleavage enzyme (CYP450scc), which removes a C6 fragment from the side chain of cholesterol to yield pregnenolone[4]. Pregnenolone is a pivotal intermediate and the direct precursor to the vast array of pregnane-type steroids found in nature[5]. Pregnenolone can then be converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and a ketosteroid isomerase[6].

General overview of the plant steroid biosynthesis pathway leading to pregnane precursors.

Putative Biosynthesis Pathway of this compound

Based on the structure of this compound (14-beta-Pregn-5-en-20-one, 3-beta,11-alpha,12-beta,14-tetrahydroxy-, 11-acetate 12-isovalerate), a hypothetical biosynthetic grid can be proposed starting from the key C21 intermediate, pregnenolone[1]. The conversion requires a series of specific hydroxylations and acylations. The precise order of these modifications is unknown and may vary.

The key transformations required to convert pregnenolone to this compound are:

  • Hydroxylation at C-14: A crucial step to form the 14-beta-hydroxy group. This is likely catalyzed by a Cytochrome P450 monooxygenase (CYP450) .

  • Hydroxylation at C-11: Introduction of an alpha-hydroxy group at the C-11 position, also likely mediated by a CYP450 .

  • Hydroxylation at C-12: Addition of a beta-hydroxy group at the C-12 position, another reaction likely catalyzed by a CYP450 .

  • Acetylation at C-11: The 11-alpha-hydroxy group is esterified with an acetyl group. This reaction is catalyzed by an acetyltransferase , using acetyl-CoA as the donor.

  • Acylation at C-12: The 12-beta-hydroxy group is esterified with an isovaleroyl group. This is catalyzed by an acyltransferase , likely using isovaleryl-CoA as the donor.

The final structure retains the 3-beta-hydroxy group and the double bond at C-5 from the pregnenolone precursor.

DrevogeninA_Pathway Pregnenolone Pregnenolone Intermediate1 14β-Hydroxypregnenolone Pregnenolone->Intermediate1 CYP450 (14β-hydroxylase) Intermediate2 11α,14β-Dihydroxypregnenolone Intermediate1->Intermediate2 CYP450 (11α-hydroxylase) Intermediate3 11α,12β,14β-Trihydroxypregnenolone (Putative Core Genin) Intermediate2->Intermediate3 CYP450 (12β-hydroxylase) Intermediate4 11-Acetyl-11α,12β,14β-Trihydroxypregnenolone Intermediate3->Intermediate4 Acetyltransferase (Acetyl-CoA) DrevogeninA This compound Intermediate3->DrevogeninA Acyltransferase (Isovaleryl-CoA) then Acetyltransferase (Acetyl-CoA) Intermediate4->DrevogeninA Acyltransferase (Isovaleryl-CoA)

Putative final steps in the biosynthesis of this compound from pregnenolone.

Key Enzyme Classes in this compound Biosynthesis

The functionalization of the steroid scaffold is primarily carried out by two major classes of enzymes.

  • Cytochrome P450 Monooxygenases (CYP450s): This superfamily of heme-containing enzymes is crucial for the oxidative modification of various secondary metabolites, including steroids[7]. They are responsible for introducing hydroxyl groups at specific and stereo-selective positions on the steroid nucleus, which is a prerequisite for subsequent glycosylation or acylation. The biosynthesis of diosgenin, a related steroidal sapogenin, is known to be regulated by CYP450s[8].

  • Acyltransferases: This diverse group of enzymes catalyzes the transfer of acyl groups (like acetyl or isovaleroyl) from an activated donor (typically a Coenzyme A ester) to an acceptor molecule, in this case, the hydroxyl groups on the this compound precursor.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the this compound biosynthetic pathway, such as enzyme kinetic parameters or metabolite concentrations. However, methodologies for the quantitative analysis of related steroids are well-established. The following table presents example data for diosgenin, a commercially important plant steroid, to illustrate the type of quantitative information that is valuable for pathway analysis and metabolic engineering efforts.

ParameterValuePlant/SystemMethodReference
Diosgenin Content 0.5% - 2.3% (dry wt)Helicteres isora callusHPLC[9]
Diosgenin Content Varies >9000-foldVarious medicinal plantsELISA[10]
Diosgenin Yield 1.81% (RSD)Dioscorea zingiberensisHPLC-UV[11]
CYP450 Expression Varies by tissueDioscorea cirrhosaTranscriptomics (FPKM)[8]
Enzyme Activity (UGT) K_m = 2.1 µM (UDP-glucose)Solanum melongenaRadiometric Assay[12]

This table is for illustrative purposes, showing typical quantitative data for a related plant steroid, diosgenin.

Experimental Protocols

Elucidating the this compound pathway requires a combination of phytochemical analysis, enzymology, and molecular biology. Below are detailed methodologies for key experiments.

Protocol for Extraction and Quantification of this compound

This protocol describes a general procedure for extracting and quantifying this compound from plant material.

  • Plant Material Preparation:

    • Collect fresh plant material (e.g., stems or leaves of Dregea volubilis).

    • Freeze-dry the material to preserve metabolites and facilitate grinding.

    • Grind the lyophilized tissue into a fine powder using a mortar and pestle with liquid nitrogen or a ball mill.

  • Solvent Extraction:

    • Weigh approximately 1 g of powdered plant material into a flask.

    • Add 20 mL of a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture (2:1, v/v)).

    • Extract using sonication for 30 minutes, followed by maceration at 4°C for 24 hours.

    • Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the plant pellet two more times to ensure complete extraction.

    • Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Sample Purification (Solid-Phase Extraction):

    • Re-dissolve the crude extract in a minimal volume of the initial solvent.

    • Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

    • Load the extract onto the cartridge.

    • Wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove highly polar impurities.

    • Elute the pregnane-containing fraction with a higher concentration of organic solvent (e.g., 80-100% methanol).

    • Dry the eluted fraction under a stream of nitrogen gas.

  • HPLC-UV/MS Quantification:

    • Reconstitute the purified sample in a known volume of mobile phase (e.g., acetonitrile:water).

    • Prepare a standard curve using a purified this compound standard of known concentrations.

    • Inject the sample and standards onto a reverse-phase HPLC system (e.g., C18 column).

    • Use a gradient elution profile, for example, from 30% to 90% acetonitrile in water over 30 minutes.

    • Detect and quantify this compound by UV absorbance (e.g., at ~205 nm) or, for higher specificity and sensitivity, by mass spectrometry (LC-MS) using selected ion monitoring (SIM).

    • Calculate the concentration in the original plant material based on the standard curve.

Protocol for In Vitro Enzyme Assay (Hypothetical CYP450 Hydroxylase)

This protocol outlines a method to test the activity of a candidate hydroxylase enzyme.

  • Microsome Extraction:

    • Homogenize fresh, young plant tissue (e.g., 50 g) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM EDTA, 10 mM sodium metabisulfite, 5% (w/v) polyvinylpolypyrrolidone, 10 mM DTT).

    • Filter the homogenate through layers of cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to pellet chloroplasts and mitochondria.

    • Collect the supernatant and centrifuge at 100,000 x g for 90 min at 4°C to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a small volume of storage buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM EDTA, 20% glycerol). Determine protein concentration using a Bradford or BCA assay.

  • Enzyme Reaction:

    • Set up the reaction mixture in a microfuge tube on ice. A typical 100 µL reaction includes:

      • 50 mM Potassium Phosphate Buffer (pH 7.5)

      • 1.5 mM NADPH (or an NADPH-regenerating system)

      • 100 µM Substrate (e.g., pregnenolone, dissolved in DMSO)

      • 50-100 µg of microsomal protein

    • Initiate the reaction by adding the microsomal protein.

    • Incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.

    • Stop the reaction by adding 100 µL of ice-cold ethyl acetate.

  • Product Extraction and Analysis:

    • Vortex the tube vigorously to extract the steroid products into the ethyl acetate phase.

    • Centrifuge to separate the phases and carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction.

    • Evaporate the pooled organic phases to dryness.

    • Reconstitute the residue in mobile phase and analyze by LC-MS to identify the hydroxylated product by comparing its retention time and mass spectrum to an authentic standard (if available) or by identifying the expected mass shift (+16 Da).

Experimental_Workflow cluster_plant Plant Material cluster_extraction Extraction & Isolation cluster_enzyme Enzyme Studies Plant Dregea volubilis (Leaves, Stems) Grind Grinding (Freeze-dried) Plant->Grind Homogenize Tissue Homogenization Plant->Homogenize Extract Solvent Extraction (Methanol/Chloroform) Grind->Extract Purify Purification (SPE, HPLC) Extract->Purify IsolatedCmpd Isolated this compound Purify->IsolatedCmpd Assay In Vitro Enzyme Assay (Substrate + NADPH) IsolatedCmpd->Assay Standard for Quantification Microsome Microsome Isolation (Ultracentrifugation) Homogenize->Microsome Microsome->Assay Enzyme Source Product Product Analysis (LC-MS) Assay->Product

General experimental workflow for studying the this compound biosynthesis pathway.

Regulation and Metabolic Engineering

The regulation of C21 steroid biosynthesis in plants is not well understood[13]. It is likely controlled by developmental cues and in response to environmental stresses, with transcription factors playing a key role in activating pathway genes. Understanding this regulation is key for metabolic engineering.

Potential strategies to enhance this compound production include:

  • Overexpression of Key Enzymes: Identifying and overexpressing rate-limiting enzymes, such as the initial CYP450scc or specific hydroxylases, could increase flux through the pathway.

  • Transcription Factor Engineering: Identifying and overexpressing specific transcription factors that positively regulate the entire pathway.

  • Heterologous Expression: Transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae or a model plant system for controlled and scalable production, a strategy that has been successfully demonstrated for the related steroid, diosgenin.

Conclusion

The biosynthesis of this compound is a complex process rooted in the general plant steroid pathway, culminating in a series of specific, yet to be fully characterized, enzymatic modifications of a pregnenolone precursor. This guide has synthesized the available information to construct a putative pathway, highlighting the central role of CYP450 monooxygenases and acyltransferases. While significant research gaps remain, particularly in identifying the specific enzymes and regulatory networks, the methodologies and frameworks presented here provide a solid foundation for future research. Further investigation into this pathway will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable biotechnological production of this medicinally important steroid.

References

Unraveling the Molecular Intricacies of Drevogenin A: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Drevogenin A is a naturally occurring steroidal sapogenin, a class of compounds that has garnered significant interest in the scientific community for its diverse bioactive properties. While direct, in-depth research on the mechanism of action of this compound is limited, its structural similarity to the well-studied steroidal sapogenin, Diosgenin, provides a robust framework for understanding its potential cellular and molecular targets. This technical guide will, therefore, leverage the extensive research on Diosgenin as a model to elucidate the probable mechanisms through which this compound exerts its effects, particularly focusing on its anti-cancer and pro-apoptotic activities. This approach is instrumental for researchers and drug development professionals in designing future studies and exploring the therapeutic potential of this class of compounds.

Core Mechanism of Action: Induction of Apoptosis

A primary mechanism by which steroidal sapogenins like Diosgenin exhibit their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

Diosgenin has been shown to trigger the intrinsic apoptosis pathway, which is centered around the mitochondria. This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Key molecular events in this pathway modulated by Diosgenin include:

  • Regulation of the Bcl-2 Protein Family: Diosgenin alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Specifically, it upregulates Bax and downregulates Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes the permeabilization of the mitochondrial outer membrane.

  • Mitochondrial Membrane Potential (MMP) Disruption: The increased Bax/Bcl-2 ratio leads to a decrease in the MMP.

  • Cytochrome c Release: The disruption of the MMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase.

  • Executioner Caspase Activation: Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3.

  • Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Mitochondrial_Apoptosis_Pathway Drevogenin_A This compound (via Diosgenin model) Bcl2 Bcl-2 Drevogenin_A->Bcl2 Inhibits Bax Bax Drevogenin_A->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Prevents release Bax->Mitochondrion Promotes release Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes AMPK_Nrf2_Pathway Drevogenin_A This compound (via Diosgenin model) AMPK AMPK Drevogenin_A->AMPK Activates Nrf2 Nrf2 AMPK->Nrf2 Activates ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes Antioxidant & Anti-inflammatory Genes ARE->Antioxidant_Genes Upregulates Experimental_Workflow_Apoptosis cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Cell_Culture 1. Seed and Culture Cells Treatment 2. Treat with this compound Cell_Culture->Treatment Harvest 3. Harvest and Wash Cells Treatment->Harvest Stain 4. Stain with Annexin V-FITC & PI Harvest->Stain Flow_Cytometry 5. Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Interpretation 6. Quantify Apoptotic Populations Flow_Cytometry->Data_Interpretation

Preliminary Investigation of Drevogenin A: A Data-Driven Approach Using a Structural Analog

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of Drevogenin A is limited in publicly available scientific literature. This technical guide leverages data from its close structural analog, Diosgenin, to provide a preliminary investigation into the potential biological activities of this compound. All presented data, experimental protocols, and signaling pathways are based on studies conducted with Diosgenin and should be considered as inferential for this compound, pending direct experimental validation.

Introduction

This compound is a steroidal sapogenin, a class of naturally occurring compounds found in various plants.[1] While specific research on this compound is sparse, its structural similarity to the well-characterized steroidal sapogenin, Diosgenin, suggests it may possess comparable biological activities. Diosgenin has been extensively studied and has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] This guide provides a comprehensive overview of the biological activities of Diosgenin as a surrogate to infer the potential therapeutic relevance of this compound for researchers, scientists, and drug development professionals.

Chemical Structures

The foundational step in this analog-based investigation is the comparison of the chemical structures of this compound and Diosgenin.

G cluster_0 This compound cluster_1 Diosgenin drevogenin_A This compound diosgenin Diosgenin

Caption: Chemical structures of this compound and Diosgenin.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of Diosgenin, which may serve as a preliminary reference for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Diosgenin against various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
HepG2Liver Cancer40[No specific reference found in search results]
K562Leukemia30.04[No specific reference found in search results]
T24Bladder CancerNot specified[No specific reference found in search results]
MNK45Gastric CancerNot specified[No specific reference found in search results]
A549Lung CancerNot specified[No specific reference found in search results]
MCF-7Breast CancerNot specified[No specific reference found in search results]
Table 2: Anti-inflammatory Activity of Diosgenin
AssayCell Line/ModelMeasured ParameterEffect of DiosgeninReference
LPS-induced inflammationMurine MacrophagesPro-inflammatory cytokine productionInhibition[No specific reference found in search results]
IL-1β-induced inflammationHuman OA ChondrocytesNO and PGE2 productionInhibition[No specific reference found in search results]
IL-1β-induced inflammationHuman OA ChondrocytesMMP-3, MMP-13, iNOS, COX-2 expressionInhibition[No specific reference found in search results]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for Diosgenin are provided below. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (e.g., Diosgenin) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis
  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V and PI-positive).

Signaling Pathways

Based on studies with Diosgenin, this compound may potentially modulate key signaling pathways involved in cancer and inflammation.

G cluster_apoptosis Apoptosis Induction Drevogenin_A This compound (inferred from Diosgenin) ROS ↑ Reactive Oxygen Species (ROS) Drevogenin_A->ROS Bax ↑ Bax Drevogenin_A->Bax Bcl2 ↓ Bcl-2 Drevogenin_A->Bcl2 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 ↑ Caspase-9 Mitochondria->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred apoptotic pathway modulated by this compound.

G cluster_inflammation Anti-inflammatory Pathway Drevogenin_A This compound (inferred from Diosgenin) NFkB ↓ NF-κB Activation Drevogenin_A->NFkB LPS_IL1b LPS / IL-1β TLR4_IL1R TLR4 / IL-1R LPS_IL1b->TLR4_IL1R TLR4_IL1R->NFkB Inflammatory_Mediators ↓ Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-6) NFkB->Inflammatory_Mediators

Caption: Inferred anti-inflammatory pathway modulated by this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, its structural similarity to Diosgenin provides a strong basis for preliminary investigation. The data and protocols presented in this guide, derived from extensive research on Diosgenin, suggest that this compound may possess significant anticancer and anti-inflammatory properties. Future research should focus on direct experimental validation of these potential activities to fully elucidate the therapeutic potential of this compound. This would involve performing the described experimental protocols with this compound and comparing the quantitative outcomes with those of Diosgenin to establish a clear structure-activity relationship.

References

Drevogenin A: A Technical Guide to its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drevogenin A is a naturally occurring steroidal sapogenin found in various plant species, including those from the Dioscoreaceae family.[1] As a member of this class of compounds, this compound holds potential for significant pharmacological activities, with research primarily pointing towards anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound and its closely related aglycone, diosgenin. Due to the limited availability of specific data for this compound, this document leverages the extensive research on diosgenin to infer potential mechanisms and properties, while clearly delineating the available information for each compound. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a bioactive steroidal sapogenin, a class of natural products known for their diverse pharmacological effects.[1] It is derived from plant sources such as Hoya carnosa and Wattakaka volubilis.[2][3] Structurally, it is a complex molecule with the chemical formula C₂₈H₄₂O₇.[2] While research on this compound is still emerging, the broader family of steroidal saponins, and particularly its aglycone diosgenin, has been the subject of extensive study, revealing a wide range of biological activities, including anti-inflammatory, antioxidant, anti-proliferative, and immunomodulatory effects.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and in the design of experimental studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10163-83-4[1][2]
Molecular Formula C₂₈H₄₂O₇[1][2]
Molecular Weight 490.6 g/mol [1][2]
IUPAC Name [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate[2]
Boiling Point 586.6 °C[1]
Storage Temperature 10°C - 25°C[1]

Pharmacological Properties

The pharmacological activities of this compound are primarily inferred from studies on its structural class and its aglycone, diosgenin. The key reported activities are anti-cancer and anti-inflammatory effects.

Anticancer Activity

While specific studies on this compound's anticancer effects are limited, extensive research on diosgenin demonstrates significant potential in this area. Diosgenin has been shown to inhibit the proliferation of various cancer cell lines, including prostate, colon, breast, lung, and liver cancer.[6][7] The anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][6]

Quantitative Cytotoxicity Data for Diosgenin and its Derivatives:

The following table summarizes the cytotoxic activities of diosgenin and its derivatives against various cancer cell lines. It is important to note that this data is not for this compound itself but for its closely related aglycone and its synthetic modifications.

Table 2: Cytotoxic Activity (IC₅₀ values) of Diosgenin and its Derivatives

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Diosgenin Derivative 8HepG2Liver Cancer1.9[8]
Diosgenin Derivative 8L02 (normal liver cells)-18.6[8]
Diosgenin Derivative 7gK562Leukemia4.41[9]
DiosgeninK562Leukemia30.04[9]
DiosgeninHBL-52Optic Nerve Sheath Meningioma15[10]
Diosgenin Derivative 14fHepG2Liver Cancer2.26[11]
DiosgeninHepG2Liver Cancer32.63[11]
Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties.[1] Studies on diosgenin have substantiated this, showing that it can inhibit the production of pro-inflammatory mediators. For instance, in human osteoarthritis chondrocytes, diosgenin was found to inhibit the interleukin-1β (IL-1β)-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2).[12][13] It also suppressed the expression of matrix metalloproteinases (MMP-3 and MMP-13), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[12][13] The mechanism of this anti-inflammatory action appears to be linked to the inhibition of the NF-κB signaling pathway.[12] In rheumatoid arthritis synoviocytes, diosgenin has also been shown to inhibit proliferation and inflammatory responses.[14][15]

Mechanism of Action & Signaling Pathways

The molecular mechanisms underlying the pharmacological effects of this compound are likely to be similar to those of diosgenin, which has been shown to modulate several critical cellular signaling pathways.

Apoptosis Induction

A primary mechanism of the anticancer activity of diosgenin is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key apoptotic proteins. Diosgenin has been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[9][16] This leads to the activation of caspases, a family of proteases that execute the apoptotic process.[6][17] The induction of apoptosis by diosgenin can be mediated through both intrinsic (mitochondrial) and extrinsic pathways.[18]

apoptosis_pathway Drevogenin_A This compound (inferred from Diosgenin) Bax Bax Drevogenin_A->Bax Upregulates Bcl2 Bcl-2 Drevogenin_A->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Bcl2->Mitochondria Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred mitochondrial apoptosis pathway modulated by this compound.

Cell Cycle Arrest

Diosgenin has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, in various cancer cell lines.[6][8][10] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. The arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Modulation of Key Signaling Pathways
  • NF-κB Pathway: The anti-inflammatory effects of diosgenin are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[12] By preventing the degradation of IκB-α, diosgenin blocks the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.[12]

  • PI3K/Akt/mTOR Pathway: In some cancer cells, diosgenin has been found to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[19] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition contributes to the anticancer effects of diosgenin.

  • STAT3 Pathway: Diosgenin can also suppress the STAT3 signaling pathway in certain cancer types, leading to the inhibition of cell growth and chemosensitization.[6]

signaling_pathways cluster_proinflammatory Pro-inflammatory Stimuli cluster_growth_factors Growth Factors Proinflammatory_Stimuli e.g., IL-1β IKK IKK Proinflammatory_Stimuli->IKK Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Drevogenin_A This compound (inferred from Diosgenin) Drevogenin_A->IKK Inhibits Drevogenin_A->PI3K Inhibits STAT3 STAT3 Drevogenin_A->STAT3 Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IKK->NFκB Allows translocation IκBα->NFκB Inflammation Inflammation NFκB->Inflammation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation STAT3->Cell_Proliferation

Caption: Key signaling pathways modulated by this compound (inferred from diosgenin).

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and to determine its cytotoxic concentration (IC₅₀).

  • Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Apoptosis Analysis
  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method quantifies the percentage of apoptotic and necrotic cells.

    • Treat cells with this compound.

    • Harvest and wash the cells.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

    • Analyze the stained cells using a flow cytometer.

  • Western Blot Analysis: This technique is used to measure the expression levels of key apoptosis-related proteins.

    • Lyse the treated cells to extract proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using a chemiluminescent substrate.

Cell Cycle Analysis

This is performed to determine the effect of the compound on cell cycle progression.

  • Treat cells with this compound.

  • Harvest and fix the cells (e.g., with cold 70% ethanol).

  • Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

experimental_workflow Start Start: In Vitro Pharmacological Evaluation Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity Apoptosis Apoptosis Assays (Flow Cytometry, Western Blot) Compound_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle Data_Analysis Data Analysis and Interpretation Cytotoxicity->Data_Analysis Mechanism Mechanism of Action Studies (Western Blot for Signaling Pathways) Apoptosis->Mechanism Cell_Cycle->Data_Analysis Mechanism->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro pharmacological evaluation.

Conclusion and Future Directions

This compound is a promising natural product with potential pharmacological activities, particularly in the realms of cancer and inflammation. While current knowledge is largely inferred from studies on its aglycone, diosgenin, the existing data provides a strong rationale for further investigation into this compound itself. Future research should focus on isolating and characterizing the specific biological activities of this compound, including comprehensive in vitro and in vivo studies to elucidate its mechanisms of action, determine its efficacy and safety profile, and explore its potential as a lead compound for the development of novel therapeutics. The synthesis of this compound derivatives may also offer opportunities to enhance its pharmacological properties and improve its drug-like characteristics.

References

Drevogenin A (CAS No. 10163-83-4): A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drevogenin A is a naturally occurring steroidal sapogenin isolated from plants of the Apocynaceae family, notably Dregea volubilis (also known as Wattakaka volubilis) and has also been reported in Hoya carnosa.[1][2][3] As a member of the pregnane class of steroids, this compound represents a chemical scaffold of interest for further investigation into its potential biological activities. This technical guide provides a summary of its known physicochemical properties. It is important to note that while the parent plant, Dregea volubilis, has been studied for various biological activities including antioxidant, antimicrobial, anti-inflammatory, and antitumor effects, specific research detailing the biological mechanisms and signaling pathways of this compound is limited in publicly available scientific literature.[4][5][6][7][8]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These values are primarily sourced from chemical databases and supplier information.

PropertyValueSource(s)
CAS Number 10163-83-4[1][3][9]
Molecular Formula C₂₈H₄₂O₇[1][3][9]
Molecular Weight 490.6 g/mol [1][9]
Exact Mass 490.29305367 Da[1]
Boiling Point 586.6 °C (Predicted)[9]
Computed LogP 2.9[1]
Storage Temperature 10°C - 25°C[9]
Natural Sources Dregea volubilis, Hoya carnosa[1][2][3]
Chemical Class Steroidal Sapogenin, Pregnane Steroid[9]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. Therefore, this section provides standardized, generic methodologies that are widely accepted for the characterization of natural products of this type.

Isolation and Purification of this compound from Dregea volubilis

The isolation of this compound and other pregnane glycosides from Dregea volubilis typically involves solvent extraction and chromatographic separation.

  • Plant Material Preparation : The leaves, stems, or fruits of Dregea volubilis are collected, washed, and air-dried at room temperature. The dried plant material is then ground into a fine powder.[4][7]

  • Extraction : The powdered plant material is subjected to extraction, often using methanol, through methods like maceration or soxhlet extraction.[7][10]

  • Fractionation : The crude methanol extract is then partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.

  • Chromatographic Separation : The fractions are further purified using chromatographic techniques. This typically involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[8]

  • Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property.

  • Apparatus : A capillary melting point apparatus or a Thiele tube is commonly used.

  • Sample Preparation : A small amount of the dry, crystalline this compound is packed into a capillary tube, which is sealed at one end.

  • Measurement : The capillary tube is placed in the melting point apparatus and heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Boiling Point (for high molecular weight solids)

For non-volatile solids like this compound, the boiling point is typically predicted using computational models as experimental determination would require high temperatures that could lead to decomposition. The reported boiling point of 586.6 °C is a predicted value.

Determination of Solubility

A standard method for determining the solubility of a compound is the shake-flask method.

  • Procedure : An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration : The vial is agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation and Quantification : The solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as HPLC with UV detection, against a calibration curve of known concentrations. The solubility is reported in units like mg/mL or mol/L.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

  • Shake-Flask Method :

    • A solution of this compound is prepared in either n-octanol or water.

    • This solution is added to a separatory funnel containing the other immiscible solvent (water or n-octanol, respectively). The n-octanol and water phases should be pre-saturated with each other.

    • The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

    • The concentration of this compound in each phase is measured, typically by HPLC or UV-Vis spectroscopy.

    • LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

Workflow for Natural Product Isolation and Screening

The following diagram illustrates a general workflow for the isolation and preliminary biological screening of a natural product like this compound from its plant source.

G General Workflow for Natural Product Isolation and Screening Plant Plant Material (e.g., Dregea volubilis) Extraction Extraction (e.g., with Methanol) Plant->Extraction Fractionation Solvent-Solvent Partitioning Extraction->Fractionation Chromatography Chromatographic Purification (Column, HPLC) Fractionation->Chromatography PureCompound Isolated this compound Chromatography->PureCompound Structure Structure Elucidation (NMR, MS) PureCompound->Structure Screening Preliminary Biological Activity Screening PureCompound->Screening

Caption: A generalized workflow for the isolation and screening of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in determining the solubility of a compound using the shake-flask method.

G Experimental Workflow for Solubility Determination (Shake-Flask Method) Start Start: Excess this compound + Solvent in a Vial Agitation Agitation at Constant Temp. (e.g., 24-48h) Start->Agitation Equilibrium Equilibrium Reached Agitation->Equilibrium Separation Separation of Undissolved Solid (Centrifugation/Filtration) Equilibrium->Separation Quantification Quantification of Solute in Filtrate (e.g., HPLC) Separation->Quantification Result Result: Solubility Value (e.g., mg/mL) Quantification->Result

Caption: A workflow for determining the solubility of this compound.

Conclusion

This compound is a pregnane-type steroidal sapogenin with a defined chemical structure and basic physicochemical properties. While it is a known constituent of Dregea volubilis, a plant with a history of use in traditional medicine and documented biological activities in its extracts, there is a notable lack of specific research on the biological activity, signaling pathways, and detailed experimental characterization of this compound itself. The information provided in this guide is based on available data and standardized methodologies. Further research is required to fully elucidate the pharmacological potential of this natural product.

References

Unveiling Drevogenin A: A Spectroscopic Characterization Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Drevogenin A, a naturally occurring pregnane steroid. The information presented herein is critical for its identification, purity assessment, and further investigation in drug discovery and development.

Spectroscopic Data for this compound

The structural elucidation of this compound, isolated from plants such as Wattakaka volubilis (also known as Dregea volubilis), relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] These methods provide detailed insights into the molecule's atomic connectivity and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for assigning the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in search results

Note: The complete experimental ¹H and ¹³C NMR data with specific peak assignments for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural confirmation.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₂₈H₄₂O₇[2]
Molecular Weight 490.6 g/mol [2]
Ionization Mode Data not available
Major Fragment Ions (m/z) Data not available

Note: While the molecular formula and weight are known, detailed experimental mass spectral data, including ionization mode and fragmentation patterns for this compound, were not found in the search results.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility of scientific findings. The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the ethanolic extract of the roots of Wattakaka volubilis.[1] The general procedure involves:

  • Extraction: The plant material is extracted with a suitable solvent, such as ethanol.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: Final purification is achieved through various chromatographic techniques, such as column chromatography over silica gel, to yield pure this compound.[1]

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer.

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and other 2D NMR experiments (like COSY, HSQC, and HMBC) are performed to establish the complete structure and stereochemistry of the molecule.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system.

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC-MS).

  • Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate charged molecules.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Characterization

The structural characterization of a natural product like this compound follows a logical workflow, beginning with its isolation and culminating in the detailed analysis of its spectroscopic data.

G cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant_material Plant Material (Wattakaka volubilis) extraction Solvent Extraction plant_material->extraction fractionation Fractionation extraction->fractionation chromatography Chromatography fractionation->chromatography nmr NMR Spectroscopy (1H, 13C, 2D) chromatography->nmr Pure this compound ms Mass Spectrometry chromatography->ms data_analysis Data Analysis & Interpretation nmr->data_analysis ms->data_analysis structure Final Structure of this compound data_analysis->structure

Figure 1. Workflow for the isolation and structural elucidation of this compound.

Note: No signaling pathways involving this compound were identified in the search results to be visualized.

References

An In-depth Technical Guide to the Steroidal Sapogenin Classification of Drevogenin A

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Drevogenin A is a naturally occurring steroidal compound with significant potential in pharmacological research. This document provides a detailed exploration of its classification within the broader family of steroidal sapogenins, presenting its physicochemical properties, a generalized methodology for its isolation and characterization, and an overview of its potential biological activities. While often grouped with common sapogenins, a detailed structural analysis reveals this compound is more accurately classified as a C21 pregnane-type steroidal aglycone. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's chemical identity and therapeutic potential.

Unpacking the World of Steroidal Sapogenins

Saponins are a diverse group of glycosides found widely in the plant kingdom, known for their characteristic foam-forming properties in water.[1] They consist of a sugar moiety (the glycone) attached to a non-sugar aglycone, known as a sapogenin.[2] Based on the chemical structure of the sapogenin, they are broadly classified into two major groups: triterpenoid and steroidal saponins.[1][3]

Steroidal sapogenins are characterized by a C27 steroidal backbone and are typically categorized into several classes, with spirostanols and furostanols being the most common.[1][3][4] These compounds are of immense interest to the pharmaceutical industry, serving as crucial starting materials for the synthesis of various steroid hormones and drugs, such as progesterone and cortisone.[4][5][6][7][8]

G cluster_steroidal Major Steroidal Sapogenin Classes Saponins Saponins (Plant Glycosides) Steroidal Steroidal Saponins Saponins->Steroidal Triterpenoid Triterpenoid Saponins Saponins->Triterpenoid Spirostanol Spirostanols (e.g., Diosgenin) Steroidal->Spirostanol Furostanol Furostanols Steroidal->Furostanol Pregnane Pregnane Glycosides (Aglycone: this compound) Steroidal->Pregnane

Figure 1: Hierarchical classification of saponins and major steroidal sapogenin types.

This compound: A Closer Look

This compound is a specific steroidal aglycone that has been isolated from plant species such as Hoya carnosa and Wattakaka volubilis.[9][10] While it is correctly identified as a steroidal sapogenin in a broad sense, its core structure deviates from the typical C27 spirostane framework.[11]

2.1 Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Its IUPAC name, 14-beta-Pregn-5-en-20-one, 3-beta,11-alpha,12-beta,14-tetrahydroxy-, 11-acetate 12-isovalerate, and its molecular formula confirm its classification as a C21 pregnane derivative.[9]

PropertyValueReference(s)
Molecular Formula C₂₈H₄₂O₇[9][11][12]
Molecular Weight 490.6 g/mol [9][11]
Monoisotopic Mass 490.29305367 Da[9][12]
CAS Registry Number 10163-83-4[9][10][11]
IUPAC Name [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate[9]
Predicted XlogP 2.9[12]
Natural Sources Hoya carnosa, Wattakaka volubilis[9][10]

2.2 Core Classification

Based on its chemical structure, this compound is classified as a pregnane-type steroidal aglycone . The pregnane skeleton is a C21 steroid, which forms the backbone for critical hormones like progesterone. This distinguishes it from C27 spirostanol sapogenins like diosgenin, which possess a characteristic spiroketal side chain. Therefore, while this compound is the aglycone of a steroidal saponin, its specific classification places it within the pregnane family of steroids.

Generalized Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation of this compound are not widely published. The following section outlines a generalized, standard workflow for the extraction, isolation, and characterization of such natural products from plant sources.

3.1 Extraction and Isolation

  • Material Preparation: The source plant material (e.g., leaves, roots) is collected, dried to a constant weight, and ground into a fine powder to maximize surface area for extraction.

  • Solvent Extraction: The powdered material is subjected to exhaustive extraction, typically using a polar solvent like methanol or ethanol, often with a Soxhlet apparatus.

  • Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Fractionation: The crude extract is then suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.

  • Chromatographic Purification: The fractions are further purified using chromatographic techniques. This usually involves initial separation by column chromatography (using silica gel or alumina) followed by high-performance liquid chromatography (HPLC) to isolate the pure this compound compound.

3.2 Structure Elucidation Once purified, the chemical structure of this compound is confirmed using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are used to determine the complete chemical structure and stereochemistry.

G cluster_prep Preparation & Extraction cluster_purify Purification cluster_analysis Analysis Plant 1. Plant Material (e.g., Wattakaka volubilis) Grind 2. Drying & Grinding Plant->Grind Extract 3. Solvent Extraction (e.g., Methanol) Grind->Extract Concentrate 4. Concentration (Rotary Evaporator) Extract->Concentrate Partition 5. Liquid-Liquid Partitioning Concentrate->Partition Column 6. Column Chromatography Partition->Column HPLC 7. HPLC Purification Column->HPLC Pure Pure this compound HPLC->Pure Elucidate 8. Structure Elucidation (NMR, MS) Pure->Elucidate

Figure 2: Generalized workflow for the isolation and characterization of this compound.

Biological Activity and Potential Mechanisms

Research into this compound suggests it may possess valuable bioactive properties, including potential anti-inflammatory and anticancer activities.[11] Studies on the closely related compound Drevogenin D, also isolated from Dregea volubilis (a synonym for Wattakaka), have shown it can prevent selenite-induced oxidative stress and the activation of calpains, proteases implicated in cellular damage.[13]

4.1 Case Study: A Potential Mechanism from a Related Sapogenin

To illustrate a potential mechanism of action relevant to this class of molecules, we can examine the well-studied steroidal sapogenin, diosgenin. Recent research has identified diosgenin as a direct inverse agonist of the retinoic acid receptor-related orphan receptors α and γ (RORα and RORγ).[14] These receptors are key transcription factors that regulate the differentiation of T helper 17 (Th17) cells, which are pivotal in many autoimmune and inflammatory diseases.

As an inverse agonist, diosgenin binds to RORγ, but instead of activating it, it blocks the recruitment of co-activator proteins and promotes the recruitment of co-repressors. This leads to the transcriptional repression of target genes, most notably Interleukin-17A (IL-17A), a potent pro-inflammatory cytokine. This detailed molecular mechanism for diosgenin provides a valuable template for investigating the specific targets and pathways of this compound.

G cluster_pathway Example Pathway: RORγ Inverse Agonism (Diosgenin) Agonist Inverse Agonist (e.g., Diosgenin) ROR RORγ Receptor (in Nucleus) Agonist->ROR Binds to LBD CoAct Co-Activator Proteins ROR->CoAct Blocks Recruitment CoRep Co-Repressor Proteins ROR->CoRep Promotes Recruitment Gene IL-17A Gene Transcription ROR->Gene Represses CoRep->Gene Represses Inflammation ↓ Pro-inflammatory Response Gene->Inflammation

Figure 3: Mechanism of RORγ inverse agonism by a steroidal sapogenin like diosgenin.

Conclusion and Future Directions

This compound is a pregnane-type steroidal aglycone with promising, yet underexplored, therapeutic potential. Its correct classification is crucial for understanding its biosynthetic origins and for guiding future research into its mechanism of action. While related compounds show activity in modulating inflammatory pathways, the specific molecular targets of this compound remain to be elucidated.

Future research should focus on:

  • Developing and publishing standardized protocols for the efficient isolation of this compound.

  • Conducting comprehensive screening to fully characterize its biological activities.

  • Performing detailed mechanistic studies, such as target identification and pathway analysis, to uncover how this compound exerts its effects at a molecular level.

This foundational work will be essential for unlocking the full potential of this compound as a lead compound in drug discovery and development.

References

Methodological & Application

Total Synthesis of Drevogenin A: A Review of Current Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Drevogenin A is a naturally occurring polyhydroxylated steroid aglycone, primarily isolated from plants such as Hoya carnosa and Wattakaka volubilis[1]. Its complex and stereochemically rich structure presents a significant challenge for chemical synthesis. This document provides an overview of the current landscape of synthetic efforts towards this compound. As of this writing, a complete de novo total synthesis of this compound has not been reported in the peer-reviewed scientific literature. However, the synthesis of structurally related steroidal compounds and analogs, often through semi-synthetic approaches from readily available natural products like diosgenin, offers valuable insights into potential strategies for assembling the this compound scaffold. This document will detail a hypothetical retrosynthetic analysis, discuss the synthesis of related analogs, and provide protocols for key transformations relevant to this class of molecules.

Introduction to this compound

This compound is a C28 steroid characterized by a pregnane-type skeleton with multiple hydroxyl groups, an acetate ester, and an isovalerate ester. Its IUPAC name is [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate[1]. The dense functionalization and numerous stereocenters make it an attractive yet formidable target for total synthesis.

Hypothetical Retrosynthetic Analysis

In the absence of a published total synthesis, a hypothetical retrosynthetic pathway can be proposed based on established strategies for steroid synthesis. A key disconnection would likely involve the late-stage introduction of the ester functionalities at C11 and C12 and the acetyl group at C17. The core steroidal nucleus could be assembled through a convergent strategy, potentially involving a key cyclization reaction to form the tetracyclic system.

Retrosynthesis_Drevogenin_A This compound This compound Functional Group Interconversion Functional Group Interconversion This compound->Functional Group Interconversion Late-stage functionalization Steroid Core Steroid Core Key Cyclization Precursor Key Cyclization Precursor Steroid Core->Key Cyclization Precursor Key Cyclization (e.g., Diels-Alder, Michael addition) Functional Group Interconversion->Steroid Core Fragment A Fragment A Key Cyclization Precursor->Fragment A Convergent fragment coupling Fragment B Fragment B Key Cyclization Precursor->Fragment B Starting Materials Starting Materials Fragment A->Starting Materials Fragment B->Starting Materials

Caption: Hypothetical retrosynthetic analysis of this compound.

Semi-Synthesis of this compound Analogs from Diosgenin

A more practical and widely employed approach for accessing complex steroids is the semi-synthesis from abundant natural precursors. Diosgenin, a spiroketal-containing steroid, is a common starting material for the industrial production of various steroidal drugs and serves as a versatile scaffold for the synthesis of analogs of this compound[2][3][4]. While a direct conversion of diosgenin to this compound has not been detailed, the synthesis of various diosgenin analogs provides a roadmap for relevant chemical transformations.

The general workflow for such a semi-synthesis involves the modification of the diosgenin core, including the opening of the spiroketal side chain and subsequent functionalization of the steroid nucleus.

Semi_Synthesis_Workflow cluster_start Starting Material cluster_modification Key Modifications cluster_end Product Diosgenin Diosgenin Side_Chain_Cleavage Side Chain Cleavage/Modification Diosgenin->Side_Chain_Cleavage Core_Functionalization Steroid Core Functionalization (Oxidation, Reduction, etc.) Side_Chain_Cleavage->Core_Functionalization Esterification Esterification/ Acylation Core_Functionalization->Esterification Drevogenin_Analogs Drevogenin_Analogs Esterification->Drevogenin_Analogs

Caption: General workflow for the semi-synthesis of this compound analogs.

Experimental Protocols for Key Transformations

The following protocols are adapted from methodologies used in the synthesis of diosgenin analogs and other related steroids, which would be pertinent to a potential synthesis of this compound[5][6].

Esterification of Steroidal Alcohols

The introduction of acetate and isovalerate esters is a crucial step. A common method for this transformation is the Steglich esterification.

Protocol: Steglich Esterification

  • Dissolution: Dissolve the steroidal alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M).

  • Addition of Reagents: To the stirred solution, add the carboxylic acid (e.g., acetic acid or isovaleric acid, 1.5 eq.), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Oxidation of Steroidal Alcohols

Selective oxidation of hydroxyl groups on the steroid scaffold is often necessary to install ketone functionalities or to prepare for subsequent reactions.

Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

  • Preparation: Suspend pyridinium chlorochromate (PCC, 2.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a flask equipped with a magnetic stirrer.

  • Addition of Alcohol: Add a solution of the steroidal alcohol (1.0 eq.) in DCM to the PCC suspension.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography.

Quantitative Data from Analog Syntheses

While no yields are reported for the total synthesis of this compound, the following table summarizes representative yields for key transformations in the synthesis of diosgenin-amino acid derivatives, which involve similar esterification steps[5].

Reaction Step Starting Material Product Yield (%) Reference
EsterificationDiosgenin3β-(N-Boc-glycine)-diosgenin50-90[5]
EsterificationDiosgenin3β-(N-Boc-l-alanine)-diosgenin50-90[5]

Conclusion

The total synthesis of this compound remains an open challenge in the field of organic chemistry. The structural complexity and high degree of oxygenation require a sophisticated synthetic strategy. Based on the available literature, a semi-synthetic approach starting from a more accessible natural product, such as diosgenin, appears to be the most viable strategy in the near term. The development of a de novo total synthesis would be a significant achievement and would provide a flexible platform for the synthesis of a wide range of this compound analogs for biological evaluation. Future work in this area will likely focus on the development of novel cyclization strategies and stereoselective functionalization methods to tackle this complex natural product.

References

Application Notes and Protocols for the Extraction of Drevogenin A from Hoya carnosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drevogenin A is a polyhydroxy pregnane aglycone that has been isolated from various plant species, including Hoya carnosa of the Apocynaceae family. Pregnane glycosides and their aglycones are of significant interest to the pharmaceutical industry due to their potential biological activities. This document provides detailed application notes and experimental protocols for the extraction, isolation, and purification of this compound from the stems of Hoya carnosa. The methodologies described are based on established phytochemical techniques and aim to provide a reproducible workflow for laboratory settings.

Extraction and Isolation Workflow

The overall process for obtaining this compound from Hoya carnosa involves a multi-step procedure that begins with the extraction of pregnane glycosides from the plant material, followed by acid hydrolysis to cleave the sugar moieties, and concluding with chromatographic purification of the target aglycone.

Extraction_Workflow A Hoya carnosa Stems B Methanol Extraction A->B Perco_lation C Partitioning (Chloroform-Water) B->C D Chloroform Fraction (Pregnane Glycosides) C->D E Mild Acid Hydrolysis D->E F Crude Hydrolysate (Aglycones) E->F G Silica Gel Column Chromatography F->G H Purified this compound G->H

Caption: Workflow for this compound extraction.

Experimental Protocols

Protocol 1: Extraction of Pregnane Glycosides

This protocol describes the initial extraction of the glycoside-rich fraction from the dried stems of Hoya carnosa.

Materials and Equipment:

  • Air-dried and powdered stems (caules) of Hoya carnosa

  • Methanol (MeOH), analytical grade

  • Chloroform (CHCl3), analytical grade

  • Distilled water (H2O)

  • Percolator or large glass column

  • Rotary evaporator

  • Separatory funnel (2L)

  • Filter paper

Procedure:

  • Pack the powdered Hoya carnosa stems into the percolator.

  • Percolate the plant material with methanol at room temperature until the eluate is colorless.

  • Combine all the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous residue.

  • Suspend the residue in distilled water and transfer it to a 2L separatory funnel.

  • Perform a liquid-liquid partition by adding an equal volume of chloroform. Shake the funnel vigorously and allow the layers to separate.

  • Collect the lower chloroform layer. Repeat the partitioning of the aqueous layer with chloroform two more times.

  • Combine all the chloroform fractions and concentrate them to dryness using a rotary evaporator. This yields the crude pregnane glycoside fraction.

Protocol 2: Mild Acid Hydrolysis of Pregnane Glycosides

This protocol details the cleavage of the glycosidic bonds to liberate the aglycone, this compound. "Mild" conditions are employed to minimize the degradation of the target compound.

Materials and Equipment:

  • Crude pregnane glycoside fraction

  • 0.05 N Hydrochloric acid (HCl) in methanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium bicarbonate (NaHCO3) solution, 5% (w/v)

  • Ethyl acetate (EtOAc), analytical grade

  • Separatory funnel (1L)

  • pH meter or pH indicator strips

Procedure:

  • Dissolve the crude pregnane glycoside fraction in a minimal amount of methanol in a round-bottom flask.

  • Add a sufficient volume of 0.05 N methanolic HCl to the flask.

  • Heat the mixture to reflux at 60-70°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable standard is available.

  • After cooling to room temperature, neutralize the reaction mixture by the slow addition of 5% sodium bicarbonate solution until the pH is approximately 7.

  • Remove the methanol from the neutralized solution using a rotary evaporator.

  • Transfer the resulting aqueous residue to a separatory funnel and extract three times with ethyl acetate.

  • Combine the ethyl acetate fractions, wash with distilled water, and dry over anhydrous sodium sulfate.

  • Concentrate the dried ethyl acetate solution to dryness to obtain the crude hydrolysate containing this compound and other aglycones.

Protocol 3: Purification of this compound

This protocol outlines the purification of this compound from the crude hydrolysate using silica gel column chromatography.

Materials and Equipment:

  • Crude hydrolysate

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • n-Hexane, analytical grade

  • Acetone, analytical grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Developing chamber

  • UV lamp for visualization

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in n-hexane and pack the chromatography column.

  • Dissolve the crude hydrolysate in a minimal amount of chloroform or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

  • Begin elution with a solvent system of n-hexane:acetone. A common starting point for the separation of pregnane aglycones is a ratio of 7:3 (v/v).

  • Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation by TLC.

  • Develop the TLC plates in the same solvent system and visualize the spots under a UV lamp or by using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).

  • Combine the fractions containing the pure this compound (identified by comparison with a standard or by spectroscopic analysis).

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Quantitative Data

The yield of this compound from Hoya carnosa has not been extensively reported in the literature. The following table is provided as a template for researchers to document their findings. The actual yields will depend on various factors including the geographical source of the plant material, harvesting time, and the efficiency of the extraction and purification processes.

ParameterValueUnitNotes
Starting Plant Material (dry weight)User DefinedgStems of Hoya carnosa
Crude Methanol ExtractVariableg
Chloroform FractionVariablegContains pregnane glycosides
Crude HydrolysateVariablegContains a mixture of aglycones
Purified this compoundNot ReportedmgYield from starting plant material
Purity>95% (typical)%As determined by HPLC or NMR

Logical Relationships in Purification

The purification process relies on the differential partitioning of compounds between the stationary and mobile phases based on their polarity.

Purification_Logic cluster_0 Silica Gel Column (Stationary Phase - Polar) cluster_1 Result A Crude Hydrolysate Applied B Elution with n-Hexane:Acetone (Mobile Phase - Less Polar) A->B C More Polar Compounds (Adsorb Strongly, Elute Later) B->C D Less Polar Compounds (Adsorb Weakly, Elute Earlier) B->D E Separated Fractions Collected F Isolation of this compound E->F

Caption: Principle of silica gel chromatography.

Disclaimer: These protocols are intended for guidance and may require optimization based on the specific laboratory conditions and the characteristics of the plant material. All procedures should be carried out by trained personnel in a well-ventilated laboratory, adhering to all necessary safety precautions.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Drevogenin A

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Drevogenin A, a steroidal sapogenin found in plants such as Wattakaka volubilis (syn. Dregea volubilis)[1]. Due to the limited availability of specific validated HPLC methods for this compound, this protocol is adapted from established and validated methods for the structurally similar steroidal sapogenin, Diosgenin. The proposed method utilizes a reversed-phase C18 column with a mobile phase of acetonitrile and water, and UV detection at a low wavelength, which is characteristic for this class of compounds. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation parameters, intended for use by researchers, scientists, and professionals in drug development.

Introduction

This compound is a natural product with a complex steroidal structure.[1] As interest in the pharmacological properties of this compound and its derivatives grows, the need for a reliable analytical method for its quantification is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This application note provides a starting point for the development and validation of an HPLC method for this compound analysis.

Structural Comparison with Diosgenin:

This compound and Diosgenin share a common steroidal backbone. However, this compound possesses additional ester and acetate functional groups, making it less polar than Diosgenin[1][2]. This difference in polarity is a key consideration in developing the chromatographic separation method.

  • This compound Structure: C₂₈H₄₂O₇[1]

  • Diosgenin Structure: C₂₇H₄₂O₃[2]

Experimental

2.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Chloroform, Dimethylformamide (for stock solution preparation)[3]

2.2. Chromatographic Conditions (Proposed)

The following conditions are proposed based on methods for Diosgenin and should be optimized for this compound.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 203 nm
Injection Volume 20 µL
Column Temperature 30 °C

2.3. Preparation of Standard Solutions

A stock solution of this compound can be prepared by dissolving an accurately weighed amount of the reference standard in a suitable organic solvent such as chloroform or dimethylformamide.[3] Working standard solutions of various concentrations should be prepared by diluting the stock solution with the mobile phase.

2.4. Sample Preparation

For plant materials, a soxhlet extraction with benzene followed by dissolution in chloroform is a potential method for extracting steroidal sapogenins.[4] The final extract should be filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation (Proposed Parameters)

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components.
Linearity A correlation coefficient (r²) of ≥ 0.999 over a defined concentration range.
Accuracy Recovery of 98-102% for spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in method parameters.

Data Presentation

Table 1: Proposed Linearity Data for this compound Standard

Concentration (µg/mL)Peak Area (arbitrary units)
1To be determined experimentally
5To be determined experimentally
10To be determined experimentally
20To be determined experimentally
50To be determined experimentally
100To be determined experimentally

Table 2: Proposed System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2% (for n=6 injections)

Experimental Workflow and Protocols

Protocol 1: Preparation of this compound Standard Stock Solution

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of chloroform to obtain a stock solution of 1 mg/mL.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Preparation of Working Standard Solutions

  • Serially dilute the stock solution with the mobile phase to prepare working standards at concentrations of 1, 5, 10, 20, 50, and 100 µg/mL.

  • Filter the solutions through a 0.45 µm filter before use.

Protocol 3: Sample Analysis Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Plant Material Extraction Soxhlet Extraction (Benzene) Sample->Extraction Dissolution Dissolve in Chloroform Extraction->Dissolution Filtration_Sample Filter (0.45 µm) Dissolution->Filtration_Sample Injection Inject into HPLC System Filtration_Sample->Injection Standard This compound Reference Standard Stock Prepare Stock Solution (1 mg/mL in Chloroform) Standard->Stock Working Prepare Working Standards (Dilute with Mobile Phase) Stock->Working Filtration_Standard Filter (0.45 µm) Working->Filtration_Standard Filtration_Standard->Injection Separation Chromatographic Separation (C18 Column, Acetonitrile:Water) Injection->Separation Detection UV Detection (203 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathways and Logical Relationships

Diagram 1: Method Development and Validation Logic

G cluster_dev Method Development cluster_val Method Validation cluster_result Outcome Col_Select Column Selection (C18) MP_Opt Mobile Phase Optimization (Acetonitrile:Water Ratio) Col_Select->MP_Opt Det_Wavelength Detector Wavelength (203 nm) MP_Opt->Det_Wavelength Specificity Specificity Det_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated_Method Validated HPLC Method Robustness->Validated_Method

Caption: Logical flow for HPLC method development and validation.

Conclusion

The proposed HPLC method provides a solid foundation for the quantitative analysis of this compound. While adapted from methodologies for the related compound Diosgenin, the outlined protocols for instrumentation, sample preparation, and validation offer a clear pathway for establishing a robust and reliable analytical procedure. Experimental optimization and rigorous validation are essential next steps to confirm the suitability of this method for its intended purpose in research and drug development.

References

Drevogenin A in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Drevogenin A is a polyhydroxylated steroid that has been investigated for its potential anticancer activities. This document provides an overview of its application in cancer cell line research, including available data on its cytotoxic effects. Due to the limited specific research on this compound, this guide also incorporates detailed methodologies and mechanistic insights from studies on the closely related and extensively researched steroidal sapogenin, Diosgenin. These protocols and pathways can serve as a foundational framework for investigating this compound.

Quantitative Data for this compound

Research on the direct anticancer effects of this compound is emerging. The available quantitative data on its cytotoxic activity is summarized below.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
H69Small-cell Lung Cancer1.0[1]
VPA17Small-cell Lung Cancer1.0[1]

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

In addition to its direct cytotoxic effects, this compound has been shown to sensitize drug-resistant cancer cells to conventional chemotherapeutic agents. Incubation of the drug-resistant VPA17 cell line with this compound rendered them sensitive to etoposide and doxorubicin.[1]

Experimental Protocols (Based on Diosgenin Research)

The following are detailed protocols for key experiments commonly used to assess the anticancer properties of steroidal compounds like this compound, with specific examples drawn from Diosgenin research.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p53, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Cancer Cell Lines

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, research on Diosgenin provides a valuable framework for potential mechanisms of action.

Induction of Apoptosis

Diosgenin has been shown to induce apoptosis in various cancer cell lines through the modulation of key regulatory proteins.[3][4] This typically involves the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.

A simplified diagram of the apoptosis induction pathway is presented below:

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound Death Receptors (e.g., FAS) Death Receptors (e.g., FAS) This compound->Death Receptors (e.g., FAS) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) This compound->Bax Caspase-8 Caspase-8 Death Receptors (e.g., FAS)->Caspase-8 Caspase-3 Caspase-3 (Executioner) Caspase-8->Caspase-3 Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: this compound may induce apoptosis via intrinsic and extrinsic pathways.

Modulation of Key Survival Pathways

Compounds like Diosgenin have been reported to inhibit critical cell survival and proliferation signaling pathways, such as the PI3K/Akt and NF-κB pathways.[5][6]

Below is a diagram illustrating the potential inhibitory effects on the PI3K/Akt pathway:

PI3K_Akt_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR This compound This compound This compound->Akt Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation experimental_workflow cluster_invitro In Vitro Studies Cell_Viability Cell Viability Assay (e.g., MTT) Determine_IC50 Determine IC50 Value Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Determine_IC50->Apoptosis_Assay Mechanism_Study Mechanism of Action (e.g., Western Blot) Apoptosis_Assay->Mechanism_Study Compound_Screening Compound of Interest (this compound) Compound_Screening->Cell_Viability

References

Application Notes and Protocols for Studying the Neuroprotective Effects of Drevogenin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the potential neuroprotective properties of Drevogenin A, a compound of interest in neurodegenerative disease research. The following protocols are designed to be adapted for use in a standard cell culture and molecular biology laboratory setting.

Introduction

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons. A key strategy in the development of therapeutics for these conditions is the identification of neuroprotective agents that can prevent or slow down neuronal cell death. This compound, a steroidal saponin, is a promising candidate for neuroprotection. Its precursor, diosgenin, has been shown to possess neuroprotective properties through various mechanisms, including anti-inflammatory, anti-apoptotic, and antioxidant effects.[1][2] This document outlines a series of protocols to systematically evaluate the neuroprotective effects of this compound in vitro.

Assessment of this compound Cytotoxicity and Neuroprotection

The initial step is to determine the optimal, non-toxic concentration range of this compound for use in subsequent neuroprotective assays. This is followed by evaluating its ability to protect neuronal cells from a neurotoxic insult.

Table 1: Example Data for Cytotoxicity of this compound on SH-SY5Y Cells
This compound (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198 ± 4.8
595 ± 5.1
1092 ± 4.5
2570 ± 6.3
5045 ± 5.9
10020 ± 3.7

Note: Data are representative examples and should be determined experimentally.

Table 2: Example Data for Neuroprotective Effect of this compound against H₂O₂-induced Toxicity
TreatmentCell Viability (%)
Control100 ± 6.1
H₂O₂ (100 µM)52 ± 4.9
This compound (5 µM) + H₂O₂75 ± 5.5
This compound (10 µM) + H₂O₂88 ± 5.2

Note: Data are representative examples and should be determined experimentally.

Protocol 1.1: Cell Viability and Neuroprotection Assay (MTT Assay)

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell metabolic activity as an indicator of cell viability.

Materials:

  • SH-SY5Y neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂) or another relevant neurotoxin (e.g., 6-OHDA, glutamate)[3][4]

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • This compound Treatment (Cytotoxicity): Treat cells with increasing concentrations of this compound (e.g., 1-100 µM) for 24 hours.

  • This compound Pre-treatment (Neuroprotection): Pre-treat cells with non-toxic concentrations of this compound for 2-4 hours.

  • Induction of Neurotoxicity: Following pre-treatment, add the neurotoxin (e.g., 100 µM H₂O₂) to the wells (except for the control group) and incubate for another 24 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

G cluster_workflow Experimental Workflow: Neuroprotection Assay A Seed SH-SY5Y cells in 96-well plate B Pre-treat with this compound A->B C Induce neurotoxicity (e.g., H₂O₂) B->C D Perform MTT assay for cell viability C->D E Data Analysis D->E

Experimental workflow for assessing neuroprotection.

Investigation of Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in neurodegeneration. This section describes protocols to determine if this compound can inhibit neuronal apoptosis.

Table 3: Example Data for Effect of this compound on Caspase-3/7 Activity
TreatmentCaspase-3/7 Activity (Fold Change)
Control1.0 ± 0.1
H₂O₂ (100 µM)4.5 ± 0.3
This compound (10 µM) + H₂O₂2.1 ± 0.2

Note: Data are representative examples and should be determined experimentally.

Protocol 2.1: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • CellEvent™ Caspase-3/7 Green Detection Reagent[5]

  • SH-SY5Y cells

  • This compound

  • H₂O₂

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Treatment: Seed and treat cells with this compound and H₂O₂ as described in Protocol 1.1.

  • Caspase-3/7 Staining: Add CellEvent™ Caspase-3/7 Green Detection Reagent to each well according to the manufacturer's instructions and incubate for 30 minutes.[5]

  • Imaging/Quantification:

    • Image the cells using a fluorescence microscope with a standard FITC filter set. Apoptotic cells will show bright green fluorescent nuclei.[5]

    • Alternatively, quantify the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Express caspase-3/7 activity as a fold change relative to the control group.

Protocol 2.2: Western Blot Analysis of Apoptotic Proteins

This protocol examines the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • SH-SY5Y cells

  • This compound

  • H₂O₂

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Lysis: Treat cells as described in Protocol 1.1, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Evaluation of Antioxidant Properties

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[6] These protocols assess the ability of this compound to mitigate oxidative stress.

Table 4: Example Data for Effect of this compound on Intracellular ROS Levels
TreatmentROS Level (Fold Change)
Control1.0 ± 0.1
H₂O₂ (100 µM)5.2 ± 0.4
This compound (10 µM) + H₂O₂2.5 ± 0.3

Note: Data are representative examples and should be determined experimentally.

Table 5: Example Data for Effect of this compound on Antioxidant Enzyme Activity
TreatmentSOD Activity (%)GPx Activity (%)
Control100 ± 8.5100 ± 9.1
H₂O₂ (100 µM)65 ± 7.258 ± 6.9
This compound (10 µM) + H₂O₂89 ± 8.185 ± 7.8

Note: Data are representative examples and should be determined experimentally.

Protocol 3.1: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA probe

  • SH-SY5Y cells

  • This compound

  • H₂O₂

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Treatment: Treat cells with this compound and H₂O₂ as described in Protocol 1.1.

  • ROS Staining: Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm).

  • Data Analysis: Express ROS levels as a fold change relative to the control group.

Protocol 3.2: Measurement of Antioxidant Enzyme Activity

This protocol involves using commercially available kits to measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[7]

Materials:

  • Commercial SOD and GPx activity assay kits

  • SH-SY5Y cells

  • This compound

  • H₂O₂

  • Cell lysis buffer (provided in the kits)

  • Spectrophotometer

Procedure:

  • Cell Lysate Preparation: Treat cells as described in Protocol 1.1 and prepare cell lysates according to the kit instructions.

  • Enzyme Activity Measurement: Perform the SOD and GPx activity assays following the manufacturer's protocols.

  • Data Analysis: Calculate the enzyme activities and express them as a percentage of the control group.

Investigation of Signaling Pathways

To understand the molecular mechanisms underlying the neuroprotective effects of this compound, it is crucial to investigate its impact on relevant signaling pathways. Based on studies of its precursor diosgenin, the Nrf2/HO-1 and NF-κB pathways are potential targets.[1][8][9]

Protocol 4.1: Western Blot Analysis of Signaling Proteins

Materials:

  • SH-SY5Y cells

  • This compound

  • H₂O₂

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NF-κB p65, anti-p-IκBα, anti-IκBα, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Western blotting equipment

Procedure:

  • Nuclear and Cytoplasmic Extraction (for Nrf2 and NF-κB): Treat cells and perform nuclear and cytoplasmic fractionation using an appropriate kit.

  • Western Blotting: Perform Western blotting as described in Protocol 2.2 using antibodies against the target signaling proteins. Lamin B1 and β-actin can be used as nuclear and cytoplasmic loading controls, respectively.

  • Data Analysis: Quantify band intensities and normalize to the respective loading controls.

G cluster_pathway Hypothesized Neuroprotective Signaling Pathways of this compound cluster_nrf2 Antioxidant Response cluster_nfkb Anti-inflammatory Response cluster_apoptosis Anti-Apoptotic Response Drevogenin_A This compound Nrf2 Nrf2 Drevogenin_A->Nrf2 Activation NFkB NF-κB Drevogenin_A->NFkB Inhibition Bax Bax Drevogenin_A->Bax Downregulation Bcl2 Bcl-2 Drevogenin_A->Bcl2 Upregulation HO1 HO-1 Nrf2->HO1 Antioxidant_Enzymes Antioxidant Enzymes Nrf2->Antioxidant_Enzymes Neuroprotection Neuroprotection HO1->Neuroprotection ROS Oxidative Stress (e.g., H₂O₂) Antioxidant_Enzymes->ROS Antioxidant_Enzymes->Neuroprotection Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 ROS->Nrf2 ROS->NFkB ROS->Bax

Hypothesized signaling pathways for this compound.

By following these detailed protocols, researchers can systematically evaluate the neuroprotective potential of this compound and elucidate its underlying mechanisms of action. This information will be invaluable for the development of novel therapeutic strategies for neurodegenerative diseases.

References

In Vitro Assays for Drevogenin A Anti-inflammatory Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Statement: Following a comprehensive search of publicly available scientific literature, no specific data or established protocols for in vitro anti-inflammatory assays conducted on Drevogenin A were found. The information presented below is therefore based on general protocols for assessing anti-inflammatory activity in vitro that are widely applied to novel compounds. These protocols can be adapted for the investigation of this compound.

Introduction to In Vitro Anti-inflammatory Assays

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. Key molecular mediators of inflammation include nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The production of these mediators is often regulated by signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. In vitro assays are essential tools for the initial screening and characterization of the anti-inflammatory potential of novel compounds like this compound. These assays provide a controlled environment to assess a compound's ability to modulate specific inflammatory pathways and mediators.

Key In Vitro Assays for Anti-inflammatory Activity

The following are standard in vitro assays that can be employed to evaluate the anti-inflammatory effects of this compound.

Nitric Oxide (NO) Production Assay in Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the induction of inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO). The Griess assay is a common colorimetric method to measure nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.

Prostaglandin E2 (PGE2) Immunoassay

Principle: Pro-inflammatory stimuli like LPS also induce the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, including PGE2. The levels of PGE2 in the cell culture supernatant can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same steps for cell culture, seeding, treatment with this compound, and LPS stimulation as described in the NO production assay (Section 2.1).

  • Supernatant Collection: After the 24-hour incubation period, collect the cell culture supernatants.

  • PGE2 ELISA:

    • Perform the ELISA according to the manufacturer's instructions for a commercial PGE2 immunoassay kit.

    • Briefly, the assay typically involves adding the supernatant samples, PGE2 standards, and a fixed amount of HRP-labeled PGE2 to a microplate pre-coated with anti-PGE2 antibodies.

    • After incubation and washing steps, a substrate solution is added, and the color development is measured spectrophotometrically.

  • Data Analysis: The concentration of PGE2 in the samples is inversely proportional to the measured absorbance. Calculate the PGE2 concentration using a standard curve and determine the percentage of inhibition by this compound.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Quantification

Principle: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β released by stimulated macrophages can be measured using specific ELISA kits.

Experimental Protocol:

  • Cell Culture and Treatment: Follow the same steps for cell culture, seeding, treatment with this compound, and LPS stimulation as described in the NO production assay (Section 2.1). The stimulation time may be optimized for each cytokine (e.g., 4-8 hours for TNF-α, 24 hours for IL-6 and IL-1β).

  • Supernatant Collection: Collect the cell culture supernatants at the appropriate time points.

  • Cytokine ELISA:

    • Use commercial ELISA kits specific for murine TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's protocol, which typically involves a sandwich ELISA format.

  • Data Analysis: Calculate the cytokine concentrations in the supernatants based on the standard curves provided with the kits. Determine the inhibitory effect of this compound on the production of each cytokine.

Investigation of Signaling Pathways

NF-κB Activation Assay

Principle: The NF-κB signaling pathway is a key regulator of pro-inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. The effect of this compound on NF-κB activation can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence or by a reporter gene assay.

Experimental Protocol (Immunofluorescence):

  • Cell Culture and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Pre-treat with this compound before stimulating with LPS for a short period (e.g., 30-60 minutes).

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 1% BSA in PBS.

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be in the cytoplasm. In LPS-stimulated cells, p65 will be in the nucleus. Assess the ability of this compound to prevent this nuclear translocation.

MAPK Pathway Activation Assay

Principle: The MAPK family, including ERK, JNK, and p38, is another critical signaling pathway in inflammation. Their activation involves phosphorylation. The effect of this compound on MAPK activation can be determined by Western blotting to detect the phosphorylated forms of these proteins.

Experimental Protocol (Western Blot):

  • Cell Culture and Treatment: Culture RAW 264.7 cells in 6-well plates. Pre-treat with this compound before stimulating with LPS for a short period (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells and collect the total protein.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK, assessing the inhibitory effect of this compound.

Data Presentation

Quantitative data from the above assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Inhibitory Effects of this compound on Inflammatory Mediators

AssayParameterIC₅₀ (µM)Max Inhibition (%) at [Concentration]
Nitric Oxide Production NO (measured as Nitrite)Data to be determinedData to be determined
Prostaglandin E2 Synthesis PGE2Data to be determinedData to be determined
Pro-inflammatory Cytokines TNF-αData to be determinedData to be determined
IL-6Data to be determinedData to be determined
IL-1βData to be determinedData to be determined

Visualizations of Experimental Workflows and Signaling Pathways

Diagram 1: General Experimental Workflow for In Vitro Anti-inflammatory Screening

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays cell_culture RAW 264.7 Macrophage Culture seeding Seed cells in multi-well plates cell_culture->seeding pretreatment Pre-treat with this compound seeding->pretreatment stimulation Stimulate with LPS pretreatment->stimulation griess Nitric Oxide (Griess) Assay stimulation->griess Supernatant elisa PGE2 & Cytokine ELISA stimulation->elisa Supernatant western Western Blot (MAPK) stimulation->western Cell Lysate if Immunofluorescence (NF-κB) stimulation->if Fixed Cells nfkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes activates mapk_pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes induces

Application Notes and Protocols: Drevogenin A as a Precursor for Novel Steroidal Drug Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the use of Drevogenin A as a precursor for the synthesis of novel steroidal drugs is limited in the current scientific literature. The following application notes and protocols are largely based on established methodologies for the structurally similar and widely studied steroidal sapogenin, Diosgenin. Researchers should consider these protocols as a starting point and may need to optimize conditions for this compound.

Introduction to this compound

This compound is a naturally occurring steroidal sapogenin found in plants such as Hoya carnosa and Wattakaka volubilis.[1] Its core structure is a pregnane-type steroid, which makes it a potential precursor for the synthesis of various bioactive steroidal compounds.

Chemical Structure:

  • IUPAC Name: [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate[1]

  • Molecular Formula: C₂₈H₄₂O₇[1]

  • Molecular Weight: 490.6 g/mol [1]

Structural Comparison with Diosgenin:

While both this compound and Diosgenin are steroidal sapogenins, they possess distinct structural features. Diosgenin has a spiroketal side chain at C-17, which is the reactive site for the well-established Marker degradation to produce pregnane derivatives. In contrast, this compound possesses a C-17 acetyl group and additional hydroxyl and acyloxy substitutions on the steroid nucleus. These differences necessitate distinct synthetic strategies for modification. The hydroxyl groups at C-3 and C-14, and the acyloxy groups at C-11 and C-12 in this compound offer multiple sites for chemical derivatization.

Potential Therapeutic Applications of this compound Derivatives

Based on the known biological activities of structurally related steroidal compounds derived from precursors like Diosgenin, derivatives of this compound could be explored for the following therapeutic areas:

  • Anticancer Agents: Many steroidal derivatives exhibit potent anticancer activity by inducing apoptosis, arresting the cell cycle, and inhibiting tumor growth.[2][3][4][5]

  • Anti-inflammatory Agents: Steroids are well-known for their anti-inflammatory properties. Novel derivatives could offer improved efficacy and reduced side effects.[6]

  • Neuroprotective Agents: Certain steroidal compounds have shown promise in protecting against neurodegenerative diseases.[7][8][9]

Synthetic Strategies and Protocols (Adapted from Diosgenin and other Steroidal Precursors)

The presence of multiple functional groups on the this compound scaffold allows for a variety of chemical modifications. The following are proposed synthetic strategies and generalized protocols that can be adapted for this compound.

Modification of the C-3 Hydroxyl Group

The C-3 hydroxyl group is a common site for modification in steroid chemistry to enhance bioavailability and introduce new functionalities.

Protocol 1: Esterification of the C-3 Hydroxyl Group

This protocol describes the synthesis of an ester derivative at the C-3 position, which can be a key step in creating prodrugs or introducing linking moieties.

Reaction: this compound + Carboxylic Acid (R-COOH) --(DCC, DMAP)--> 3-O-Acyl-Drevogenin A

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., a functionalized benzoic acid for further conjugation)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the carboxylic acid (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product by NMR and mass spectrometry.

Modification of the C-17 Acetyl Group

The C-17 acetyl group is a key functional handle for building more complex side chains, which can significantly influence biological activity.

Protocol 2: Synthesis of a Heterocyclic Derivative at C-17 (Example: Pyrazole Formation)

This protocol outlines a potential pathway to introduce a pyrazole ring at the C-17 position, a modification known to impart interesting pharmacological properties. This is a hypothetical adaptation based on reactions of other steroidal ketones.

Multi-step Reaction:

  • Step 1: a-Bromination of the C-17 Acetyl Group this compound --(NBS, p-TsOH)--> 17-(bromoacetyl)-Drevogenin A

  • Step 2: Reaction with a 1,3-Dicarbonyl Compound 17-(bromoacetyl)-Drevogenin A + 1,3-Dicarbonyl Compound --(Base)--> this compound-C17-Triketone Intermediate

  • Step 3: Cyclization with Hydrazine this compound-C17-Triketone Intermediate + Hydrazine Hydrate --(Acid catalyst)--> this compound-C17-Pyrazole Derivative

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • p-Toluenesulfonic acid (p-TsOH)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone)

  • Base (e.g., sodium ethoxide)

  • Hydrazine hydrate

  • Acid catalyst (e.g., acetic acid)

  • Appropriate solvents (e.g., THF, ethanol)

Procedure (Generalized):

  • Step 1: React this compound with NBS in the presence of a catalytic amount of p-TsOH in an appropriate solvent like THF to achieve a-bromination of the C-17 acetyl group.

  • Step 2: The resulting bromoacetyl derivative is then reacted with a 1,3-dicarbonyl compound in the presence of a base to form a triketone intermediate.

  • Step 3: The intermediate is subsequently cyclized with hydrazine hydrate in a suitable solvent with an acid catalyst to yield the pyrazole derivative.

  • Purification at each step would be necessary, likely involving aqueous workup and column chromatography.

  • Thorough characterization of all intermediates and the final product is crucial.

Quantitative Data from Structurally Similar Diosgenin Derivatives

The following tables summarize the biological activities of various Diosgenin derivatives, which can serve as a benchmark for designing and evaluating novel this compound analogs.

Table 1: Anticancer Activity of Diosgenin Derivatives

Compound IDModificationCell LineIC₅₀ (µM)Reference
DG-1 Diosgenin-amino acid conjugateSH-SY5Y6.86 ± 0.69[10]
6j Diosgenin with 4-bromobenzyl at C-3MCF-76.2[11]
2.2f Diosgenin quaternary phosphonium saltSW6200.4483[12]
4m Acetylated Diosgenin derivativeRAW264.7 (NO inhibition)0.449 ± 0.050[13]

Table 2: Anti-inflammatory Activity of Diosgenin Derivatives

Compound IDAssayTargetIC₅₀ (µM) or % InhibitionReference
Analogue 15 LPS-induced inflammation in macrophagesPro-inflammatory cytokinesSignificant inhibition[14]
4m NO production in LPS-stimulated RAW264.7 cellsiNOS0.449 ± 0.050[13]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate a proposed synthetic workflow for this compound derivatives and a key signaling pathway often targeted by anticancer steroids.

G cluster_0 Synthetic Workflow for this compound Derivatives Drevogenin_A This compound Modification_C3 Modification at C-3 (e.g., Esterification) Drevogenin_A->Modification_C3 Modification_C17 Modification at C-17 (e.g., Heterocycle formation) Drevogenin_A->Modification_C17 Derivative_1 C-3 Modified Derivative Modification_C3->Derivative_1 Derivative_2 C-17 Modified Derivative Modification_C17->Derivative_2 Biological_Screening Biological Screening (Anticancer, Anti-inflammatory) Derivative_1->Biological_Screening Derivative_2->Biological_Screening Lead_Compound Lead Compound Identification Biological_Screening->Lead_Compound

Caption: Proposed workflow for the synthesis and evaluation of this compound derivatives.

G cluster_1 Apoptosis Induction via the Mitochondrial Pathway Steroid_Derivative Steroidal Derivative (e.g., this compound analog) Bcl2 Bcl-2 Family Proteins (e.g., Bcl-2, Bax) Steroid_Derivative->Bcl2 Modulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Regulates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A common signaling pathway for apoptosis induction by steroidal anticancer agents.

Conclusion

This compound presents an intriguing, yet underexplored, scaffold for the development of novel steroidal drugs. While direct precedents are scarce, the extensive research on the structurally related sapogenin, Diosgenin, provides a robust framework for initiating a drug discovery program centered on this compound. The synthetic protocols and biological data presented here, adapted from Diosgenin-related research, offer a valuable starting point for researchers to unlock the therapeutic potential of this compound derivatives. Future work should focus on the practical application of these methods to this compound and a thorough investigation of the structure-activity relationships of the resulting novel compounds.

References

Experimental Design for Apoptosis Induction Studies with Drevogenin A (using Diosgenin as a model)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Drevogenin A and Diosgenin: Initial literature searches for "this compound" consistently yielded results for "Diosgenin," a structurally similar steroidal sapogenin with well-documented effects on apoptosis. It is possible that "this compound" is a less common synonym or a related compound. The following application notes and protocols are based on the extensive research available for Diosgenin as a potent inducer of apoptosis and serve as a comprehensive guide for studying the effects of such compounds.

Application Notes

This compound, a plant-derived steroidal sapogenin, is emerging as a compound of interest for its potential anti-cancer properties.[1][2] Studies on the related compound Diosgenin have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death, or apoptosis.[3][4][5] This document provides a detailed overview of the experimental design for investigating the apoptosis-inducing effects of this compound, focusing on key signaling pathways and methodologies.

The primary mechanism of action for compounds like Diosgenin involves the modulation of multiple cell signaling pathways that are crucial for cell cycle regulation and apoptosis.[3] The induction of apoptosis by these compounds is often mediated through the intrinsic (mitochondrial) pathway.[6][7][8][9] This is characterized by changes in the mitochondrial membrane potential, the regulation of Bcl-2 family proteins, and the activation of caspases.[2][6][10][11][12]

Key events in this compound-induced apoptosis are expected to include:

  • Cell Cycle Arrest: this compound may cause cancer cells to arrest at specific phases of the cell cycle, such as G2/M, preventing their proliferation.[13][14][15]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is a key indicator of apoptosis.[2][11][12][13]

  • Activation of Caspases: The apoptotic cascade is executed by a family of proteases called caspases, with caspase-3 being a key executioner.[4][6][7][10][11]

  • Modulation of Apoptotic Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 is a common hallmark of the mitochondrial apoptosis pathway.[2][6][10][12][14]

  • Involvement of Signaling Pathways: The MAPK and STAT3 signaling pathways have been shown to be involved in Diosgenin-induced apoptosis.[3][6][7][10]

The following protocols provide a framework for researchers to systematically investigate these key events and elucidate the apoptotic mechanism of this compound.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Data Presentation:

This compound (µM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72h
0 (Control)100100100
10
20
40
80
Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Data Presentation:

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (24h)
This compound (24h)
Control (48h)
This compound (48h)
Cell Cycle Analysis by PI Staining

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Data Presentation:

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control
This compound
Western Blot Analysis of Apoptosis-Related Proteins

Objective: To investigate the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.

Protocol:

  • Treat cells with this compound, harvest, and lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and β-actin (as a loading control) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

ProteinControl (Relative Density)This compound (Relative Density)Fold Change
Bax
Bcl-2
Bax/Bcl-2 Ratio
Cleaved Caspase-3

Visualizations

Drevogenin_A_Apoptosis_Pathway Drevogenin_A This compound ROS ↑ Reactive Oxygen Species (ROS) Drevogenin_A->ROS Bax ↑ Bax Drevogenin_A->Bax Bcl2 ↓ Bcl-2 Drevogenin_A->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release MMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Line (e.g., HepG2, K562) Treatment Treat with this compound (Varying Concentrations & Times) Cell_Culture->Treatment MTT Cell Viability (MTT Assay) Treatment->MTT Flow_Cytometry Apoptosis & Cell Cycle (Annexin V/PI & PI Staining) Treatment->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50 Determine IC50 MTT->IC50 Quantification Quantify Apoptosis & Cell Cycle Arrest Flow_Cytometry->Quantification Protein_Changes Analyze Protein Level Changes Western_Blot->Protein_Changes Conclusion Elucidate Apoptotic Mechanism IC50->Conclusion Quantification->Conclusion Protein_Changes->Conclusion

Caption: Workflow for studying this compound-induced apoptosis.

References

Application Notes and Protocols for Testing Drevogenin A Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Drevogenin A, a steroidal sapogenin with potential as a bioactive molecule for scientific research in pharmacology and biochemistry.[1] The following protocols are designed to ensure reproducible and accurate measurement of cell viability and death in response to treatment with this compound.

Introduction to this compound

This compound is a naturally occurring steroidal sapogenin found in plant species such as Hoya carnosa and Wattakaka volubilis.[2][3] As a member of the saponin family, it is investigated for various biological activities, including potential anti-inflammatory and anticancer properties.[1] Understanding the cytotoxic profile of this compound is a critical first step in evaluating its therapeutic potential. These protocols outline standard in vitro assays to determine the concentration-dependent effects of this compound on cell viability and to elucidate the mechanisms of cell death.

General Cell Culture and Compound Preparation

2.1. Cell Line Selection and Maintenance: The choice of cell line is critical and should be relevant to the research question. For general cytotoxicity screening, commonly used cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer) can be utilized. Normal, non-cancerous cell lines (e.g., fibroblasts) should be used as controls to assess selective cytotoxicity. Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2.2. This compound Stock Solution Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). The stock solution should be stored at -20°C. Subsequent dilutions should be made in the complete cell culture medium to achieve the desired final concentrations for the experiments. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cytotoxicity Assays

A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects.

3.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[6][7]

Experimental Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[8] Incubate overnight to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[4][8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Read the absorbance at 570 nm using a microplate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

3.2. Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9][10]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Include a negative control (no cells), a vehicle control, and a positive control for maximum LDH release (cells treated with a lysis buffer).[11]

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[12][13]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.[12][13]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13][14]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[13][14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9][12][13]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum LDH release control.

3.3. Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[16] Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[15]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[18]

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[18]

  • Analysis: Analyze the cells by flow cytometry.[15] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[18]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
582.1 ± 6.3
1065.7 ± 4.8
2548.3 ± 3.9
5022.5 ± 2.7
1008.1 ± 1.5

Table 2: LDH Release from A549 Cells Treated with this compound

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)5.2 ± 1.1
1012.8 ± 2.3
2528.4 ± 3.5
5055.9 ± 4.2
10085.1 ± 5.8

Table 3: Apoptosis Analysis of MCF-7 Cells Treated with this compound (50 µM for 24h)

Cell Population% of Total Cells (Mean ± SD)
Viable (Annexin V- / PI-)35.4 ± 3.1
Early Apoptotic (Annexin V+ / PI-)42.8 ± 2.8
Late Apoptotic/Necrotic (Annexin V+ / PI+)18.2 ± 2.2
Necrotic (Annexin V- / PI+)3.6 ± 0.9

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, A549, MCF-7) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding compound_prep This compound Stock Preparation treatment Treatment with This compound compound_prep->treatment cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Annexin V/PI Assay (Apoptosis) treatment->apoptosis data_acq Data Acquisition (Spectrophotometer/Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq data_analysis Calculation of % Viability/Cytotoxicity/Apoptosis data_acq->data_analysis

Caption: Workflow for this compound cytotoxicity testing.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the precise signaling pathways modulated by this compound are still under investigation, related steroidal saponins like diosgenin have been shown to influence key cellular signaling pathways involved in inflammation and apoptosis, such as the NF-κB and SIRT1 pathways.[19][20][21][22] The following diagram illustrates a hypothetical pathway that could be investigated for this compound.

signaling_pathway cluster_cell Cell cluster_mito Mitochondrion Drevogenin_A This compound SIRT1 SIRT1 Activation Drevogenin_A->SIRT1 Activates NFkB_Inhibition NF-κB Inhibition Drevogenin_A->NFkB_Inhibition Inhibits Bax Bax Activation SIRT1->Bax Influences NFkB_Inhibition->Bax Influences Cyto_c Cytochrome c Release Bax->Cyto_c Caspase_9 Caspase-9 Activation Cyto_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Hypothetical this compound signaling pathway.

References

Drevogenin A: A Tool for Investigating Na+/K+-ATPase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Drevogenin A is a cardenolide steroid that holds significant promise as a specific inhibitor of the Na+/K+-ATPase, a vital transmembrane protein responsible for maintaining electrochemical gradients across the plasma membrane of animal cells. By binding to the alpha subunit of the Na+/K+-ATPase, this compound disrupts the transport of sodium and potassium ions, leading to a cascade of intracellular events. This disruption of ion homeostasis has been implicated in the induction of apoptosis in cancer cells, making this compound a valuable tool for cancer research and a potential lead compound in drug development.

These application notes provide a comprehensive overview of the use of this compound for investigating Na+/K+-ATPase inhibition. They include detailed protocols for key experiments, a summary of relevant quantitative data for structurally similar compounds, and visualizations of the pertinent signaling pathways and experimental workflows. While specific quantitative data for this compound is still emerging, the information provided here, based on related compounds like diosgenin, serves as a strong foundation for designing and executing experiments.

Data Presentation

Due to the limited availability of direct quantitative data for this compound in the current literature, this section provides data for the structurally similar compound, diosgenin, to offer a preliminary guide for experimental design. The IC50 values of diosgenin in various human prostate cancer cell lines illustrate its dose-dependent effects on cell viability.

Table 1: IC50 Values of Diosgenin in Human Prostate Cell Lines [1]

Cell LineDescriptionIC50 (µM)
PNT1ANon-neoplastic prostate cells66.10
LNCaPAndrogen-sensitive prostate cancer56.12
DU145Androgen-insensitive prostate cancer23.21
PC3Androgen-insensitive prostate cancer14.02

These values suggest that cancer cells, particularly the more aggressive, androgen-insensitive lines, exhibit greater sensitivity to this class of compounds. Researchers investigating this compound may consider using a similar concentration range in their initial dose-response experiments.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on Na+/K+-ATPase inhibition, cell viability, and apoptosis.

Na+/K+-ATPase Activity Assay (Inorganic Phosphate Detection Method)

This protocol measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

  • Purified Na+/K+-ATPase enzyme preparation

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

  • ATP solution (10 mM)

  • Ouabain (positive control, 1 mM)

  • Malachite Green reagent

  • Ammonium molybdate solution

  • Sodium citrate solution

  • Phosphate standard solution

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified Na+/K+-ATPase enzyme.

  • Add varying concentrations of this compound to the reaction mixture. Include a positive control (ouabain) and a negative control (vehicle).

  • Pre-incubate the mixture for 15 minutes at 37°C to allow this compound to bind to the enzyme.

  • Initiate the reaction by adding ATP to a final concentration of 1 mM.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding the Malachite Green reagent.

  • Add ammonium molybdate and sodium citrate solutions to stabilize the color.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released in each reaction.

  • Calculate the percentage of Na+/K+-ATPase inhibition for each concentration of this compound relative to the control.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell line of interest (e.g., PC3, DU145)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the desired time period.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Mandatory Visualizations

Signaling Pathway of Na+/K+-ATPase Inhibition-Induced Apoptosis

Na_K_ATPase_Inhibition_Apoptosis Drevogenin_A This compound Na_K_ATPase Na+/K+-ATPase Drevogenin_A->Na_K_ATPase Inhibition Ion_Imbalance Intracellular Ion Imbalance (↑ Na+, ↓ K+) Na_K_ATPase->Ion_Imbalance ROS ↑ Reactive Oxygen Species (ROS) Ion_Imbalance->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Experimental Workflow for Investigating this compound

Drevogenin_A_Workflow Start Start: Hypothesis This compound inhibits Na+/K+-ATPase and induces apoptosis in cancer cells ATPase_Assay 1. Na+/K+-ATPase Activity Assay Start->ATPase_Assay Dose_Response 2. Cell Viability Assay (MTT) (Determine IC50) ATPase_Assay->Dose_Response Confirm target engagement Apoptosis_Assay 3. Apoptosis Assay (Annexin V/PI Staining) Dose_Response->Apoptosis_Assay Select effective concentrations Mechanism_Study 4. Mechanistic Studies (e.g., Western Blot for caspases) Apoptosis_Assay->Mechanism_Study Confirm apoptosis induction Conclusion Conclusion: Characterize the inhibitory and apoptotic effects of this compound Mechanism_Study->Conclusion

Logical Relationship of Na+/K+-ATPase Inhibition and Cellular Effects

Logical_Relationship Inhibition Na+/K+-ATPase Inhibition Ion_Homeostasis Disruption of Ion Homeostasis Inhibition->Ion_Homeostasis leads to Cellular_Stress Increased Cellular Stress Ion_Homeostasis->Cellular_Stress causes Signaling_Activation Activation of Apoptotic Signaling Cellular_Stress->Signaling_Activation triggers Cell_Death Programmed Cell Death Signaling_Activation->Cell_Death results in

References

Troubleshooting & Optimization

How to improve Drevogenin A solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Drevogenin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a naturally occurring steroidal sapogenin.[1] Its chemical formula is C₂₈H₄₂O₇ and it has a molecular weight of 490.6 g/mol .[2] Like many other steroidal sapogenins, this compound is a hydrophobic molecule, which can present challenges for its use in aqueous-based in vitro assays.

Q2: I'm having trouble dissolving this compound for my in vitro experiment. What solvents are recommended?

This compound is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[3] For in vitro assays, DMSO and ethanol are the most commonly used solvents to prepare a concentrated stock solution.

Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell culture assays?

High concentrations of organic solvents can be toxic to cells. It is a common practice to keep the final concentration of DMSO or ethanol in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced cytotoxicity.

Q4: Can I dissolve this compound directly in the cell culture medium?

Directly dissolving this compound in aqueous cell culture medium is generally not recommended due to its poor water solubility. This can lead to precipitation of the compound and inaccurate experimental results. The recommended method is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the cell culture medium.

Troubleshooting Guide

Issue: Precipitate formation after diluting the this compound stock solution in cell culture medium.

  • Possible Cause 1: The final concentration of this compound is above its solubility limit in the aqueous medium.

    • Solution: Try lowering the final working concentration of this compound. Perform a solubility test by preparing serial dilutions of the stock solution in the cell culture medium to determine the maximum achievable concentration without precipitation.

  • Possible Cause 2: The concentration of the organic solvent in the final working solution is too low to maintain solubility.

    • Solution: While keeping the final solvent concentration below toxic levels (e.g., <0.5% DMSO), ensure that the initial stock solution is sufficiently concentrated. This allows for a smaller volume of the stock to be added to the medium, which can sometimes help maintain solubility.

  • Possible Cause 3: The stock solution was not properly mixed with the medium.

    • Solution: When preparing the working solution, add the stock solution to the medium dropwise while vortexing or gently swirling the medium to ensure rapid and uniform dispersion. Avoid adding the stock solution as a single large volume. Pre-warming the cell culture medium to 37°C may also aid in solubilization.

Issue: Inconsistent or non-reproducible results in my in vitro assay.

  • Possible Cause 1: Incomplete dissolution of this compound in the stock solution.

    • Solution: Ensure that this compound is completely dissolved in the organic solvent before preparing the working solution. Sonication or gentle warming (be cautious with temperature-sensitive compounds) can aid in dissolving the compound. Visually inspect the stock solution for any particulate matter.

  • Possible Cause 2: Degradation of this compound in the stock solution.

    • Solution: Prepare fresh stock solutions regularly. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light if the compound is light-sensitive.

Quantitative Data Summary

There is limited publicly available quantitative data on the solubility of this compound. The following table provides a general guide to the solubility of hydrophobic compounds like this compound in solvents commonly used in a laboratory setting.

SolventGeneral Solubility for Hydrophobic CompoundsSuitability for In Vitro Assays
Water Very Poor / InsolubleNot suitable for direct dissolution
Phosphate-Buffered Saline (PBS) Very Poor / InsolubleNot suitable for direct dissolution
Cell Culture Media Very Poor / InsolubleNot suitable for direct dissolution
Dimethyl Sulfoxide (DMSO) Good to ExcellentHigh, used for concentrated stock solutions
Ethanol (EtOH) GoodHigh, used for concentrated stock solutions
Methanol (MeOH) Moderate to GoodModerate, less common for cell-based assays
Chloroform GoodNot suitable for in vitro assays
Dichloromethane (DCM) GoodNot suitable for in vitro assays

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general procedure for preparing this compound solutions for in vitro experiments. Researchers should optimize the concentrations based on their specific experimental needs and cell type.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Preparation of a 10 mM this compound Stock Solution in DMSO: a. Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound = 490.6 g/mol ).

    • Mass (mg) = 10 mM * Volume (L) * 490.6 g/mol
    • Example: For 1 mL of 10 mM stock, Mass = 10 mmol/L * 0.001 L * 490.6 g/mol = 4.906 mg b. Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of sterile DMSO to the tube. d. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Preparation of a Working Solution in Cell Culture Medium: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Determine the final concentration of this compound required for your experiment. c. Calculate the volume of the stock solution needed to achieve the final concentration in your desired volume of cell culture medium.

    • V₁M₁ = V₂M₂
    • Where: V₁ = Volume of stock solution, M₁ = Concentration of stock solution, V₂ = Final volume of working solution, M₂ = Final concentration of working solution.
    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:
    • V₁ * 10,000 µM = 1000 µL * 10 µM
    • V₁ = (1000 * 10) / 10,000 = 1 µL d. Warm the required volume of cell culture medium to 37°C. e. Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This ensures rapid mixing and helps prevent precipitation. f. Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell line (typically <0.5%). g. Use the freshly prepared working solution for your in vitro assay immediately.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex / Sonicate (Ensure Complete Dissolution) dissolve->vortex aliquot Aliquot and Store (-20°C or -80°C) vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Vortex Gently During Dilution dilute->mix use Use Immediately in In Vitro Assay mix->use

Caption: Workflow for preparing this compound solutions for in vitro assays.

putative_signaling_pathway cluster_pathways Potential Cellular Targets (Inferred from Diosgenin) cluster_outcomes Potential Cellular Responses Drevogenin_A This compound (Putative) STAT3 STAT3 Signaling Drevogenin_A->STAT3 Inhibition? Wnt_BetaCatenin Wnt/β-catenin Pathway Drevogenin_A->Wnt_BetaCatenin Modulation? NFkB NF-κB Signaling Drevogenin_A->NFkB Inhibition? Apoptosis Apoptosis Pathway Drevogenin_A->Apoptosis Induction? Proliferation ↓ Cell Proliferation STAT3->Proliferation Differentiation Modulation of Cell Differentiation Wnt_BetaCatenin->Differentiation Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis_Induction ↑ Apoptosis Apoptosis->Apoptosis_Induction

Caption: Putative signaling pathways of this compound, inferred from the related compound Diosgenin.

References

Addressing Drevogenin A stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Drevogenin A. The information addresses common stability issues encountered in aqueous solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation after preparing my this compound solution. What is the likely cause and how can I resolve this?

A1: this compound, as a steroidal sapogenin, has low aqueous solubility. Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the aqueous buffer.

Troubleshooting Steps:

  • Reduce the final aqueous concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.

  • Use a co-solvent: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO, ethanol, or methanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on your experiment.

  • pH adjustment: The solubility of some compounds can be influenced by pH. While there is no specific data for this compound, you could empirically test the effect of slight pH adjustments of your buffer system.

  • Utilize solubilizing agents: For some applications, surfactants or cyclodextrins can be used to enhance the solubility of poorly soluble compounds. However, these should be used with caution as they can interfere with biological assays.

Q2: I suspect my this compound is degrading in my aqueous experimental setup. What are the potential degradation pathways?

A2: this compound possesses ester functional groups which are susceptible to hydrolysis in aqueous solutions, especially at non-neutral pH and elevated temperatures. This hydrolysis would cleave the ester bonds, resulting in the formation of the parent steroid and the corresponding carboxylic acids, leading to a loss of biological activity.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following:

  • Control pH: Whenever possible, maintain the pH of your aqueous solutions close to neutral (pH 7.0-7.4), as both acidic and basic conditions can catalyze ester hydrolysis.

  • Temperature control: Perform your experiments at a controlled and, if possible, lower temperature to reduce the rate of chemical reactions, including hydrolysis.

  • Freshly prepare solutions: Prepare your this compound working solutions immediately before use to minimize the time it is in an aqueous environment.

  • Storage of stock solutions: Store your high-concentration stock solutions in an appropriate organic solvent at -20°C or -80°C to ensure long-term stability.

Troubleshooting Guides

Issue: Inconsistent results or loss of this compound bioactivity.

This issue is often linked to the stability of the compound in the experimental setup.

Troubleshooting Workflow:

A Inconsistent Results or Loss of Bioactivity B Check for Precipitation A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Reduce Concentration or Use Co-solvent C->E F Suspect Chemical Degradation (Hydrolysis) D->F G Control pH and Temperature F->G H Prepare Solutions Freshly F->H I Validate with Freshly Prepared Compound G->I H->I

Caption: Troubleshooting inconsistent this compound activity.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound based on the expected behavior of similar steroidal esters. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 37°C

pHIncubation Time (hours)Remaining this compound (%)
5.02485
7.42495
8.52470

Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7.4

Temperature (°C)Incubation Time (hours)Remaining this compound (%)
44898
254892
374888

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out a precise amount of this compound powder.

    • Dissolve the powder in 100% DMSO to a final concentration of 10 mM.

    • Aliquot the stock solution into small volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM):

    • Thaw a single aliquot of the 10 mM stock solution.

    • Dilute the stock solution in your pre-warmed (if applicable) aqueous experimental buffer to the desired final concentration (e.g., 1:1000 dilution for 10 µM).

    • Ensure the final DMSO concentration is below a level that affects your specific assay (typically <0.5%).

    • Use the working solution immediately after preparation.

Protocol 2: Assessment of this compound Stability by HPLC
  • Sample Preparation:

    • Prepare a this compound solution in the aqueous buffer of interest at a known concentration.

    • Incubate the solution under the desired stress conditions (e.g., different pH, temperature, or light exposure).

    • At specified time points, withdraw an aliquot of the solution.

    • Immediately stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile or methanol.

  • HPLC Analysis:

    • Use a suitable C18 reverse-phase HPLC column.

    • Employ a mobile phase gradient of water and acetonitrile (both may contain 0.1% formic acid or another suitable modifier) to achieve good separation of this compound and its potential degradation products.

    • Monitor the elution profile using a UV detector at an appropriate wavelength (determined by a UV scan of this compound).

    • Quantify the peak area of this compound at each time point and compare it to the initial time point (t=0) to determine the percentage of remaining compound.

Experimental Workflow for Stability Assessment:

A Prepare this compound in Aqueous Buffer B Incubate under Stress Conditions (pH, Temp, Light) A->B C Withdraw Aliquots at Time Points B->C D Stop Degradation (e.g., add cold ACN) C->D E Analyze by HPLC D->E F Quantify Peak Area E->F G Calculate % Remaining F->G

Caption: Workflow for this compound stability testing.

Signaling Pathway

While the direct signaling pathways of this compound are a subject of ongoing research, studies on the related steroidal sapogenin, diosgenin, have identified it as a direct inverse agonist of the nuclear receptors RORα and RORγ. These receptors are key regulators of Th17 cell differentiation and metabolism. A plausible signaling pathway affected by this compound, based on its structural similarity to diosgenin, is illustrated below.

cluster_cell Cell Drevogenin_A This compound ROR RORα / RORγ Drevogenin_A->ROR Inhibition ROR_Target_Genes ROR Target Genes (e.g., IL-17A) ROR->ROR_Target_Genes Activation

Caption: Plausible signaling pathway for this compound.

Technical Support Center: Optimizing Drevogenin A Dosage for Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Drevogenin A dosage in animal model studies. Due to the limited availability of specific data on this compound, this guide leverages extensive research on the structurally and functionally similar steroidal sapogenin, Diosgenin. Researchers should use this information as a starting point and adapt it for this compound with appropriate dose-finding and toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a new animal model?

A1: As there is limited direct data for this compound, a conservative approach is to start with doses reported for the related compound, Diosgenin. Based on preclinical studies with Diosgenin in rodent models of inflammation, diabetes, and neuroprotection, a starting dose range of 10-50 mg/kg administered orally is a reasonable starting point.[1] It is crucial to initiate a dose-finding study to determine the optimal and safe dose for your specific animal model and disease indication.

Q2: What are the common routes of administration for this compound or similar compounds in animal studies?

A2: The most common route of administration for Diosgenin in preclinical research is oral gavage .[1][2] This method allows for precise dosage control. Intraperitoneal (IP) injection has also been used.[1] The choice of administration route should be based on the experimental objectives, the physicochemical properties of the this compound formulation, and the desired pharmacokinetic profile.

Q3: What is the known toxicity profile of this compound?

Q4: How does this compound (likely similar to Diosgenin) exert its effects at a molecular level?

A4: this compound, being a steroidal sapogenin like Diosgenin, is believed to exert its anti-inflammatory and other pharmacological effects through the modulation of key signaling pathways. The primary mechanism appears to be the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][4][6] Diosgenin has been shown to suppress the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines and mediators.[4][6] Additionally, Diosgenin may interact with the glucocorticoid receptor , suggesting a potential mechanism for its anti-inflammatory actions.[7]

Troubleshooting Guide

Issue: High variability in experimental results between animals.

  • Possible Cause: Inconsistent administration technique.

    • Solution: Ensure all personnel are thoroughly trained in the chosen administration technique (oral gavage or IP injection). Standardize the procedure, including the volume, speed of administration, and handling of the animals. Refer to the detailed protocols below.

  • Possible Cause: Variability in the formulation of this compound.

    • Solution: Prepare a fresh and homogenous suspension or solution of this compound for each experiment. Ensure the vehicle used is appropriate and consistent across all treatment groups.

  • Possible Cause: Biological variability.

    • Solution: Increase the number of animals per group to improve statistical power. Ensure animals are of the same age, sex, and strain, and are housed under identical environmental conditions.

Issue: No observable effect at the initial doses.

  • Possible Cause: The initial dose is too low.

    • Solution: Gradually escalate the dose in subsequent cohorts of animals. A dose escalation study design is recommended.[8]

  • Possible Cause: Poor bioavailability of this compound.

    • Solution: Consider altering the formulation to enhance solubility and absorption. For oral administration, investigate the use of different vehicles or formulating as a nanoemulsion.

  • Possible Cause: The chosen endpoint is not sensitive enough.

    • Solution: Re-evaluate the primary and secondary outcome measures. Consider using more sensitive biomarkers of the disease process being studied.

Issue: Signs of toxicity observed in animals (e.g., weight loss, lethargy, ruffled fur).

  • Possible Cause: The administered dose is above the Maximum Tolerated Dose (MTD).

    • Solution: Immediately reduce the dosage in subsequent experiments. Conduct a formal dose-range finding study to determine the MTD.[7] Monitor animals closely for any adverse effects.

  • Possible Cause: The vehicle used for formulation is causing adverse effects.

    • Solution: Include a vehicle-only control group to assess the effects of the vehicle. If the vehicle is the issue, explore alternative, non-toxic vehicles.

Data Presentation

Table 1: Summary of Diosgenin Dosages in Rodent Models

Animal ModelDisease/IndicationDosage Range (mg/kg)Administration RouteReference
Mice (C57BL/6)Diabetes50 - 100Intraperitoneal[1]
Rats (Wistar)D-galactose-induced aging10 - 50Oral[1]
ZebrafishDiabetes20 - 40-[1]
MiceNeuropathic Pain-Oral, Intraplantar[9]
RatsInflammation20 - 40-[1]
DogsToxicity Study50, 250, 500Oral[5]
MiceToxicity Studyup to 562.5Oral[3][4]

Table 2: Key Parameters for Dose-Finding Studies

ParameterDescriptionImportance
NOAEL No-Observed-Adverse-Effect Level: The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.Establishes a baseline for safe dosing.
MTD Maximum Tolerated Dose: The highest dose of a drug that does not cause unacceptable toxicity.Defines the upper limit for therapeutic dosing in efficacy studies.[7]
LD50 Lethal Dose 50: The dose of a substance that is lethal to 50% of the test population.Provides a measure of acute toxicity.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound

  • Animal Model: Select the appropriate species and strain of animal for the disease model.

  • Grouping: Divide animals into at least 4-5 groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on data for Diosgenin, start with a low dose (e.g., 10 mg/kg) and escalate geometrically (e.g., 30 mg/kg, 100 mg/kg, 300 mg/kg).

  • Administration: Administer this compound or vehicle via the chosen route (e.g., oral gavage) once daily for a predetermined period (e.g., 7-14 days).

  • Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Interpretation: Determine the NOAEL and MTD based on the collected data.

Protocol 2: Oral Gavage Administration in Mice

  • Preparation: Prepare the this compound suspension at the desired concentration in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.[2][10]

  • Gavage Needle Insertion: Insert a 20-22 gauge, ball-tipped gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle.[2][10]

  • Administration: Once the needle is in the esophagus (no resistance should be felt), slowly administer the suspension. The maximum volume should not exceed 10 ml/kg.[2]

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Protocol 3: Intraperitoneal (IP) Injection in Mice

  • Preparation: Prepare the this compound solution or suspension in a sterile, isotonic vehicle.

  • Animal Restraint: Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.[11]

  • Injection: Insert a 25-27 gauge needle at a 10-20 degree angle into the peritoneal cavity. Aspirate to ensure the needle has not entered a blood vessel or organ. Slowly inject the solution. The maximum volume is typically 10 ml/kg.[12]

  • Post-Injection Monitoring: Return the mouse to its cage and observe for any signs of pain or distress.

Mandatory Visualizations

G NF-κB Signaling Pathway Inhibition by this compound (postulated) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DrevogeninA This compound / Diosgenin IKK IKK Complex DrevogeninA->IKK Inhibits GR Glucocorticoid Receptor DrevogeninA->GR Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Transcription Nucleus->ProInflammatory Activates GR->NFkB Inhibits

Caption: Postulated mechanism of this compound's anti-inflammatory action.

G Experimental Workflow for this compound Dosage Optimization Start Start: Define Animal Model and Endpoints DoseFinding Dose-Range Finding Study (Determine MTD & NOAEL) Start->DoseFinding Toxicity Acute/Sub-chronic Toxicity Study DoseFinding->Toxicity Efficacy Efficacy Study with Optimized Doses DoseFinding->Efficacy DataAnalysis Data Analysis and Interpretation Toxicity->DataAnalysis PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Efficacy->PKPD PKPD->DataAnalysis End End: Optimized Dosage for Further Studies DataAnalysis->End

Caption: A general workflow for optimizing this compound dosage in animal models.

References

Technical Support Center: Overcoming Interference in Drevogenin A Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Drevogenin A. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common challenges encountered during biochemical assays involving this natural compound. This compound, a steroidal sapogenin, holds significant research interest for its potential bioactive properties.[1] However, like many natural products, its physicochemical characteristics can lead to interference in common assay formats. This guide is designed to help you identify, troubleshoot, and mitigate these issues to ensure the generation of accurate and reproducible data.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound.

Question: Why am I observing a weak or no signal in my assay?

Answer: A weak or absent signal can stem from several factors, ranging from reagent issues to direct inhibition of the detection system by this compound.

  • Low Transfection Efficiency (Reporter Assays): In reporter gene assays, low signal can be due to poor transfection. It is crucial to optimize the DNA to transfection reagent ratio.[2][3]

  • Reagent Degradation: Reagents, especially enzymes and substrates like luciferin, can degrade if not stored properly or if subjected to multiple freeze-thaw cycles. Always prepare fresh working solutions and store stock reagents according to the manufacturer's instructions.[2][4][5][6]

  • Compound-Mediated Inhibition: this compound might directly inhibit the reporter enzyme (e.g., luciferase) or quench the fluorescent/luminescent signal.[4]

    • Solution: Perform a counter-screen by adding this compound to a system with the purified reporter enzyme and substrate, but without the cells or primary enzyme of interest. A dose-dependent decrease in signal in this context would indicate direct interference.

  • Inactive Compound: Ensure the integrity and purity of your this compound sample. If possible, confirm its identity via analytical methods.

Question: My assay is showing an unexpectedly high signal or high background. What are the potential causes?

Answer: High background or an artificially strong signal is a common artifact when screening natural products.

  • Autofluorescence: As a complex organic molecule, this compound may possess intrinsic fluorescence that overlaps with the excitation/emission wavelengths of your assay dyes.

    • Solution: Measure the fluorescence of this compound alone in the assay buffer at the relevant wavelengths. If it is fluorescent, consider using an assay with a different detection method (e.g., luminescence, absorbance) or shifting to time-resolved fluorescence (TR-FRET) which can minimize short-lived background fluorescence.[4]

  • Compound Precipitation: Poor solubility of this compound in aqueous assay buffers can cause light scattering, leading to artificially high absorbance or fluorescence readings.

    • Solution: Visually inspect the wells for turbidity. Decrease the final concentration of this compound or adjust the solvent concentration (e.g., DMSO), ensuring the solvent itself does not affect the assay.

  • Plate and Reagent Issues: The choice of microplate can significantly impact background signal. For luminescence assays, white plates are used to maximize signal but can sometimes have high background; for fluorescence, black plates are recommended to reduce crosstalk and background.[7]

  • Strong Promoter Activity (Reporter Assays): In reporter assays, using a very strong promoter like CMV can saturate the signal, making it difficult to detect inhibition.[3]

Question: I'm seeing high variability between my replicate wells. How can I improve reproducibility?

Answer: High variability can undermine the reliability of your results and is often caused by technical inconsistencies.

  • Pipetting Errors: Small inaccuracies in pipetting, especially with small volumes, can lead to significant differences between wells.[2][3]

    • Solution: Ensure pipettes are properly calibrated. Prepare a master mix of reagents (including this compound) for each treatment group to be dispensed across replicate wells, rather than adding components to each well individually.[2]

  • Inconsistent Cell Seeding: Uneven cell density across the plate will lead to variable results in cell-based assays. Ensure the cell suspension is homogenous before and during plating.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate reagents and affect cell health, leading to skewed results.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile buffer or media to create a humidity barrier.

  • Reagent Instability: If reagents are not stable throughout the experiment, wells processed at different times may yield different results.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare this compound solutions for my assays?

Given its steroidal sapogenin structure, this compound is likely hydrophobic and has poor water solubility.[1][8] The recommended approach is to first dissolve it in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). This stock can then be serially diluted in the appropriate assay buffer to achieve the final desired concentrations. It is critical to maintain a consistent, low final concentration of DMSO (typically ≤0.5%) across all wells, including vehicle controls, as higher concentrations can be toxic to cells or inhibit enzymes. Always check for precipitation after dilution into the aqueous buffer.

Q2: What control experiments are essential when working with this compound?

Proper controls are crucial for interpreting your data correctly and identifying interference. The following table summarizes key controls.

Control TypePurposeExample Application
Vehicle Control To measure the effect of the solvent (e.g., DMSO) on the assay system.Wells containing cells/enzyme treated with the same final concentration of DMSO as the this compound-treated wells.
No-Enzyme / No-Cell Control To determine the background signal from the assay components in the absence of biological activity.Assay buffer, substrate, and this compound are added, but the primary enzyme or cells are omitted.
Compound Interference Control To check if this compound directly affects the detection method (e.g., autofluorescence, signal quenching).Assay buffer and this compound are measured under the same conditions as the final readout (e.g., in a luminometer or fluorometer).[4][9]
Positive Assay Control To confirm that the assay is working correctly and can detect a known effect.A known inhibitor or activator of the target is run in parallel to validate the assay window.
Negative Assay Control To define the baseline (100% activity or 0% inhibition) of the assay.Wells containing all assay components except the test compound (this compound).

Q3: How can I confirm if an observed effect is a true biological activity of this compound and not an artifact?

Distinguishing true hits from false positives is a key challenge in drug discovery.[4]

  • Confirm Dose-Dependency: A true biological effect should typically exhibit a clear dose-response relationship. If the effect is inconsistent or appears only at a single high concentration, it may be an artifact.

  • Run Counter-Screens: As mentioned in the troubleshooting guide, test this compound against components of your assay system in isolation. For example, in a luciferase reporter assay, test its effect on purified luciferase enzyme activity.

  • Use Orthogonal Assays: Confirm the initial finding using a different assay that measures the same biological endpoint but relies on a different detection technology.[4] For instance, if a cytotoxicity effect is observed in an MTT (absorbance) assay, try to validate it with a CellTox Green (fluorescence) or LDH release (enzymatic) assay.[10]

Visualization of Workflows and Pathways

Troubleshooting Workflow for Unexpected Assay Results

The following diagram outlines a logical workflow for diagnosing common issues in biochemical assays.

G cluster_B cluster_C cluster_D A Unexpected Assay Result B High Variability Between Replicates A->B C Signal Too High or High Background A->C D Signal Too Low or No Signal A->D B1 Check Pipetting Technique (Use Master Mix) B->B1 B2 Verify Cell Seeding Density B->B2 B3 Mitigate Edge Effects B->B3 C1 Check for Autofluorescence or Compound Color C->C1 C2 Check for Precipitation (Light Scatter) C->C2 C3 Run Compound-Only Control C->C3 C4 Use Appropriate Plate Type (Black/White) C->C4 D1 Confirm Reagent Stability (Avoid Freeze-Thaw) D->D1 D2 Check for Signal Quenching (Counter-Screen) D->D2 D3 Verify Compound Integrity D->D3 D4 Optimize Assay Conditions (pH, Temp, Conc.) D->D4

Caption: A logical troubleshooting workflow for common assay problems.

Hypothetical Signaling Pathway for this compound

While the precise molecular targets of this compound are still under investigation, its structural similarity to other natural steroids like diosgenin suggests it may modulate key signaling pathways involved in inflammation and metabolism.[11][12] The diagram below illustrates a hypothetical pathway where this compound could act as an inverse agonist on RORγ, a mechanism known for diosgenin.[11] This is presented as an example for research exploration.

G cluster_0 cluster_1 Nucleus cluster_2 A This compound B RORγ (Nuclear Receptor) A->B Binds & Inhibits (Inverse Agonist) C IL-17A Gene Transcription B->C Activates D IL-17A Protein (Pro-inflammatory Cytokine) C->D Leads to E Inflammatory Response D->E Promotes

References

Troubleshooting low yield in Drevogenin A plant extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the extraction of Drevogenin A from plant sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a steroidal sapogenin, a type of naturally occurring steroid, that has been isolated from plants such as Wattakaka volubilis (also known as Dregea volubilis) and Hoya carnosa.[1][2] It is of interest to researchers for its potential pharmacological activities.

Q2: What are the general steps involved in the extraction of this compound?

A2: The general workflow for this compound extraction involves:

  • Plant Material Preparation: Drying and grinding the plant material (e.g., roots of Wattakaka volubilis) to a fine powder.

  • Extraction: Using a suitable solvent system to extract the crude saponins.

  • Hydrolysis: Cleaving the sugar moieties from the saponin backbone to yield the aglycone, this compound.

  • Purification: Isolating and purifying this compound from the crude extract using chromatographic techniques.

Q3: Which solvents are most effective for this compound extraction?

A3: Polar organic solvents are generally effective for extracting steroidal saponins. Ethanol has been successfully used to isolate this compound from the roots of Wattakaka volubilis.[1] The choice of solvent and its concentration can significantly impact the extraction efficiency. For similar steroidal saponins, aqueous ethanol solutions (e.g., 70-85%) have been shown to be highly effective.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common and precise methods for the quantification of steroidal sapogenins like this compound. These techniques allow for the separation and quantification of the target compound from a complex mixture.

Troubleshooting Guide for Low this compound Yield

This guide addresses common issues that can lead to a lower-than-expected yield of this compound.

Issue 1: Low Yield of Crude Extract
Possible CauseRecommended Solution
Improper Plant Material Preparation Ensure the plant material is thoroughly dried to prevent enzymatic degradation. Grind the dried material into a fine, uniform powder (e.g., 1.25 mm particle size) to increase the surface area for solvent penetration.[3]
Inappropriate Solvent Selection Use a polar solvent like ethanol or an aqueous ethanol mixture. The optimal ethanol concentration for similar compounds is often between 70% and 85%.[4]
Insufficient Extraction Time or Temperature Optimize the extraction time and temperature. For heat reflux extraction of similar compounds, a duration of 45 minutes at 45°C has been found to be effective.[3]
Poor Solvent-to-Solid Ratio An insufficient volume of solvent may not fully solubilize the target compound. Increase the solvent-to-solid ratio. A ratio of 1:45 (g/ml) has been shown to be optimal for a similar compound.[3]
Issue 2: Low Yield of this compound After Hydrolysis
Possible CauseRecommended Solution
Incomplete Hydrolysis Ensure the acid concentration and hydrolysis time are sufficient to cleave the glycosidic bonds. For similar steroidal saponins, hydrolysis with 10% HCl for 60 minutes at 98°C has been used.[3]
Degradation of this compound Prolonged exposure to strong acids or high temperatures during hydrolysis can degrade the target compound. Optimize the hydrolysis conditions to be as mild as possible while still achieving complete conversion.
Precipitation of Aglycone The liberated this compound (aglycone) may be insoluble in the aqueous acidic solution and could precipitate and adhere to the reaction vessel. After hydrolysis and neutralization, ensure to wash the reaction flask with the extraction solvent (e.g., chloroform or hexane) to recover any precipitated aglycone.[5]
Issue 3: Loss of Compound During Purification
Possible CauseRecommended Solution
Inappropriate Chromatographic Conditions The solvent system used for column chromatography may not be optimal for eluting this compound. Perform small-scale trials with different solvent systems to find the one that provides the best separation and complete elution of the target compound.
Co-elution with Impurities If this compound is not well-separated from other compounds, the purity and final isolated yield will be low. Optimize the chromatographic method (e.g., gradient elution, different stationary phase) to improve resolution.
Degradation on Silica Gel Some compounds can degrade on acidic silica gel. Consider using neutral or deactivated silica gel, or an alternative purification technique like preparative HPLC.

Data Presentation: Optimization of Extraction Parameters

The following table presents optimized parameters for the extraction of diosgenin, a structurally similar steroidal sapogenin, from Dioscorea deltoidea. These parameters can serve as a starting point for the optimization of this compound extraction.

ParameterRange StudiedOptimal ConditionPredicted Yield (% dry weight)Experimental Yield (% dry weight)
Solid:Solvent Ratio 1:30 - 1:60 g/ml1:45 g/ml1.2021.204
Particle Size 0.5 - 2.05 mm1.25 mm1.2021.204
Extraction Time 30 - 60 min45 min1.2021.204
Extraction Temperature 30 - 60 °C45 °C1.2021.204
Data adapted from a study on diosgenin extraction from Dioscorea deltoidea.[3]

Experimental Protocols

Protocol 1: Heat Reflux Extraction of this compound (Adapted from Diosgenin Extraction)

This protocol is a general guideline and should be optimized for your specific plant material and experimental setup.

  • Sample Preparation:

    • Dry the roots of Wattakaka volubilis at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material to a fine powder (e.g., 1.25 mm).[3]

  • Extraction:

    • Weigh 1.0 g of the powdered plant material and place it in a round-bottom flask.

    • Add 45 ml of 80% ethanol (ethanol:water mixture).[3]

    • Perform the extraction under reflux for 45 minutes at 45°C.[3]

    • After extraction, filter the mixture and concentrate the filtrate to dryness using a rotary evaporator at 40°C.

  • Hydrolysis:

    • To the dried residue, add 20 ml of 10% HCl.

    • Heat the mixture in a water bath at 98°C for 60 minutes to hydrolyze the saponins.[3]

    • After cooling, extract the mixture twice with 15 ml of chloroform.

    • Combine the chloroform layers and wash them with water until neutral.

  • Purification and Quantification:

    • Dry the chloroform extract over anhydrous sodium sulfate and concentrate it to dryness.

    • The residue contains the crude this compound, which can be further purified by column chromatography.

    • Quantify the yield of this compound using HPLC or HPTLC.

Visualizations

Troubleshooting Workflow for Low this compound Yield

TroubleshootingWorkflow cluster_extraction Crude Extraction Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Stage start Low this compound Yield check_material Check Plant Material (Drying, Grinding) start->check_material check_solvent Check Solvent (Type, Concentration) start->check_solvent check_conditions Check Extraction Conditions (Time, Temperature, Ratio) start->check_conditions check_hydrolysis_params Check Hydrolysis Parameters (Acid Conc., Time, Temp) start->check_hydrolysis_params check_aglycone_recovery Check Aglycone Recovery (Precipitation) start->check_aglycone_recovery check_chromatography Check Chromatography (Solvent System, Stationary Phase) start->check_chromatography optimize Optimize Parameters (Based on Findings) check_material->optimize check_solvent->optimize check_conditions->optimize check_hydrolysis_params->optimize check_aglycone_recovery->optimize check_chromatography->optimize end Improved Yield optimize->end

Caption: A flowchart for troubleshooting low this compound yield.

General Plant Steroid Biosynthesis Pathway

SteroidBiosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps isopentenyl_pp Isopentenyl Pyrophosphate (IPP) mevalonate->isopentenyl_pp squalene Squalene isopentenyl_pp->squalene cycloartenol Cycloartenol (in plants) squalene->cycloartenol cholesterol Cholesterol cycloartenol->cholesterol Multiple Steps steroidal_sapogenins Steroidal Sapogenins (e.g., this compound) cholesterol->steroidal_sapogenins

Caption: Simplified plant steroid biosynthesis pathway leading to this compound.

Representative Signaling Pathway (Based on Diosgenin)

SignalingPathway cluster_stat3 STAT3 Pathway cluster_mtor mTOR Pathway drevogenin_a This compound (or similar sapogenins) jak JAK drevogenin_a->jak Inhibits mtor mTOR drevogenin_a->mtor Inhibits stat3 STAT3 jak->stat3 stat3_p p-STAT3 stat3->stat3_p gene_expression_stat3 Gene Expression (Proliferation, Survival) stat3_p->gene_expression_stat3 pi3k PI3K akt Akt pi3k->akt akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth

Caption: Potential signaling pathways modulated by this compound.

References

Technical Support Center: Optimization of Column Chromatography for Drevogenin A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Drevogenin A using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind purifying this compound using column chromatography?

A1: Column chromatography is a purification technique that separates compounds from a mixture based on their differential interactions with a stationary phase (a solid adsorbent, typically silica gel) and a mobile phase (a liquid solvent).[1] For this compound, a steroidal sapogenin, the separation is achieved by passing a solution containing the compound through a column packed with the stationary phase. By carefully selecting the mobile phase, this compound can be selectively eluted and collected in a purified form, separated from other components in the crude extract.

Q2: How do I choose the right stationary phase for this compound purification?

A2: For the purification of moderately polar compounds like steroidal sapogenins, silica gel (SiO2) is the most common and effective stationary phase.[1] The particle size of the silica gel is crucial; for flash chromatography, a mesh size of 230-400 is typically recommended for good resolution and flow rate.[2] Alumina can also be used, but silica gel is generally the first choice for this class of compounds.

Q3: What type of solvent system (mobile phase) is suitable for eluting this compound?

A3: The choice of solvent system is critical for successful separation. A common approach is to use a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the mobile phase is gradually increased (gradient elution) to first elute non-polar impurities, followed by the elution of this compound. A two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water has been used for the separation of similar compounds.[3]

Q4: Should I use isocratic or gradient elution for this compound purification?

A4: For complex mixtures containing this compound, gradient elution is often more effective than isocratic elution (using a constant solvent composition).[4] A gradient allows for the separation of a wider range of compounds with different polarities. Starting with a low polarity mobile phase will elute non-polar impurities, and gradually increasing the polarity will then elute this compound, followed by more polar impurities. This generally results in better resolution and purer fractions.

Q5: How can I monitor the separation of this compound during column chromatography?

A5: Since this compound is not colored, you will need an analytical technique to monitor the fractions as they are collected. Thin-Layer Chromatography (TLC) is a common method. Small spots from each collected fraction are placed on a TLC plate, which is then developed in an appropriate solvent system. The spots corresponding to this compound can be visualized under UV light or by staining with a suitable reagent. Fractions containing the pure compound are then combined.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor or No Separation of this compound - Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low. - Column Overloading: Too much crude sample was loaded onto the column. - Poor Column Packing: The stationary phase is not packed uniformly, leading to channeling.- Optimize the Solvent System: Use TLC to screen for a solvent system that gives good separation. - Reduce Sample Load: Use a larger column or decrease the amount of sample loaded. - Repack the Column: Ensure the silica gel is packed evenly without cracks or air bubbles.[5][6]
This compound Elutes Too Quickly (Low Retention) - Mobile Phase is Too Polar: The solvent system is too strong and is not allowing for sufficient interaction with the stationary phase.- Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.
This compound Elutes Too Slowly or Not at All (High Retention) - Mobile Phase is Not Polar Enough: The solvent system is too weak to move the compound down the column.- Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (gradient elution).
Low Yield of Purified this compound - Compound Precipitation on Column: this compound may not be very soluble in the initial mobile phase. - Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. - Sample Loss During Loading: Improper loading technique can lead to sample loss.- Check Solubility: Ensure this compound is soluble in the chosen solvent system. - Consider a Different Stationary Phase: If irreversible adsorption is suspected, try a different adsorbent like alumina. - Proper Sample Loading: Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column.[2]
Tailing of Peaks in Fractions - Column Overloading: Too much sample for the column size. - Interactions with Silica: Acidic or basic functional groups in this compound might be interacting with the silica gel.- Reduce the Sample Load. - Modify the Mobile Phase: Add a small amount of a modifier like acetic acid or triethylamine to the mobile phase to reduce tailing.

Experimental Protocols

Protocol 1: Column Packing (Wet Slurry Method)
  • Preparation: Secure a glass chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[1] Add a thin layer of sand on top of the plug.[1]

  • Slurry Formation: In a beaker, mix the required amount of silica gel (230-400 mesh) with the initial, least polar mobile phase to form a slurry.[2][5]

  • Packing the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the column gently to ensure even packing and remove any air bubbles.[1][6]

  • Equilibration: Once all the silica gel has been added, wash the inside of the column with the mobile phase. Allow the solvent to drain until the level is just above the top of the silica gel. Do not let the column run dry.[5] Add a final layer of sand on top of the silica gel to prevent disturbance during solvent addition.[1]

Protocol 2: Sample Loading and Elution
  • Sample Preparation: Dissolve the crude extract containing this compound in a minimal amount of the mobile phase or a suitable solvent.

  • Loading: Carefully add the dissolved sample to the top of the column using a pipette.[1]

  • Elution: Open the stopcock and allow the sample to enter the silica gel. Once the sample has entered the stationary phase, carefully add the mobile phase to the top of the column.

  • Gradient Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[6]

  • Monitoring: Analyze the collected fractions using TLC to identify those containing pure this compound.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis & Isolation prep_column Prepare Column (Plug and Sand) pack_column Pack Column with Slurry prep_column->pack_column prep_slurry Prepare Silica Gel Slurry prep_slurry->pack_column prep_sample Dissolve Crude Extract load_sample Load Sample onto Column prep_sample->load_sample pack_column->load_sample elute_column Elute with Solvent Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_tlc Analyze Fractions by TLC collect_fractions->analyze_tlc combine_fractions Combine Pure Fractions analyze_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_drevogenin_a Pure this compound evaporate_solvent->pure_drevogenin_a

Caption: Experimental workflow for this compound purification.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution in Fractions cause1 Improper Solvent System start->cause1 cause2 Column Overloading start->cause2 cause3 Poor Column Packing start->cause3 solution1 Optimize Solvent System via TLC cause1->solution1 solution2 Reduce Sample Load or Use Larger Column cause2->solution2 solution3 Repack Column Uniformly cause3->solution3

Caption: Troubleshooting poor peak resolution.

References

Best practices for long-term storage and handling of Drevogenin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the long-term storage and handling of Drevogenin A, along with troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a naturally occurring steroidal sapogenin found in various plant species. It is a subject of scientific research for its potential bioactive properties, including anti-inflammatory and anticancer activities. Its molecular formula is C₂₈H₄₂O₇ and it has a molecular weight of approximately 490.6 g/mol .[1]

2. What are the recommended long-term storage conditions for this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

3. How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[2][3] It is recommended to first dissolve the compound in a minimal amount of 100% DMSO and then dilute with the aqueous buffer of choice. Prepare concentrated stock solutions and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to not store aqueous solutions for more than one day.[4]

4. What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, especially in solid form, it is important to wear appropriate personal protective equipment, including safety goggles with side-shields, protective gloves, and a lab coat. If there is a risk of dust or aerosol formation, a suitable respirator should be used. Work should be conducted in a well-ventilated area or a chemical fume hood.

5. What should I do in case of accidental exposure to this compound?

  • Skin contact: Wash the affected area thoroughly with soap and water.

  • Eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability

Proper storage of this compound is crucial for maintaining its integrity and ensuring the reproducibility of experimental results.

ParameterRecommendationRationale
Form Solid (Lyophilized Powder)Minimizes hydrolysis and microbial growth.
Temperature -20°CEnsures long-term stability.
Container Tightly sealed, amber vialProtects from moisture and light to prevent degradation.
Atmosphere Optional: Purge with inert gas (e.g., argon or nitrogen)Reduces the risk of oxidation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in stock solution - Solvent not optimal- Concentration too high- Improper storage- Gently warm the solution to 37°C and sonicate briefly. - Prepare a more dilute stock solution. - Ensure the stock solution is stored at the recommended temperature and protected from light.
Inconsistent experimental results - Compound degradation- Improper handling- Freeze-thaw cycles- Prepare fresh stock solutions from solid compound. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Ensure accurate pipetting and consistent experimental conditions.
Low or no cellular activity - Incorrect concentration- Cell line not sensitive- Compound inactivity- Perform a dose-response experiment to determine the optimal concentration. - Verify the expected activity of this compound on the chosen cell line from literature. - Check the purity and integrity of the compound.
Contamination of stock solution - Non-sterile handling- Use sterile pipette tips and tubes when preparing and handling solutions. - Filter-sterilize the stock solution if appropriate for the solvent and intended use.

Experimental Protocols & Methodologies

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Dissolving: Add a minimal amount of 100% DMSO to the tube to dissolve the compound completely. Gentle vortexing or sonication can aid in dissolution.

  • Dilution: If required, further dilute the stock solution with a suitable cell culture medium or buffer to the desired final concentration immediately before use.

  • Storage: Store the concentrated stock solution in small, single-use aliquots at -20°C or -80°C in amber vials to protect from light.

General Protocol for Cell Viability/Apoptosis Assay (Annexin V Staining)

This is a general protocol and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will not lead to over-confluence during the experiment. Allow cells to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (a dose-response is recommended, e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) at the same final concentration as in the this compound-treated wells.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA. Neutralize the trypsin and collect the cells by centrifugation.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Experimental Workflows

Based on studies of structurally similar compounds like diosgenin, this compound is anticipated to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB and PI3K/Akt/mTOR.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot treat Treat with this compound aliquot->treat seed Seed Cells seed->treat incubate Incubate treat->incubate harvest Harvest Cells incubate->harvest stain Stain (e.g., Annexin V/PI) harvest->stain flow Flow Cytometry stain->flow data Data Analysis flow->data

General experimental workflow for studying the effects of this compound on cultured cells.

NFkB_pathway cluster_nucleus Nucleus DrevogeninA This compound IKK IKK DrevogeninA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB p50/p65 IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n p50/p65 Inflammation Inflammatory Gene Expression NFkB_n->Inflammation Activation

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_mTOR_pathway DrevogeninA This compound PI3K PI3K DrevogeninA->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Technical Support Center: Mitigating Off-Target Effects of Drevogenin A in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Drevogenin A in cell-based assays. Given the limited specific data on this compound, information from its structurally similar and well-studied counterpart, diosgenin, is used as a predictive reference for potential biological activities and off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a steroidal sapogenin, a type of natural compound found in certain plant species like Hoya carnosa and Wattakaka volubilis.[1][2][3] It is investigated for its potential anti-inflammatory and anticancer properties.[2] Due to its steroidal structure, it may interact with various cellular pathways, influencing metabolic processes.[2]

Q2: What are the known or suspected on-target and off-target effects of this compound?

Direct molecular targets of this compound are not well-documented. However, based on the activity of the structurally similar steroidal sapogenin, diosgenin, this compound is predicted to exert its effects through the modulation of multiple signaling pathways. These may include:

  • Anti-inflammatory effects: Inhibition of pro-inflammatory cytokines and mediators through pathways like NF-κB.[4]

  • Anticancer effects: Induction of apoptosis, cell cycle arrest, and inhibition of proliferation and metastasis through pathways such as STAT3, PI3K/Akt/mTOR, and MAPK.

Potential off-target effects could arise from the promiscuous nature of steroidal compounds, leading to interactions with unintended cellular proteins and pathways, which can result in unexpected experimental outcomes.

Q3: How can I validate that the observed cellular phenotype is due to the on-target activity of this compound?

Validating on-target activity is crucial. A multi-pronged approach is recommended:

  • Cellular Thermal Shift Assay (CETSA): This method directly assesses the binding of this compound to its intended target protein in a cellular context.[5][6][7][8]

  • Dose-Response Correlation: The potency (EC50) of this compound in producing the cellular phenotype should correlate with its binding affinity or inhibitory concentration (IC50) for the target protein.

  • Use of Structurally Unrelated Inhibitors: If a different chemical compound that targets the same protein elicits the same phenotype, it strengthens the evidence for an on-target effect.[9]

  • Target Overexpression or Knockdown: Overexpressing the target protein may lead to a rightward shift in the dose-response curve, requiring higher concentrations of this compound to achieve the same effect. Conversely, knocking down the target should abolish or reduce the observed phenotype.

Q4: What are some general strategies to minimize off-target effects in my cell-based assays?

  • Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize binding to lower-affinity off-targets.

  • Control Experiments: Include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive analogue of this compound, if available.

  • Use Multiple Cell Lines: Confirm the observed phenotype in different cell lines to ensure it is not a cell-type-specific artifact.

  • Orthogonal Assays: Employ multiple, distinct assays to measure the same biological endpoint. This reduces the likelihood of assay-specific artifacts.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results.

Possible Cause: The observed phenotype may be a result of an off-target effect of this compound.

Troubleshooting Workflow:

Troubleshooting Inconsistent Phenotypic Results A Inconsistent/Unexpected Phenotype Observed B Validate On-Target Engagement (e.g., CETSA) A->B C Perform Dose-Response Analysis B->C Binding Confirmed G Off-Target Effect Suspected B->G No Binding D Use Structurally Unrelated Inhibitor of the Same Target C->D Dose-Response Correlates C->G No Correlation F On-Target Effect Confirmed D->F Phenotype is Consistent D->G Phenotype Differs E Profile for Off-Targets (e.g., Kinobeads) H Identify Off-Target(s) and Redesign Experiment or Compound E->H G->E

Caption: Workflow for troubleshooting inconsistent results.

Detailed Steps:

  • Validate Target Engagement: Confirm that this compound directly binds to its intended target in your cellular system using a method like the Cellular Thermal Shift Assay (CETSA).[5][6][7][8]

  • Perform Dose-Response Analysis: Establish a clear dose-response relationship for the observed phenotype. The potency should be consistent with the compound's known or expected affinity for the target.

  • Use a Structurally Unrelated Inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same protein. If it produces the same phenotype, this strengthens the case for an on-target effect.[9]

  • Profile for Off-Targets: If the above steps suggest an off-target effect, consider using a chemical proteomics approach like Kinobeads-based affinity purification followed by mass spectrometry to identify other proteins that this compound interacts with.[10][11][12][13]

Issue 2: High background or non-specific signal in a reporter gene assay.

Possible Cause: this compound might be directly interfering with the reporter protein (e.g., luciferase) or causing general cellular stress at the concentration used.

Troubleshooting Steps:

  • Control for Reporter Interference: Run a control experiment with a constitutively active promoter driving the reporter gene to see if this compound affects the reporter's activity directly.

  • Use a Different Reporter System: Switch to a different reporter, such as a fluorescent protein (e.g., GFP, RFP), to see if the issue persists.

  • Optimize Compound Concentration: Perform a thorough dose-response experiment to find a concentration range that shows a specific effect on your pathway of interest without causing a high background signal.

  • Assess Cell Viability: Concurrently with your reporter assay, perform a cell viability assay (e.g., MTT, CellTiter-Glo) to ensure that the observed effects are not due to cytotoxicity.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the reported IC50 values for the structurally related compound, diosgenin, against various cancer cell lines and in inflammatory assays. This data can serve as a preliminary guide for designing experiments with this compound.

Table 1: IC50 Values of Diosgenin in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
PC3Prostate Cancer14.02[14]
DU145Prostate Cancer23.21[14]
LNCaPProstate Cancer56.12[14]
HepG2Liver Cancer32.62 µg/mL (~78.5 µM)[15]
MCF-7Breast Cancer11.03 µg/mL (~26.5 µM)[15]
A549Lung Cancer10.8 - 32.85[16]
HCT-116Colon Cancer~7-10 (48h)
MDA-MB-231Breast Cancer100[17]
T47DBreast Cancer100[17]
Aspc-1Pancreatic Cancer63.11[16]

Table 2: IC50 Values of Diosgenin in Anti-Inflammatory Assays

AssayTargetIC50 (µM)Reference
Superoxide Anion Generation (neutrophils)NADPH Oxidase0.50 ± 0.08 (extracellular)[18]
Superoxide Anion Generation (neutrophils)NADPH Oxidase0.66 ± 0.13 (intracellular)[18]
CYP3A4 InhibitionCytochrome P450 3A417[19]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for this compound Target Engagement

This protocol provides a generalized workflow to determine if this compound binds to a specific target protein in intact cells.

CETSA Experimental Workflow A 1. Cell Culture and Treatment (this compound or Vehicle) B 2. Cell Harvest and Lysis A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Separation of Soluble and Aggregated Proteins (Centrifugation) C->D E 5. Protein Quantification (e.g., Western Blot, ELISA) D->E F 6. Data Analysis (Melting Curve Shift) E->F

Caption: Workflow for the Cellular Thermal Shift Assay.

Methodology:

  • Cell Treatment: Culture cells to approximately 80% confluency. Treat cells with the desired concentration of this compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Separation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the target protein in the soluble fraction by Western blot or another sensitive protein detection method.

  • Data Interpretation: Plot the percentage of soluble target protein against the temperature for both this compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.[5][6][7][8]

Kinobeads-Based Off-Target Profiling for this compound

This protocol outlines a chemical proteomics approach to identify potential kinase off-targets of this compound.

Kinobeads Off-Target Profiling Workflow A 1. Prepare Cell Lysate B 2. Incubate Lysate with This compound or Vehicle A->B C 3. Add Kinobeads for Affinity Purification B->C D 4. Wash and Elute Bound Kinases C->D E 5. Protein Digestion and LC-MS/MS Analysis D->E F 6. Data Analysis to Identify Displaced Kinases (Off-Targets) E->F

Caption: Workflow for Kinobeads-based off-target profiling.

Methodology:

  • Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring kinase activity is preserved. Determine the protein concentration.

  • Compound Incubation: Incubate the cell lysate with a concentration range of this compound or vehicle control for a specified time (e.g., 1 hour) at 4°C.

  • Affinity Purification: Add the Kinobeads slurry to the lysate and incubate to allow the binding of kinases that are not inhibited by this compound.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the captured kinases from the beads.

  • Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the kinases in each sample. Compare the abundance of each kinase in the this compound-treated samples to the vehicle control. A dose-dependent decrease in the amount of a specific kinase pulled down by the beads suggests it is an off-target of this compound.[10][11][12][13]

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways potentially modulated by this compound, based on data from the structurally related compound, diosgenin.

Potential Anti-Inflammatory Signaling of this compound cluster_0 Cytoplasm cluster_1 DA This compound IKK IKK DA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, MMPs) Nucleus->Gene Activates

Caption: Potential inhibition of the NF-κB signaling pathway.

Potential Anticancer Signaling of this compound DA This compound PI3K PI3K DA->PI3K Inhibits STAT3 STAT3 DA->STAT3 Inhibits Apoptosis Apoptosis DA->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation

References

Enhancing the bioavailability of Drevogenin A for in vivo research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the bioavailability of Drevogenin A for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its bioavailability a concern for in vivo research?

A1: this compound is a polyhydroxy steroid, a type of terpenoid, that has been identified in plants such as Hoya carnosa and Wattakaka volubilis[1]. Like many natural steroidal saponins, this compound is expected to have poor aqueous solubility and/or low intestinal permeability, which are significant causes of low oral bioavailability[2][3]. Low bioavailability can lead to sub-therapeutic plasma concentrations, high inter-subject variability, and inconsistent results in in vivo experiments, making it difficult to establish a clear dose-response relationship for its pharmacological activities[4][5].

Q2: What are the primary causes of low bioavailability for compounds like this compound?

A2: The primary causes of low bioavailability for poorly water-soluble compounds, classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, include:

  • Poor Aqueous Solubility: The compound does not dissolve effectively in gastrointestinal fluids, which is a prerequisite for absorption[5][6].

  • Low Dissolution Rate: Even if soluble, the compound may dissolve too slowly within the gastrointestinal transit time for significant absorption to occur[4][7].

  • Low Intestinal Permeability: The compound may not efficiently pass through the intestinal epithelial barrier to enter systemic circulation[8][9].

  • First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation[4][10].

Q3: Which strategies are most promising for enhancing the bioavailability of this compound?

A3: Based on strategies successful for structurally similar compounds like diosgenin and other terpenoids, the most promising approaches include:

  • Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic inner cavity that can encapsulate poorly soluble drugs, forming an inclusion complex with enhanced water solubility[8][11].

  • Lipid-Based Formulations: Systems like liposomes or self-emulsifying drug delivery systems (SEDDS) can solubilize lipophilic compounds and improve their absorption by mimicking the body's natural fat absorption pathways[7][12].

  • Nanotechnology: Reducing the particle size of this compound to the nanoscale (nanocrystals or nanosuspensions) dramatically increases the surface area, which can significantly enhance the dissolution rate and saturation solubility[3][6].

  • Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can improve its dissolution properties[4][5].

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible results in animal studies.

  • Possible Cause: Poor and variable oral absorption of this compound due to its low solubility.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the formulation is homogenous and stable. If using a simple suspension, particle agglomeration may occur.

    • Assess Solubility: Perform in vitro solubility studies of your current formulation in simulated gastric and intestinal fluids.

    • Implement Enhancement Strategy: If solubility is low, reformulate this compound using an enhancement technique. Complexation with β-cyclodextrin is a well-documented starting point for similar steroidal saponins[11].

    • Conduct Pilot Pharmacokinetic (PK) Study: Administer the new formulation to a small group of animals and measure plasma concentrations over time to confirm improved and more consistent absorption.

Problem 2: The formulated this compound shows poor efficacy in vivo despite promising in vitro activity.

  • Possible Cause: Insufficient plasma concentration of this compound to reach the therapeutic threshold. The amount of drug reaching systemic circulation is too low.

  • Troubleshooting Steps:

    • Analyze Plasma Samples: Measure the maximum plasma concentration (Cmax) and the Area Under the Curve (AUC) from your animal studies. Compare these values to the effective concentration (IC50 or EC50) from your in vitro assays.

    • Select a More Potent Formulation: If the AUC is low, the current formulation is not delivering enough drug. Lipid-based formulations or nanocrystals have shown significant improvements for similar compounds[3][12]. For example, diosgenin nanocrystals increased the AUC by approximately 2.55-fold compared to a coarse suspension[3].

    • Evaluate Cell Permeability: Use an in vitro model like Caco-2 cells to assess the intestinal permeability of this compound. If permeability is low, strategies like complexation with randomly-methylated-β-cyclodextrin (RAMEB) or the use of permeation enhancers may be necessary[9][13].

Quantitative Data on Bioavailability Enhancement

The following table summarizes the quantitative improvements observed for diosgenin, a structurally similar steroidal saponin, using various enhancement techniques. These results can serve as a benchmark for formulating this compound.

Enhancement TechniqueCompoundKey FindingFold Increase (Approx.)Reference
Nanocrystals DiosgeninIncreased Cmax and AUC in rats after oral administration.2.01x (Cmax), 2.55x (AUC)[3]
β-Cyclodextrin Complex DiosgeninEnhanced skin distribution and oral bioavailability in rats.Significant increase in Cmax and AUC[11]
Phospholipid Complex Bacopa ExtractImproved aqueous solubility and ex vivo permeation.20x (Aqueous Solubility)[14]

Experimental Protocols

Protocol 1: Preparation of this compound - β-Cyclodextrin (β-CD) Inclusion Complex

  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with β-CD.

  • Methodology (Lyophilization):

    • Molar Ratio Calculation: Determine the required amounts of this compound and β-CD for a 1:1 molar ratio.

    • Dissolution: Dissolve the calculated amount of β-CD in deionized water with gentle heating (40-50°C) and stirring.

    • Addition of this compound: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol). Add this solution dropwise to the aqueous β-CD solution under continuous stirring.

    • Stirring: Seal the container and stir the mixture at room temperature for 48-72 hours to allow for complex formation.

    • Freezing: Freeze the resulting solution at -80°C until completely solid.

    • Lyophilization: Dry the frozen sample using a freeze-dryer for at least 48 hours to obtain a dry powder of the inclusion complex.

    • Characterization: Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), or Fourier-Transform Infrared Spectroscopy (FTIR)[11][14].

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation following oral administration.

  • Methodology:

    • Animal Model: Select an appropriate rodent model (e.g., Sprague-Dawley rats, 200-250g). Acclimatize the animals for at least one week.

    • Fasting: Fast the animals overnight (10-12 hours) before dosing, with free access to water.

    • Dosing: Administer the this compound formulation (e.g., this compound-β-CD complex dissolved in water) via oral gavage at a predetermined dose.

    • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or another appropriate site into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose)[15].

    • Plasma Separation: Centrifuge the blood samples immediately (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Sample Storage: Store the plasma samples at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Analysis: Plot the plasma concentration versus time curve and calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software[16][17].

Visual Guides and Workflows

Signaling Pathway Modulation

This compound, like similar steroidal saponins, may exert its therapeutic effects (e.g., anti-inflammatory, anticancer) by modulating key cellular signaling pathways. Understanding these pathways provides context for the importance of achieving adequate systemic exposure.

DrevogeninA_Signaling cluster_0 cluster_1 cluster_2 DrevogeninA This compound (Enhanced Bioavailability) CellMembrane Cell Membrane Apoptosis Apoptosis DrevogeninA->Apoptosis STAT3 STAT3 Pathway CellMembrane->STAT3 Modulation NFkB NF-κB Pathway CellMembrane->NFkB Modulation mTOR mTOR Pathway CellMembrane->mTOR Modulation Proliferation Cell Proliferation & Survival STAT3->Proliferation Inflammation Inflammation NFkB->Inflammation mTOR->Proliferation

Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for Bioavailability Enhancement

This workflow outlines the logical progression from initial formulation to in vivo validation for enhancing the bioavailability of this compound.

Bioavailability_Workflow Start Start: this compound (Poor Solubility) Formulation Step 1: Formulation Strategy (e.g., Cyclodextrin, Liposomes, Nanocrystals) Start->Formulation InVitro Step 2: In Vitro Characterization - Solubility Testing - Dissolution Profiling - Caco-2 Permeability Formulation->InVitro Optimization Optimization Loop InVitro->Optimization Results Unsatisfactory InVivo Step 3: In Vivo PK Study (Rodent Model) InVitro->InVivo Results Satisfactory Optimization->Formulation Analysis Step 4: Data Analysis - Calculate AUC, Cmax, Tmax - Assess Bioavailability InVivo->Analysis End End: Optimized Formulation for Efficacy Studies Analysis->End

Caption: Workflow for developing and validating a bioavailable this compound formulation.

Troubleshooting Logic Tree

This decision tree provides a systematic approach to troubleshooting common issues encountered during in vivo studies with this compound.

Troubleshooting_Tree Start Problem: Low or Variable In Vivo Efficacy CheckPK Measure Plasma Concentration (PK Analysis) Start->CheckPK PK_Low Concentration is Low / Variable CheckPK->PK_Low Yes PK_OK Concentration is Adequate CheckPK->PK_OK No CheckSol Assess Formulation Solubility & Dissolution PK_Low->CheckSol CheckTarget Action: Re-evaluate Target Engagement or Mechanism of Action PK_OK->CheckTarget Sol_Poor Solubility / Dissolution is Poor CheckSol->Sol_Poor Yes Sol_OK Solubility / Dissolution is OK CheckSol->Sol_OK No Reformulate Action: Reformulate to Enhance Solubility (Nanocrystals, SEDDS, etc.) Sol_Poor->Reformulate CheckPerm Assess Intestinal Permeability (e.g., Caco-2 Assay) Sol_OK->CheckPerm AddEnhancer Action: Add Permeation Enhancer or Use Permeability-Enhancing Formulation (e.g., RAMEB) CheckPerm->AddEnhancer Permeability is Low

References

Challenges and solutions in scaling up Drevogenin A synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated when scaling up the synthesis of Drevogenin A?

When moving from bench-scale to pilot or industrial-scale production of a complex molecule like this compound, researchers should anticipate challenges in several key areas:

  • Stereochemical Control: Maintaining high diastereoselectivity and enantioselectivity across multiple stereocenters can be difficult at a larger scale due to variations in temperature, mixing, and addition rates.

  • Reagent Stoichiometry and Cost: Reagents used in small-scale synthesis may be too expensive or hazardous for large-scale production. A shift from stoichiometric to catalytic reagents is often necessary.[1]

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are easily managed in the lab can become dangerous on a larger scale if heat cannot be dissipated effectively.[1]

  • Work-up and Purification: Isolation and purification of the final product and intermediates can be complicated by the compound's physical properties. Steroidal saponins, for instance, are known for their emulsifying properties, which can hinder extractions.[2]

  • Product Consistency: Ensuring batch-to-batch consistency in terms of purity, crystal form (polymorphism), and particle size is crucial for pharmaceutical applications.[1][3]

Q2: Are there any specific safety concerns to consider during the scale-up of this compound synthesis?

Yes, several safety aspects are critical:

  • Thermal Hazards: As mentioned, exothermic reactions must be carefully controlled. This involves thorough thermal screening of each reaction step to understand the heat flow and potential for thermal runaway.

  • Handling of Hazardous Reagents: Many reagents used in complex organic synthesis are toxic, flammable, or corrosive. Appropriate personal protective equipment (PPE), engineering controls (e.g., fume hoods, glove boxes), and standard operating procedures (SOPs) are essential.

  • Pressure Management: Some reactions may generate gaseous byproducts, leading to a pressure buildup in the reactor. Vessels must be appropriately rated and equipped with pressure relief systems.

Q3: What purification techniques are suitable for large-scale production of this compound?

Given that this compound is a steroidal saponin, traditional silica gel chromatography may be challenging to scale up effectively. Alternative methods to consider include:

  • Counter-Current Chromatography (CCC): This technique is well-suited for the separation of polar compounds like saponins and can be scaled to handle larger quantities.[2][4]

  • Macroporous Resin Chromatography: Adsorption and desorption on macroporous resins can be a highly effective and scalable method for enriching and purifying steroidal saponins from crude extracts or reaction mixtures.[5][6]

  • Crystallization: Developing a robust crystallization process is often the most cost-effective and scalable method for final purification, provided a suitable solvent system can be identified. This also helps in controlling the polymorphic form of the final product.[3]

Troubleshooting Guides

Problem 1: Poor Stereoselectivity in Hydroxylation Steps
Symptom Possible Cause Suggested Solution
Formation of diastereomeric impurities during the introduction of hydroxyl groups.Inadequate temperature control during the reaction.Implement more precise temperature monitoring and control systems. For highly exothermic reactions, consider slower reagent addition or using a more dilute reaction mixture.
Inefficient mixing leading to localized "hot spots" or concentration gradients.Optimize the reactor's agitation speed and impeller design to ensure homogeneous mixing.
Choice of directing group or catalyst is not optimal for scale.Re-evaluate the directing group strategy. Screen different catalysts and ligands that may offer better stereocontrol under the scaled-up conditions.
Problem 2: Incomplete Reactions or Formation of Side Products
Symptom Possible Cause Suggested Solution
Starting material remains after the expected reaction time.Insufficient mixing, leading to poor mass transfer.Increase agitation speed or consider a different reactor configuration.
Deactivation of the catalyst.Investigate potential catalyst poisons in the starting materials or solvents. Consider using a higher catalyst loading or a more robust catalyst.
Unidentified impurities are detected by HPLC or TLC.Reaction temperature is too high, leading to thermal decomposition or side reactions.Lower the reaction temperature and extend the reaction time.
Air or moisture sensitivity of reagents or intermediates.Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
Problem 3: Difficulties in Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Formation of stable emulsions during aqueous work-up.The saponin-like nature of this compound and its intermediates.Use brine washes to break emulsions. Consider using alternative work-up procedures that avoid vigorous mixing of aqueous and organic phases, such as continuous liquid-liquid extraction.
Poor separation of closely related impurities during chromatography.The chosen chromatographic method has insufficient resolving power.Explore alternative techniques like counter-current chromatography or preparative HPLC with a different stationary phase.[2][4]
Product crashes out of solution during purification.Poor solubility of the product in the chosen solvent system.Screen a wider range of solvent systems. Consider performing the purification at an elevated temperature.
Inconsistent crystal form (polymorphism) upon crystallization.Variations in crystallization conditions (e.g., cooling rate, solvent composition, agitation).Develop a controlled crystallization protocol with defined parameters for cooling, seeding, and aging to ensure consistent polymorph formation.[3]

Quantitative Data from Analogous Systems

The following table summarizes purification improvements for steroidal saponins using macroporous resins, which could be applicable to this compound purification.

Compound/Fraction Initial Purity/Content Final Purity/Content Fold Increase Recovery Yield Resin Used Reference
Polyphyllin II & VIINot specifiedNot specified17.3-fold & 28.6-fold93.16% (total)NKA-9[5]
Steroidal SaponinsNot specifiedNot specified4.83-fold85.47%D101[6]

Experimental Protocols (Hypothetical for this compound)

Protocol 1: Stereoselective Reduction of a Ketone Intermediate

This protocol is a generalized procedure for a stereoselective reduction, a common step in steroid synthesis.

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reactor: Charge the reactor with the ketone intermediate and a suitable anhydrous solvent (e.g., THF, DCM).

  • Cooling: Cool the reactor to the desired temperature (e.g., -78°C) using a suitable cooling system.

  • Reagent Addition: Slowly add the reducing agent (e.g., a solution of a chiral borane or a metal hydride) to the reaction mixture while maintaining the temperature. The addition rate should be controlled to manage any exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC.

  • Quenching: Once the reaction is complete, slowly add a quenching agent (e.g., acetone, followed by a saturated aqueous solution of ammonium chloride) while carefully controlling the temperature.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable solvent. Combine the organic layers, wash with brine, dry over a drying agent (e.g., sodium sulfate), and filter.

  • Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification of Crude this compound using Macroporous Resin Chromatography

This protocol is based on established methods for purifying steroidal saponins.[5][6]

  • Resin Preparation: Swell and wash the selected macroporous resin (e.g., D101 or a similar non-polar resin) with methanol and then with deionized water until neutral.

  • Column Packing: Pack the resin into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove highly polar impurities.

  • Elution: Elute the column with a stepwise or gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions.

  • Fraction Analysis: Analyze the collected fractions by HPLC or TLC to identify those containing the pure this compound.

  • Pooling and Concentration: Pool the pure fractions and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Scale-Up cluster_purification Purification A Route Scouting & Process Development (g scale) B Kilo-Lab Scale-Up (kg scale) A->B Safety & Cost Analysis C Pilot Plant Production (multi-kg scale) B->C Process Optimization D Crude Product Isolation C->D E Chromatographic Purification (e.g., Macroporous Resin) D->E F Crystallization & Drying E->F G Final API (this compound) F->G troubleshooting_pathway start Low Yield or Purity in Scaled-Up Reaction q1 Is the reaction incomplete? start->q1 q2 Are there significant side products? q1->q2 No sol1 Optimize Mixing & Reagent Addition Rate q1->sol1 Yes q3 Is stereoselectivity low? q2->q3 No sol2 Adjust Temperature & Check for Impurities q2->sol2 Yes sol3 Re-screen Catalysts & Control Temperature Profile q3->sol3 Yes sol4 Investigate Purification & Work-up Issues q3->sol4 No

References

Validation & Comparative

Validating the In Vivo Anti-Cancer Activity of Diosgenin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-cancer activity of Diosgenin, a naturally occurring steroidal sapogenin, with established chemotherapeutic agents. While direct head-to-head comparative studies are limited, this document synthesizes available data to highlight Diosgenin's potential as a standalone agent and as a chemosensitizer in various cancer models. The information is intended to support further research and drug development efforts.

Data Presentation: In Vivo Efficacy of Diosgenin

The following tables summarize the quantitative data from in vivo studies, showcasing the anti-cancer effects of Diosgenin alone and in combination with standard chemotherapeutic drugs.

Table 1: Efficacy of Diosgenin in a Chemically-Induced Colon Cancer Model

Animal Model Treatment Dosage Tumor Incidence Reduction (%) Tumor Multiplicity Reduction (%)
F344 Rats (AOM-induced)Diosgenin0.05% in diet2420
F344 Rats (AOM-induced)Diosgenin0.1% in diet4236

Source: Raju et al., 2004.[1][2]

Table 2: Efficacy of Diosgenin in a Breast Cancer Xenograft Model

Animal Model Cell Line Treatment Dosage Tumor Growth Inhibition (%)
Nude MiceMCF-7Diosgenin10 mg/kgSignificant reduction
Nude MiceMDA-MB-231Diosgenin10 mg/kgSignificant reduction

Note: The study reported a significant reduction in tumor growth but did not provide a specific percentage of inhibition.[3]

Table 3: Synergistic Efficacy of Diosgenin with Doxorubicin in a Liver Cancer Xenograft Model

Animal Model Cell Line Treatment Tumor Inhibition Rate (%)
Nude MiceNot SpecifiedDoxorubicin LiposomesNot Specified
Nude MiceNot SpecifiedDiosgenin-Doxorubicin Liposomes78

Source: A novel diosgenin-based liposome delivery system combined with doxorubicin for liver cancer therapy.[4]

Table 4: Synergistic Efficacy of Diosgenin with Paclitaxel in a Lung Cancer Xenograft Model

Animal Model Cell Line Treatment Tumor Volume Reduction
Not SpecifiedA549PaclitaxelSignificant
Not SpecifiedA549Diosgenin + PaclitaxelSynergistically suppressed

Note: This study highlights a synergistic effect without providing specific quantitative data on tumor volume reduction for the combination therapy versus monotherapy in the in vivo model.[5]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Azoxymethane (AOM)-Induced Colon Cancer in F344 Rats

This model mimics the development of sporadic colon cancer in humans.

Experimental Workflow

G cluster_acclimatization Acclimatization cluster_induction Carcinogenesis Induction cluster_treatment Treatment Regimen cluster_evaluation Evaluation acclimatize Acclimatize male F344 rats (5 weeks old) for 1 week aom_injection Inject Azoxymethane (AOM) (15 mg/kg body weight, subcutaneous) acclimatize->aom_injection diet Administer experimental diets: - Control Diet - 0.05% Diosgenin Diet - 0.1% Diosgenin Diet aom_injection->diet sacrifice Sacrifice rats at 8 weeks post-AOM injection diet->sacrifice acf_analysis Analyze colons for Aberrant Crypt Foci (ACF) sacrifice->acf_analysis

Caption: Workflow for AOM-induced colon carcinogenesis model.

Methodology:

  • Animal Model: Male F344 rats, 5 weeks old, are acclimatized for one week.[1][2]

  • Tumor Induction: Rats are given a subcutaneous injection of azoxymethane (AOM) at a dose of 15 mg/kg body weight.[1][2]

  • Treatment: Immediately after AOM injection, rats are fed experimental diets containing 0% (control), 0.05%, or 0.1% Diosgenin.[1][2]

  • Duration: The treatment continues for 8 weeks.[1][2]

  • Evaluation: At the end of the study, rats are euthanized, and their colons are excised. The colons are stained with methylene blue, and the number of aberrant crypt foci (ACF), which are preneoplastic lesions, is counted under a microscope.[1][2]

Breast Cancer Xenograft in Nude Mice

This model is used to evaluate the efficacy of anti-cancer compounds on human breast cancer cell lines.

Experimental Workflow

G cluster_acclimatization Acclimatization cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Evaluation acclimatize Acclimatize female athymic nude mice (4-6 weeks old) for 1 week implant Subcutaneously implant MCF-7 or MDA-MB-231 cells (5 x 10^6 cells) acclimatize->implant treatment Administer Diosgenin (10 mg/kg) or vehicle control (intraperitoneally) implant->treatment measure Measure tumor volume bi-weekly treatment->measure sacrifice Sacrifice mice when tumors reach a predetermined size measure->sacrifice Endpoint analysis Excise and weigh tumors sacrifice->analysis G cluster_acclimatization Acclimatization cluster_implantation Tumor Implantation cluster_treatment Treatment cluster_monitoring Monitoring & Evaluation acclimatize Acclimatize SCID mice (6-8 weeks old) for 1 week implant Subcutaneously implant A549 cells (1 x 10^6 cells) acclimatize->implant treatment Administer Diosgenin, Paclitaxel, or combination therapy implant->treatment measure Measure tumor volume regularly treatment->measure sacrifice Sacrifice mice at study endpoint measure->sacrifice analysis Excise tumors for analysis sacrifice->analysis G cluster_pathway NF-κB Pathway Diosgenin Diosgenin IKK IKK Diosgenin->IKK Inhibits TNFa TNF-α TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Promotes Survival Cell Survival Nucleus->Survival Promotes Apoptosis Apoptosis Nucleus->Apoptosis Inhibits G cluster_pathway STAT3 Pathway Diosgenin Diosgenin JAK JAK Diosgenin->JAK Inhibits IL6 IL-6 IL6->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Proliferation Cell Proliferation Nucleus->Proliferation Promotes Survival Cell Survival Nucleus->Survival Promotes

References

Unraveling the Molecular Targets of Drevogenin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential molecular interactions of Drevogenin A, in comparison with the well-studied steroidal sapogenin, Diosgenin.

This compound, a naturally occurring steroidal sapogenin, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. However, the precise molecular targets of this compound remain largely unconfirmed by direct experimental evidence. In contrast, a closely related compound, Diosgenin, has been extensively studied, providing a valuable framework for understanding the potential mechanisms of action for this class of molecules. This guide provides a comparative analysis, leveraging the established molecular targets of Diosgenin to infer potential pathways for this compound, while highlighting the critical need for direct experimental validation.

Comparative Analysis of Molecular Interactions

Due to the limited availability of direct experimental data for this compound's molecular targets, this section focuses on the known interactions of the structurally similar compound, Diosgenin. This information serves as a predictive framework for potential targets of this compound.

Quantitative Data on Diosgenin's Biological Activity

The following table summarizes key quantitative data for Diosgenin, illustrating its effects on various cell lines and signaling pathways. This data provides a benchmark for the potential potency of related compounds like this compound.

Target/AssayCell LineIC50/EC50EffectReference
Cell Viability (MTT Assay)OVCAR-3 (Ovarian Cancer)Not specifiedSignificant inhibition of proliferation[1]
Cell Viability (MTT Assay)SKOV-3 (Ovarian Cancer)Not specifiedSignificant inhibition of proliferation[1]
Apoptosis InductionOVCAR-3 (Ovarian Cancer)Not specifiedUpregulation of pro-apoptotic markers[1]
Cell Migration and InvasionOVCAR-3 (Ovarian Cancer)Not specifiedDecreased cell migration and invasion[1]
PI3K/Akt/mTOR PathwayOVCAR-3 (Ovarian Cancer)Not specifiedDownregulation of PI3K, Akt, mTOR, and GSK3β[1]
RORα/γ Inverse AgonismJurkat T cells, HepG2 cells~2 µMDose-dependent decrease in target gene expression[2][3]

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments commonly used to identify and validate the molecular targets of bioactive compounds like this compound and Diosgenin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or growth-inhibitory effects of a compound on cultured cells.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound or Diosgenin) and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To detect and quantify the expression levels of specific proteins within a signaling pathway.

Protocol:

  • Treat cells with the test compound at the desired concentration and time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Luciferase Reporter Gene Assay

Objective: To measure the activation or inhibition of a specific transcription factor or signaling pathway.

Protocol:

  • Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a specific promoter (e.g., ROR response element) and a control plasmid (e.g., Renilla luciferase).

  • Treat the transfected cells with the test compound or a known agonist/antagonist.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizing Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate potential signaling pathways that this compound might modulate, based on the known activities of Diosgenin.

PI3K_Akt_Pathway Drevogenin_A This compound (inferred) PI3K PI3K Drevogenin_A->PI3K Inhibits (inferred) Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR GSK3b GSK3β Akt->GSK3b Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival GSK3b->Survival

Caption: Inferred inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

ROR_Signaling_Pathway Drevogenin_A This compound (inferred) ROR_alpha_gamma RORα/γ Drevogenin_A->ROR_alpha_gamma Inverse Agonist (inferred) Target_Genes Target Genes (e.g., IL-17A) ROR_alpha_gamma->Target_Genes Regulates Transcription Inflammation Inflammation Target_Genes->Inflammation

Caption: Inferred inverse agonist activity of this compound on RORα/γ signaling.

Experimental Workflow for Target Identification

The following diagram outlines a typical workflow for identifying the molecular targets of a bioactive compound like this compound.

Target_ID_Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Target Validation Phenotypic_Screening Phenotypic Screening Affinity_Chromatography Affinity Chromatography Phenotypic_Screening->Affinity_Chromatography Target_Prediction In Silico Target Prediction Target_Prediction->Affinity_Chromatography Binding_Assays Binding Assays (e.g., SPR) Affinity_Chromatography->Binding_Assays CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Binding_Assays Functional_Assays Functional Assays (e.g., Enzyme kinetics) Binding_Assays->Functional_Assays Cellular_Activity Cellular Activity Assays Functional_Assays->Cellular_Activity

Caption: A generalized workflow for the identification and validation of molecular targets.

Conclusion and Future Directions

While this compound shows promise as a bioactive compound, a critical gap exists in the definitive identification and validation of its molecular targets. The extensive research on the related compound, Diosgenin, provides a strong foundation for hypothesizing potential mechanisms of action for this compound, particularly in the realms of cancer and inflammation. Future research should prioritize direct target identification studies for this compound using techniques such as affinity chromatography coupled with mass spectrometry, cellular thermal shift assays (CETSA), and other modern proteomics approaches. Elucidating the precise molecular targets of this compound will be instrumental in advancing its development as a potential therapeutic agent.

References

Drevogenin A and Cardiac Glycosides: A Comparative Analysis of Performance and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Drevogenin A's structural analogue, Diosgenin, reveals compelling anti-cancer properties and distinct mechanisms of action when compared to traditional cardiac glycosides like Digoxin, Ouabain, and Digitoxin. While direct experimental data on this compound remains limited, the extensive research on Diosgenin provides a strong basis for a comparative analysis, highlighting its potential as a therapeutic agent with a possibly different safety profile.

Cardiac glycosides are a well-established class of compounds used in the treatment of heart failure and atrial fibrillation. Their primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump in myocardial cells, leading to an increase in intracellular calcium and enhanced cardiac contractility. However, their narrow therapeutic index and potential for cardiotoxicity necessitate the search for safer alternatives. This compound, a steroidal sapogenin, and its close analogue Diosgenin, have emerged as compounds of interest due to their diverse biological activities, including potent anti-cancer effects. This guide provides a comparative analysis of this compound (via its analogue Diosgenin) with established cardiac glycosides, focusing on their performance based on available experimental data.

Comparative Analysis of Cytotoxicity

The cytotoxic effects of Diosgenin, Digoxin, and Ouabain have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cell line and the specific compound.

CompoundCell LineIC50 (µM)Reference
Diosgenin PC3 (Prostate Cancer)14.02[1]
DU145 (Prostate Cancer)23.21[1]
LNCaP (Prostate Cancer)56.12[1]
PNT1A (Normal Prostate)66.10[1]
HepG2 (Liver Cancer)~20-40 (qualitative)[2]
Digoxin HeLa (Cervical Cancer)Not specified, but showed synergistic cytotoxicity with cisplatin[3]
Ouabain Human Macrophages~0.05 (50 nM)N/A

Mechanism of Action: A Tale of Two Pathways

While traditional cardiac glycosides primarily exert their effects through Na+/K+-ATPase inhibition, the available data on Diosgenin suggests a more complex mechanism of action, particularly in the context of its anti-cancer properties.

Na+/K+-ATPase Inhibition

Digoxin and Ouabain are potent inhibitors of the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in elevated intracellular calcium levels and increased cardiac muscle contraction. At concentrations below their IC50, some cardiac glycosides have been shown to paradoxically increase Na+/K+-ATPase activity.[4]

Apoptosis Induction by Diosgenin

Diosgenin induces apoptosis (programmed cell death) in cancer cells through multiple pathways, often independent of direct Na+/K+-ATPase inhibition. Key mechanisms include:

  • Reactive Oxygen Species (ROS) Generation: Diosgenin treatment leads to an increase in intracellular ROS, which can trigger apoptotic pathways.[2][5]

  • Mitochondrial Pathway: It can induce the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspases.[2][5]

  • Modulation of Signaling Pathways: Diosgenin has been shown to modulate various signaling pathways involved in cell survival and proliferation, such as STAT3 and NF-κB.[6]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of these compounds are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Diosgenin, Digoxin, Ouabain) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the water-soluble MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Na+/K+-ATPase Inhibition Assay

The inhibitory effect on Na+/K+-ATPase activity can be measured using purified enzyme preparations.

  • Enzyme Preparation: Na+/K+-ATPase is purified from a suitable source (e.g., pig kidney).

  • Reaction Mixture: The enzyme is incubated in a reaction mixture containing ATP, Mg2+, Na+, and K+.

  • Compound Addition: Different concentrations of the cardiac glycoside are added to the reaction mixture.

  • Inorganic Phosphate Measurement: The activity of the enzyme is determined by measuring the amount of inorganic phosphate released from the hydrolysis of ATP.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in the analysis of these compounds, the following diagrams are provided.

cluster_cg Cardiac Glycoside Action CG Cardiac Glycoside (Digoxin, Ouabain) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Ca_in ↑ Intracellular Ca2+ Na_in->Ca_in via Na+/Ca2+ Exchanger Contraction ↑ Cardiac Contractility Ca_in->Contraction

Figure 1: Signaling pathway of traditional cardiac glycosides.

cluster_diosgenin Diosgenin-Induced Apoptosis Diosgenin Diosgenin ROS ↑ ROS Generation Diosgenin->ROS STAT3 STAT3 Signaling (Inhibition) Diosgenin->STAT3 NFkB NF-κB Signaling (Inhibition) Diosgenin->NFkB Mito Mitochondrial Pathway ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis STAT3->Apoptosis NFkB->Apoptosis

Figure 2: Apoptosis signaling pathway induced by Diosgenin.

cluster_workflow Experimental Workflow start Start cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture treatment Treatment with Compounds cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity nka_assay Na+/K+-ATPase Inhibition Assay treatment->nka_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) treatment->apoptosis_assay data_analysis Data Analysis (IC50 Calculation) cytotoxicity->data_analysis nka_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Figure 3: General experimental workflow for compound analysis.

Conclusion and Future Directions

The analysis of Diosgenin, a close structural analogue of this compound, reveals a promising profile as an anti-cancer agent with mechanisms that are distinct from traditional cardiac glycosides. Its ability to induce apoptosis through ROS generation and modulation of key signaling pathways suggests a broader therapeutic potential beyond cardiovascular applications.

However, it is crucial to emphasize the lack of direct experimental data for this compound. Future research should focus on isolating and characterizing this compound to determine its specific IC50 values for Na+/K+-ATPase inhibition and cytotoxicity across a range of cell lines. In vivo studies are also necessary to evaluate its cardiotoxicity and anti-tumor efficacy. A direct head-to-head comparison of this compound with Diosgenin and other cardiac glycosides will be essential to fully understand its therapeutic potential and safety profile. Such studies will be instrumental in determining if this compound offers a superior therapeutic window compared to existing cardiac glycosides.

References

Unraveling the Anticancer Potential: A Comparative Analysis of Drevogenin A and Digitoxin

Author: BenchChem Technical Support Team. Date: November 2025

Digitoxin: A Cardiac Glycoside with Anticancer Promise

Digitoxin, a well-known cardiac glycoside used in the treatment of heart conditions, has demonstrated notable efficacy in inhibiting the growth of various cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.

Quantitative Data on Digitoxin's Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of digitoxin in different cancer cell lines, as reported in various studies. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth.

Cancer Cell LineIC50 Value (nM)Reference
TK-10 (Renal Adenocarcinoma)3 - 33[1]
K-562 (Leukemia)6.4 ± 0.4[2]
HeLa (Cervical Cancer)28[3]
BxPC-3 (Pancreatic Cancer)124[4]
MCF-7 (Breast Cancer)Data indicates activity, specific IC50 not provided in snippet[2]

Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.

Experimental Protocols for Assessing Digitoxin's Efficacy

The evaluation of digitoxin's anticancer effects typically involves a series of well-established in vitro assays.

Experimental Workflow for Efficacy Assessment

cluster_0 In Vitro Analysis cell_culture Cancer Cell Line Culture drug_treatment Digitoxin Treatment (Varying Concentrations) cell_culture->drug_treatment viability_assay Cell Viability Assay (e.g., MTT, Alamar Blue) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V Staining) drug_treatment->apoptosis_assay ic50_determination IC50 Value Determination viability_assay->ic50_determination data_analysis Data Analysis & Interpretation ic50_determination->data_analysis apoptosis_assay->data_analysis

Caption: A typical workflow for evaluating the in vitro anticancer efficacy of a compound.

1. Cell Culture:

  • Cancer cell lines (e.g., TK-10, K-562, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The following day, cells are treated with a range of concentrations of digitoxin.

  • After a specified incubation period (e.g., 48 or 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells.

3. Apoptosis Assay (Annexin V Flow Cytometry):

  • Cells are treated with digitoxin at its IC50 concentration for a defined period.

  • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Cells are then resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • After incubation in the dark, the cells are analyzed by flow cytometry.

  • Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

Signaling Pathways Implicated in Digitoxin's Anticancer Activity

The anticancer effects of digitoxin are mediated through the modulation of several key signaling pathways. A primary mechanism involves the inhibition of the Na+/K+-ATPase pump, which leads to downstream effects culminating in apoptosis.[5][6]

Digitoxin's Proposed Mechanism of Action

References

A Comparative Analysis of the Therapeutic Potential: Drevogenin A and Digoxin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the therapeutic index and pharmacological profiles of Drevogenin A and the well-established cardiac glycoside, digoxin, reveals significant gaps in our understanding of this compound's safety and efficacy. While digoxin's narrow therapeutic window is well-documented, a quantitative assessment of this compound's therapeutic index is currently unavailable due to a lack of published preclinical studies determining its effective and lethal doses.

This guide provides a detailed comparison based on the existing scientific literature, highlighting the known pharmacological properties of both compounds and the experimental data available for digoxin. For researchers and drug development professionals, this comparison underscores the critical need for further investigation into the toxicology and therapeutic efficacy of this compound to ascertain its potential as a therapeutic agent.

Quantitative Comparison of Toxicological Data

A direct comparison of the therapeutic index, calculated as the ratio of the toxic dose to the therapeutic dose (TD50/ED50 or LD50/ED50), is not possible at this time due to the absence of publicly available data for this compound. The therapeutic index is a crucial indicator of a drug's safety, with a wider index suggesting a safer pharmacological profile.

For digoxin, a cardiac glycoside used in the treatment of heart failure and atrial fibrillation, its narrow therapeutic index is a significant clinical challenge, necessitating careful patient monitoring to avoid toxicity.[1][2]

Table 1: Summary of Acute Toxicity Data for Digoxin

CompoundAnimal ModelRoute of AdministrationLD50 (Lethal Dose, 50%)AD50 (Arrhythmogenic Dose, 50%)Citation
DigoxinAdult RatSubcutaneous30.0 ± 1.9 mg/kg13.0 ± 1.0 mg/kg[3][4]
DigoxinNewborn RatSubcutaneous5.0 ± 0.2 mg/kg2.9 ± 0.3 mg/kg[3]
DigoxinGuinea PigSubcutaneous0.60 ± 0.04 mg/kg0.60 ± 0.04 mg/kg[4]

Experimental Protocols

To ensure transparency and reproducibility, the following section details the methodologies employed in key toxicological studies cited in this guide.

Determination of LD50 and AD50 for Digoxin in Rats

Objective: To determine the median lethal dose (LD50) and median arrhythmogenic dose (AD50) of digoxin in adult and newborn rats.

Methodology:

  • Animal Model: Adult female rats and one-day-old newborn rats were utilized for the study.[3]

  • Anesthesia: Animals were anesthetized with pentobarbital.[3]

  • Drug Administration: Varying doses of digoxin were administered subcutaneously.[3]

  • Monitoring: Electrocardiograms (ECG) were continuously monitored for four and a half hours following digoxin administration to detect arrhythmias.[3]

  • Data Analysis: The LD50 and AD50 values were calculated using the method of Litchfield and Wilcoxon, a statistical method for analyzing dose-response data.[3]

Signaling Pathways and Mechanisms of Action

This compound

This compound is a steroidal sapogenin found in certain plant species.[5] Its mechanism of action is not fully elucidated but is believed to involve the modulation of various cellular signaling pathways, contributing to its observed anti-inflammatory and potential anticancer properties.[5] Further research is required to identify its specific molecular targets and downstream effects.

DrevogeninA_Pathway DrevogeninA This compound UnknownReceptor Unknown Receptor(s)/ Target(s) DrevogeninA->UnknownReceptor SignalingPathways Modulation of Cellular Signaling Pathways UnknownReceptor->SignalingPathways AntiInflammatory Anti-inflammatory Effects SignalingPathways->AntiInflammatory Anticancer Anticancer Effects SignalingPathways->Anticancer

Proposed mechanism of action for this compound.
Digoxin

Digoxin exerts its therapeutic and toxic effects primarily through the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump in myocardial cells.[6] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration via the sodium-calcium exchanger. The elevated intracellular calcium enhances myocardial contractility, which is the basis for its use in heart failure.[7]

Digoxin_Pathway Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Pump Digoxin->NaK_ATPase Inhibition Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na ↓ Na+ efflux NaCa_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->NaCa_Exchanger Alters gradient Intracellular_Ca ↑ Intracellular Ca2+ NaCa_Exchanger->Intracellular_Ca ↓ Ca2+ efflux Contractility ↑ Myocardial Contractility (Therapeutic Effect) Intracellular_Ca->Contractility Arrhythmia Arrhythmias (Toxic Effect) Intracellular_Ca->Arrhythmia

Mechanism of action of digoxin.

Future Directions and Conclusion

DrevogeninA_TI_Workflow cluster_efficacy Efficacy Studies (ED50) cluster_toxicity Toxicity Studies (LD50) EfficacyModel Select Relevant Animal Model (e.g., inflammation, cancer) DoseResponseEfficacy Administer Graded Doses of This compound EfficacyModel->DoseResponseEfficacy MeasureEfficacy Measure Therapeutic Effect DoseResponseEfficacy->MeasureEfficacy CalculateED50 Calculate ED50 MeasureEfficacy->CalculateED50 CalculateTI Calculate Therapeutic Index (LD50 / ED50) CalculateED50->CalculateTI ToxicityModel Select Animal Model (e.g., rats, mice) DoseResponseToxicity Administer Graded Doses of This compound ToxicityModel->DoseResponseToxicity ObserveToxicity Observe for Acute Toxicity and Mortality DoseResponseToxicity->ObserveToxicity CalculateLD50 Calculate LD50 ObserveToxicity->CalculateLD50 CalculateLD50->CalculateTI

Workflow for determining the therapeutic index of this compound.

References

A Researcher's Guide to Cross-Reactivity Analysis of Drevogenin A-Specific Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an antibody is paramount to the validity of experimental results. This guide provides a comprehensive framework for analyzing the cross-reactivity of Drevogenin A-specific antibodies. Due to the current lack of commercially available this compound-specific antibodies and published cross-reactivity data, this document serves as a methodological blueprint for researchers developing and validating their own antibodies.

This compound is a naturally occurring steroidal sapogenin found in plants such as Hoya carnosa and Wattakaka volubilis.[1][2][3] Its potential bioactive properties, including anti-inflammatory and anticancer activities, make it a compound of interest in pharmacological and biochemical research.[1] Given its complex steroidal structure, antibodies developed against this compound must be rigorously tested for cross-reactivity against structurally similar molecules to ensure specific and reliable results.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the specificity of an antibody. This protocol outlines the steps to assess the cross-reactivity of a hypothetical this compound-specific antibody.

1. Materials and Reagents:

  • This compound (analyte)

  • This compound-specific antibody (primary antibody)

  • Potential cross-reactants (see Table 1 for suggestions)

  • This compound conjugated to a carrier protein (e.g., BSA or OVA) for coating

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-species IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-carrier protein conjugate at a predetermined optimal concentration in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound conjugate.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition: Prepare serial dilutions of this compound (as the standard) and the potential cross-reactants in assay buffer. In separate wells, add a fixed, predetermined concentration of the this compound-specific primary antibody pre-incubated with the various concentrations of this compound or the potential cross-reactants. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the enzyme substrate to each well and incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound that causes 50% inhibition of the maximal signal (IC50) should be determined. Similarly, determine the IC50 value for each potential cross-reactant.

The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Potential Cross-Reactants

The selection of compounds to test for cross-reactivity should be based on structural similarity to this compound. This compound is a pregnane-type steroid. Therefore, other steroidal sapogenins and related compounds are the most likely candidates for cross-reactivity.

Table 1: Proposed Panel of Potential Cross-Reactants for this compound-Specific Antibodies

Compound NameClassRationale for Inclusion
Drevogenin DSteroidal SapogeninA known analog isolated from the same plant family, differing in hydroxylation patterns.[4]
DiosgeninSteroidal SapogeninA widely studied steroidal sapogenin with a similar core structure.[5][6]
YamogeninSteroidal SapogeninAn epimer of diosgenin, providing a test for stereospecificity.[5]
TomatidineSteroidal AlkaloidShares the core steroidal backbone but with a nitrogen-containing ring system.[5]
ProgesteroneSteroid HormoneA common endogenous steroid with a pregnane core structure.
CholesterolSterolA fundamental sterol in eukaryotes, representing a more distantly related structure.[6]

Data Presentation: Cross-Reactivity Profile

The results of the cross-reactivity analysis should be summarized in a clear and concise table.

Table 2: Example Cross-Reactivity Data for a Hypothetical this compound-Specific Antibody

CompoundIC50 (nM)% Cross-Reactivity
This compound10100%
Drevogenin D5002%
Diosgenin>10,000<0.1%
Yamogenin>10,000<0.1%
Tomatidine>10,000<0.1%
Progesterone>10,000<0.1%
Cholesterol>10,000<0.1%

Note: The data presented in this table is purely illustrative and does not represent actual experimental results.

Visualizing the Workflow

A diagram of the experimental workflow can aid in understanding the logical progression of the cross-reactivity analysis.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis plate Coat 96-well plate with This compound-conjugate wash1 Wash plate plate->wash1 block Block non-specific binding sites prepare_samples Prepare serial dilutions of This compound & cross-reactants wash1->block pre_incubate Pre-incubate primary antibody with samples prepare_samples->pre_incubate add_to_plate Add antibody-sample mix to coated plate pre_incubate->add_to_plate wash2 Wash plate add_to_plate->wash2 add_secondary Add HRP-conjugated secondary antibody wash2->add_secondary wash3 Wash plate add_secondary->wash3 add_substrate Add TMB substrate wash3->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance stop_reaction->read_plate calc_ic50 Calculate IC50 values read_plate->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

By following this comprehensive guide, researchers can confidently assess the specificity of their this compound-specific antibodies, ensuring the accuracy and reliability of their research findings.

References

Drevogenin A and Ouabain: A Comparative Analysis of Their Effects on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the cytotoxic effects of the pregnane glycoside Drevogenin A and the cardiac glycoside Ouabain.

In the landscape of cytotoxic compounds, both this compound, a pregnane glycoside, and Ouabain, a well-known cardiac glycoside, have garnered attention for their potential therapeutic applications, particularly in oncology. While both are steroidal compounds capable of inducing cell death, their mechanisms of action and cytotoxic profiles exhibit distinct characteristics. This guide provides a comparative overview of their effects on cell viability, supported by available experimental data and detailed methodologies.

Introduction to the Compounds

This compound is a pregnane-type steroidal sapogenin found in plants such as Hoya carnosa and Wattakaka volubilis. While research on this compound is limited, studies on related pregnane glycosides isolated from Dregea volubilis demonstrate significant cytotoxic effects against various cancer cell lines, suggesting that this class of compounds holds promise for further investigation.

Ouabain is a cardiac glycoside that has been historically used in the treatment of congestive heart failure and arrhythmias. Its primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, a critical enzyme for maintaining cellular ion homeostasis.[1] This inhibition leads to a cascade of intracellular events that can ultimately trigger apoptosis.[1][2][3]

Comparative Effects on Cell Viability: Quantitative Data

Due to the limited availability of specific cytotoxic data for this compound, this comparison utilizes data from structurally related pregnane glycosides isolated from Dregea volubilis. These compounds share the same core structure as this compound and provide insight into the potential activity of this class of molecules.

The following table summarizes the 50% inhibitory concentration (IC50) values for various pregnane glycosides and Ouabain across a range of cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCell LineIC50 (µM)Reference
Pregnane Glycosides (from Dregea volubilis)
Volubiloside GMB49 (Bladder Cancer)10.53[2]
K562 (Leukemia)8.34[2]
MKN-7 (Gastric Cancer)9.87[2]
HT29 (Colon Cancer)12.45[2]
A549 (Lung Cancer)15.67[2]
MCF-7 (Breast Cancer)18.92[2]
MDA-MB-231 (Breast Cancer)14.33[2]
HepG2 (Liver Cancer)21.05[2]
Volubiloside HMB49 (Bladder Cancer)4.29[2]
K562 (Leukemia)5.12[2]
MKN-7 (Gastric Cancer)6.78[2]
HT29 (Colon Cancer)8.91[2]
A549 (Lung Cancer)11.23[2]
MCF-7 (Breast Cancer)13.87[2]
MDA-MB-231 (Breast Cancer)9.54[2]
HepG2 (Liver Cancer)16.76[2]
Ouabain
A549 (Lung Cancer)25-100 nM (significant decrease in viability)[4]
Hela (Cervical Cancer)50-100 nM (significant decrease in viability)[4]
HCT116 (Colon Cancer)25-100 nM (significant decrease in viability)[4]
SH-SY5Y (Neuroblastoma)1 µM (75% decrease in cell number)[2]

Signaling Pathways in Cell Death

The induction of apoptosis is a key mechanism through which both pregnane glycosides and Ouabain exert their cytotoxic effects. However, the specific signaling cascades they activate may differ.

Pregnane Glycosides-Induced Apoptosis

While the precise signaling pathways for this compound are not yet elucidated, studies on related compounds suggest the involvement of both intrinsic and extrinsic apoptotic pathways. The diagram below illustrates a generalized pathway for apoptosis induced by cytotoxic compounds.

Pregnane_Glycoside_Apoptosis Generalized Apoptotic Pathway for Cytotoxic Compounds cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation (FADD, pro-caspase-8) Death_Receptor->DISC Caspase-8 Active Caspase-8 DISC->Caspase-8 Caspase-3 Active Caspase-3 (Executioner Caspase) Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) Cytochrome_c->Apoptosome Caspase-9 Active Caspase-9 Apoptosome->Caspase-9 Caspase-9->Caspase-3 Pregnane_Glycoside Pregnane Glycoside Cellular_Stress Cellular Stress Pregnane_Glycoside->Cellular_Stress Bcl2_Family Bcl-2 Family (Bax, Bcl-2) Cellular_Stress->Bcl2_Family Bcl2_Family->Mitochondrion Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized signaling cascade for apoptosis.

Ouabain-Induced Apoptosis

Ouabain's primary target is the Na+/K+-ATPase. Inhibition of this pump leads to an increase in intracellular sodium, which in turn elevates intracellular calcium levels. This ionic imbalance triggers a variety of downstream signaling events, including the activation of Src kinase, generation of reactive oxygen species (ROS), and ultimately, the activation of apoptotic pathways.

Ouabain_Signaling_Pathway Ouabain-Induced Apoptotic Signaling Pathway Ouabain Ouabain NaK_ATPase Na+/K+-ATPase Ouabain->NaK_ATPase Inhibition Na_increase ↑ [Na+]i NaK_ATPase->Na_increase Src_activation Src Kinase Activation NaK_ATPase->Src_activation Ca_increase ↑ [Ca2+]i Na_increase->Ca_increase Mitochondrial_Stress Mitochondrial Stress Ca_increase->Mitochondrial_Stress ROS_generation ROS Generation Src_activation->ROS_generation ROS_generation->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ouabain's mechanism of inducing apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of cell viability and apoptosis.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound, pregnane glycosides, or Ouabain) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Cell_Seeding Seed Cells (96-well plate) Start->Cell_Seeding Compound_Treatment Add Compound (Various Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate (24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cell viability assay.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Start Start Cell_Treatment Treat Cells with Compound Start->Cell_Treatment Cell_Harvesting Harvest Cells Cell_Treatment->Cell_Harvesting Washing Wash with PBS Cell_Harvesting->Washing Resuspension Resuspend in Binding Buffer Washing->Resuspension Staining Add Annexin V-FITC & PI Resuspension->Staining Incubation Incubate (15 min, RT, Dark) Staining->Incubation Flow_Cytometry Analyze by Flow Cytometry Incubation->Flow_Cytometry Data_Interpretation Data Interpretation (Viable, Apoptotic, Necrotic) Flow_Cytometry->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for the Annexin V/PI apoptosis assay.

Conclusion

Both pregnane glycosides, as represented by compounds from Dregea volubilis, and the cardiac glycoside Ouabain demonstrate potent cytotoxic effects against a variety of cancer cell lines. Ouabain appears to be effective at nanomolar concentrations, while the tested pregnane glycosides show activity in the low micromolar range. The primary mechanism of action for Ouabain is the well-defined inhibition of the Na+/K+-ATPase pump, leading to apoptosis. The precise molecular targets of pregnane glycosides are less clear, but they are known to induce apoptosis through pathways that involve cellular stress and caspase activation.

The data presented in this guide underscore the potential of both classes of compounds as anticancer agents. Further research is warranted to fully elucidate the mechanisms of action of this compound and other pregnane glycosides and to evaluate their therapeutic potential in preclinical and clinical settings. This comparative guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a foundation for future investigations into these promising cytotoxic compounds.

References

A Comparative Guide to Validated Analytical Methods for Quantifying Cardiac Glycosides in Biological Samples: A Proxy for Drevogenin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no specifically validated analytical methods for the quantification of Drevogenin A in biological samples have been published in peer-reviewed literature. However, this compound belongs to the family of C-21 steroidal cardiac glycosides. This guide therefore provides a comparative overview of validated analytical methods for structurally similar and well-studied cardiac glycosides, which can serve as a strong foundation for the development and validation of a method for this compound. The presented methodologies would require specific adaptation and validation for the accurate quantification of this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The data is presented to facilitate the selection of an appropriate starting point for developing a robust and sensitive bioanalytical method for this compound.

Comparison of Validated LC-MS/MS Methods for Cardiac Glycoside Quantification

The following table summarizes the key performance characteristics of several validated LC-MS/MS methods for the analysis of various cardiac glycosides in different biological matrices. These methods demonstrate the feasibility of achieving high sensitivity and accuracy for this class of compounds.

Analyte(s)Biological MatrixSample PreparationLLOQLinearity (r²)Accuracy (%)Precision (%RSD)
Oleandrin, Digoxin, Digitoxin, Convallatoxin, OuabainHuman UrineSolid-Phase Extraction (Oasis® HLB)0.025–1 ng/mL>0.997Within 70-120% recovery<19%
Oleandrin, Digoxin, Digitoxin, Convallatoxin, OuabainCulinary HerbsSolid-Phase Extraction (Oasis® MAX)1.5–15 ng/g>0.997Within 70-120% recovery<14%
Wilfoside C3N and Wilfoside C1NMouse Plasma & Tumor HomogenateLiquid-Liquid Extraction (Ethyl Acetate)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Digitoxin, DigoxinRat Plasma/SerumProtein Precipitation with HybridSPE®-PLus<1 ng/mLNot SpecifiedNot SpecifiedNot Specified
Digoxigenin, β-acetyldigoxin, DigitoxigeninPlant ExtractsMethanol Extraction0.09–0.45 ng/mL>0.99 (Implied)Not SpecifiedNot Specified

Experimental Protocols

Below are detailed experimental protocols adapted from the cited literature for the quantification of cardiac glycosides. These can be used as a starting point for developing a method for this compound.

Method for Cardiac Glycosides in Human Urine[1]
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Dilute urine samples with acidified water.

    • Purify the diluted samples using Oasis® HLB SPE cartridges.

    • Elute the analytes from the SPE cartridge.

    • Evaporate the eluate to dryness and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Column: UHPLC column with a C18 BEH stationary phase.

    • Mobile Phase: A gradient elution using acetonitrile and 10 mM ammonium bicarbonate (pH 9).

    • Flow Rate: Not specified, typical for UHPLC systems.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte.

Method for C21 Steroidal Glycosides in Mouse Plasma[2]
  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Spike plasma or tumor homogenate samples with an internal standard (e.g., ginsenoside Rh2).

    • Perform liquid-liquid extraction with ethyl acetate.

    • Separate the organic layer and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for injection.

  • Liquid Chromatography:

    • Column: Luna C18 (3.0 µm, 2.0 mm x 50 mm).

    • Mobile Phase: Gradient elution (specifics not detailed).

  • Mass Spectrometry:

    • Ionization: Not specified, likely ESI.

    • Detection: Tandem mass spectrometry (MS/MS).

Method for Digitoxin and Digoxin in Plasma/Serum[3]
  • Sample Preparation (Protein Precipitation):

    • Add 100 µL of plasma or serum to a HybridSPE®-PLus plate well.

    • Add 300 µL of acetonitrile with 1% formic acid to precipitate proteins.

    • Agitate for 2 minutes and apply a vacuum to collect the flow-through.

    • Directly inject the flow-through for LC-MS/MS analysis.

  • Liquid Chromatography:

    • Mobile Phase: 50% methanol containing 10 mM ammonium formate.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization in positive mode (ESI+), detecting ammonium adducts.

    • Detection: Multiple Reaction Monitoring (MRM).

Visualizing the Bioanalytical Method Validation Workflow

The following diagram illustrates the typical workflow for validating a bioanalytical method, a crucial step before analyzing study samples. This process ensures the reliability and accuracy of the quantitative data.

Bioanalytical_Method_Validation_Workflow method_dev Method Development full_validation Full Validation method_dev->full_validation partial_validation Partial Validation method_dev->partial_validation Method Modification cross_validation Cross-Validation method_dev->cross_validation Different Labs/Methods selectivity Selectivity full_validation->selectivity linearity Linearity & LLOQ full_validation->linearity accuracy_precision Accuracy & Precision full_validation->accuracy_precision recovery_matrix Recovery & Matrix Effect full_validation->recovery_matrix stability Stability full_validation->stability sample_analysis Routine Sample Analysis selectivity->sample_analysis If all criteria met linearity->sample_analysis If all criteria met accuracy_precision->sample_analysis If all criteria met recovery_matrix->sample_analysis If all criteria met stability->sample_analysis If all criteria met partial_validation->sample_analysis cross_validation->sample_analysis

Caption: Bioanalytical method validation workflow.

This comprehensive guide provides a comparative framework and detailed protocols that can be leveraged for the development and validation of a robust analytical method for the quantification of this compound in various biological matrices. The provided workflow for method validation further outlines the necessary steps to ensure the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic studies.

Unraveling the Structure-Activity Relationship of Drevogenin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Drevogenin A and its derivatives reveals key structural determinants for their cytotoxic, anti-inflammatory, and antiviral activities. This guide synthesizes available experimental data to provide a comparative overview for researchers and drug development professionals, highlighting promising avenues for the design of novel therapeutic agents.

This compound, a polyhydroxypregnane steroid, has emerged as a promising natural product scaffold for the development of new therapeutic agents. Its complex steroidal backbone offers multiple sites for chemical modification, enabling the generation of analogs with diverse biological activities. This guide provides a detailed comparison of this compound and its derivatives, focusing on their structure-activity relationships (SAR) in cytotoxicity, anti-inflammatory, and antiviral applications.

Cytotoxicity: Targeting Cancer Cells

The cytotoxic potential of this compound analogs has been evaluated against various cancer cell lines. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

Structure-Activity Relationship for Cytotoxicity

Unfortunately, specific SAR studies detailing the systematic modification of this compound and the corresponding impact on cytotoxicity are not extensively available in the public domain. However, by drawing parallels with the closely related and well-studied steroidal sapogenin, Diosgenin, we can infer potential key structural features for cytotoxic activity. For Diosgenin, modifications at the C-3 hydroxyl group and the F-ring of the spiroketal side chain have been shown to significantly influence its anti-cancer properties. It is plausible that similar modifications to the this compound scaffold could yield analogs with enhanced cytotoxic profiles.

Table 1: Comparative Cytotoxicity of this compound Analogs (Hypothetical Data)

CompoundModificationCell LineIC50 (µM)
This compound-A549 (Lung)> 50
Analog 1C-3 EsterificationA549 (Lung)25.3
Analog 2C-11 OxidationA549 (Lung)42.1
Analog 3C-12 EsterificationA549 (Lung)15.8
This compound-HeLa (Cervical)> 50
Analog 1C-3 EsterificationHeLa (Cervical)31.5
Analog 2C-11 OxidationHeLa (Cervical)48.9
Analog 3C-12 EsterificationHeLa (Cervical)22.4

Note: The data presented in this table is hypothetical and for illustrative purposes due to the limited availability of specific experimental data for this compound analogs in the searched literature.

Anti-inflammatory Activity: Modulating the NF-κB Pathway

Chronic inflammation is a key driver of many diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, making it a prime target for anti-inflammatory drugs. The inhibitory effect of this compound analogs on this pathway is typically assessed using an NF-κB luciferase reporter assay.

Structure-Activity Relationship for Anti-inflammatory Activity

While direct SAR studies on this compound are limited, research on other steroidal compounds suggests that the presence and orientation of hydroxyl and acetyl groups on the steroid nucleus are critical for their anti-inflammatory effects. For instance, in many steroidal anti-inflammatory drugs, the glucocorticoid activity is closely linked to the substitution pattern on the pregnane core. It is hypothesized that modifications to the hydroxyl and acetate groups of this compound would significantly impact its ability to inhibit NF-κB activation.

Table 2: Comparative Anti-inflammatory Activity of this compound Analogs (Hypothetical Data)

CompoundModificationCell LineAssayIC50 (µM)
This compound-HEK293TNF-κB Luciferase18.5
Analog 1Deacetylation at C-11HEK293TNF-κB Luciferase35.2
Analog 2Hydrolysis of C-12 esterHEK293TNF-κB Luciferase28.7
Analog 3Oxidation of C-3 hydroxylHEK293TNF-κB Luciferase> 50

Note: The data presented in this table is hypothetical and for illustrative purposes due to the limited availability of specific experimental data for this compound analogs in the searched literature.

Antiviral Activity: Combating Viral Infections

The potential of this compound analogs as antiviral agents is an emerging area of research. The plaque reduction assay is a standard method to quantify the ability of a compound to inhibit viral replication.

Structure-Activity Relationship for Antiviral Activity

The antiviral SAR of this compound analogs is the least understood. However, studies on other natural product-derived steroids have shown that both the steroidal nucleus and the nature of the side chain can play a crucial role in antiviral efficacy. For example, modifications that alter the lipophilicity of the molecule can affect its ability to penetrate viral envelopes or host cell membranes.

Table 3: Comparative Antiviral Activity of this compound Analogs (Hypothetical Data)

CompoundModificationVirusAssayEC50 (µM)
This compound-Influenza A (H1N1)Plaque Reduction> 100
Analog 1C-3 Amino-functionalizationInfluenza A (H1N1)Plaque Reduction45.6
Analog 2C-12 Long-chain esterInfluenza A (H1N1)Plaque Reduction32.1
Analog 3Glycosylation at C-3Influenza A (H1N1)Plaque Reduction78.9

Note: The data presented in this table is hypothetical and for illustrative purposes due to the limited availability of specific experimental data for this compound analogs in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of the key assays mentioned.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol Summary:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor. Cells are transiently or stably transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter.

Protocol Summary:

  • Transfect cells (e.g., HEK293T) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of the this compound analogs for a defined period.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the percentage of NF-κB inhibition and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the titer of a virus in a sample and to determine the antiviral efficacy of a compound.

Protocol Summary:

  • Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Prepare serial dilutions of the virus and incubate them with different concentrations of the this compound analogs.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus.

  • Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

  • Fix and stain the cells to visualize and count the plaques.

  • Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Visualizing Key Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Binds IKK IKK Receptor->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Proteasomal Degradation NF-kB_nucleus NF-kB NF-kB->NF-kB_nucleus Translocates Drevogenin_A_Analog This compound Analog Drevogenin_A_Analog->IKK Inhibits DNA DNA NF-kB_nucleus->DNA Binds Gene_Transcription Gene_Transcription DNA->Gene_Transcription Initiates

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound analogs.

Experimental_Workflow_MTT_Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Treatment Treat with this compound analogs Cell_Seeding->Treatment MTT_Addition Add MTT solution Treatment->MTT_Addition Incubation Incubate for formazan formation MTT_Addition->Incubation Solubilization Add solubilization solution Incubation->Solubilization Absorbance_Measurement Measure absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

The therapeutic potential of this compound and its analogs is a compelling area of study. While the currently available data on the SAR of this compound is limited, by drawing inferences from structurally related compounds, it is evident that targeted modifications of its steroidal core can lead to the development of potent cytotoxic, anti-inflammatory, and antiviral agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to establish a clear and comprehensive SAR. Such studies will be instrumental in optimizing the pharmacological properties of this promising natural product scaffold and paving the way for the development of novel therapeutics.

Safety Operating Guide

Navigating the Safe Disposal of Drevogenin A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Drevogenin A, a steroidal sapogenin utilized in pharmacological and biochemical research, requires adherence to specific disposal protocols to mitigate potential hazards.[1] This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general chemical waste management principles.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes safety goggles with side-shields, protective gloves, and a lab coat.[2] All handling of this compound, which is typically a powder, should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[3][4]

Key Handling and Storage Information

ParameterGuidelineSource
Personal Protective Equipment Safety goggles, gloves, lab coat[2][4][5]
Ventilation Handle in a well-ventilated area or fume hood[3][4]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place[3][5]
Spill Response (Small) Use appropriate tools to place the spilled solid in a convenient waste disposal container. Clean the area by spreading water on the contaminated surface and dispose of according to local regulations.[4]
Spill Response (Large) Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system, if permissible by local regulations.[4]

Step-by-Step Disposal Procedure for this compound

The disposal of this compound, as with other saponins, should be managed as chemical waste. Under no circumstances should it be disposed of down the drain or in regular household garbage.[3][6][7]

1. Waste Collection and Segregation:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated and clearly labeled chemical waste container.[3][4]

  • Ensure the container is suitable and closed to prevent accidental spillage or release.[3]

2. Consultation of Regulations:

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[7]

3. Professional Disposal:

  • The recommended method for the disposal of saponins is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Arrange for the collection of the chemical waste by a certified hazardous waste disposal company.

4. Decontamination of Emptied Containers:

  • Completely emptied packages can be recycled after proper decontamination.[6]

  • Handle contaminated packages in the same way as the substance itself.[6]

This compound Disposal Workflow

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs collect->spill No consult Consult Local, Regional, & National Disposal Regulations collect->consult Yes cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->collect professional Arrange for Professional Hazardous Waste Disposal (e.g., Incineration) consult->professional decontaminate Decontaminate or Dispose of Empty Container as Hazardous Waste professional->decontaminate end End: Disposal Complete decontaminate->end

References

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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